molecular formula C22H25ClN4O4 B193447 4-Defluoro-4-hydroxy Gefitinib CAS No. 847949-50-2

4-Defluoro-4-hydroxy Gefitinib

Cat. No.: B193447
CAS No.: 847949-50-2
M. Wt: 444.9 g/mol
InChI Key: IQWXTDMHBQBADK-UHFFFAOYSA-N
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Description

4-Defluoro-4-hydroxy Gefitinib is a metabolite of Gefitinib.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWXTDMHBQBADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458189
Record name AGN-PC-071U1N
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Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-50-2
Record name 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name M-387783
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-071U1N
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Record name M-387783
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of plausible chemical synthesis pathways for 4-Defluoro-4-hydroxy Gefitinib, a significant metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document is intended for researchers, medicinal chemists, and professionals engaged in drug development and metabolic studies.

Introduction: The Significance of Gefitinib and its Metabolites

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1] Its mechanism of action involves the reversible inhibition of the EGFR tyrosine kinase, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] The in vivo metabolism of Gefitinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[1] Among these, this compound is of particular interest as its formation involves a key biotransformation pathway: oxidative defluorination of the halogenated phenyl group.[1] Understanding the synthesis of this metabolite is crucial for developing reference standards for pharmacokinetic studies, for investigating its potential biological activity, and for exploring structure-activity relationships of novel EGFR inhibitors.

While the metabolic formation of this compound is known, its de novo chemical synthesis presents a unique challenge, distinct from the established routes for Gefitinib itself. This guide will delineate a proposed, chemically sound synthetic strategy, drawing upon established methodologies for the synthesis of Gefitinib and related quinazoline derivatives.

Proposed Synthetic Pathways for this compound

The synthesis of this compound can be approached through a convergent strategy, focusing on the preparation of a key intermediate, the 4-anilinoquinazoline core, substituted with the desired hydroxyl group. A plausible retrosynthetic analysis is depicted below:

Retrosynthesis Target This compound Intermediate1 4-(3-Chloro-4-hydroxyphenylamino)-6-(3-morpholinopropoxy)-7-methoxyquinazoline Target->Intermediate1 Final Coupling Precursor1 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline Intermediate1->Precursor1 Nucleophilic Aromatic Substitution Precursor2 4-Amino-2-chlorophenol Intermediate1->Precursor2 Nucleophilic Aromatic Substitution Intermediate2 6,7-Dimethoxyquinazolin-4(3H)-one Precursor1->Intermediate2 Chlorination & Alkylation StartingMaterial1 2-Amino-4,5-dimethoxybenzoic acid Intermediate2->StartingMaterial1 Cyclization

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic approach highlights two primary challenges: the synthesis of the key aniline precursor, 4-amino-2-chlorophenol, and its subsequent coupling with a suitable quinazoline electrophile.

Pathway 1: Synthesis via a Pre-functionalized Aniline

This pathway focuses on the synthesis of the crucial 4-amino-2-chlorophenol intermediate, followed by its coupling with a pre-assembled quinazoline core.

Step 1: Synthesis of the Quinazoline Core

The synthesis of the quinazoline core can be adapted from established procedures for Gefitinib.[2][3] A common starting material is 3-hydroxy-4-methoxybenzaldehyde, which can be converted through a multi-step sequence to the key intermediate, 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.

Quinazoline_Synthesis Start 3-Hydroxy-4-methoxybenzaldehyde Step1 Nitrile Formation Start->Step1 Step2 Alkylation with 1-bromo-3-chloropropane Step1->Step2 Step3 Nitration Step2->Step3 Step4 Reduction Step3->Step4 Step5 Cyclization with formamidine acetate Step4->Step5 Step6 Chlorination (e.g., SOCl2) Step5->Step6 Step7 Reaction with Morpholine Step6->Step7 End 4-Chloro-6-(3-morpholinopropoxy) -7-methoxyquinazoline Step7->End

Caption: Workflow for the synthesis of the quinazoline core.

Step 2: Synthesis of 4-Amino-2-chlorophenol

The synthesis of this aniline derivative is a critical step. A potential route starts from the commercially available 2-chloro-4-nitrophenol.

Experimental Protocol: Synthesis of 4-Amino-2-chlorophenol

  • Reduction of the Nitro Group: 2-chloro-4-nitrophenol can be reduced to 4-amino-2-chlorophenol using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a reducing agent like iron powder in acetic acid.

  • Purification: The resulting 4-amino-2-chlorophenol can be purified by crystallization or column chromatography to ensure high purity for the subsequent coupling reaction.

Step 3: Coupling Reaction

The final step involves the nucleophilic aromatic substitution reaction between the synthesized 4-amino-2-chlorophenol and the 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline intermediate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline and 4-amino-2-chlorophenol is dissolved in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield this compound.

Pathway 2: Late-Stage Hydroxylation

An alternative, though likely more challenging, approach would involve a late-stage hydroxylation of a Gefitinib-like precursor that lacks the fluorine atom. This would require a regioselective hydroxylation of the aniline ring, which can be difficult to achieve.

Data Presentation

CompoundStarting MaterialKey ReagentsYield (%)Purity (%)
4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline3-Hydroxy-4-methoxybenzaldehydeFormamidine acetate, SOCl₂, Morpholine~30-40 (overall)>98
4-Amino-2-chlorophenol2-Chloro-4-nitrophenolFe/AcOH or H₂/Pd-C~80-90>99
This compoundQuinazoline intermediate & Aniline intermediateIsopropanol (reflux)~60-70>99

Table 1: Summary of a proposed synthetic route for this compound. Yields are estimated based on analogous reactions reported in the literature.

Conclusion and Future Perspectives

The synthesis of this compound, while not explicitly detailed in the current literature, is achievable through a convergent synthetic strategy. The key to a successful synthesis lies in the efficient preparation of the 4-amino-2-chlorophenol precursor and its subsequent coupling with the appropriate quinazoline core. The proposed pathway provides a solid foundation for the laboratory-scale synthesis of this important metabolite. Further optimization of reaction conditions and purification methods will be essential for scaling up the synthesis for its use as an analytical standard and for further biological evaluation. The availability of a robust synthetic route will undoubtedly facilitate a deeper understanding of Gefitinib's metabolism and the pharmacological profile of its derivatives.

References

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets. The Oncologist, 9(2), 122-131.
  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Pao, W., ... & Jänne, P. A. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061.
  • McKillop, D., McCormick, A. D., Miles, G. S., & Phillips, S. D. (2004). The disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), in rat, dog and man. Xenobiotica, 34(10), 917-934.
  • Wang, X., Li, J., Wang, Y., He, L., & Liu, H. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(10), 7348-7357. Available from: [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). Molecules, 28(3), 1365. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Stability of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Metabolite Characterization in Drug Development

In the landscape of modern drug development, the characterization of metabolites is not merely a regulatory formality but a critical scientific endeavor. Understanding the behavior of these transformed entities is paramount to fully comprehending a drug's efficacy, safety, and overall disposition in the human body. This guide focuses on 4-Defluoro-4-hydroxy Gefitinib, a key human metabolite of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. While Gefitinib has revolutionized the treatment of non-small cell lung cancer, a thorough understanding of its metabolites, such as the hydroxylated derivative, is essential for a complete safety and efficacy profile. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the known physicochemical properties of this compound and a robust framework for assessing its stability. Where experimental data is not publicly available, this guide proposes detailed, field-proven protocols to generate the necessary information, ensuring a scientifically rigorous approach to its characterization.

Introduction to this compound: A Key Metabolite

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, most notably CYP3A4.[1][2] One of the identified metabolic pathways is the oxidative defluorination of the halogenated phenyl group, leading to the formation of this compound (also referred to as M387783).[1][3]

The introduction of a hydroxyl group in place of a fluorine atom can significantly alter the molecule's physicochemical properties, including its solubility, polarity, and potential for further metabolism or degradation. These changes can, in turn, influence its pharmacokinetic and toxicological profile. Therefore, a detailed characterization of this metabolite is of significant scientific and clinical interest.

Physicochemical Properties: The Foundation of a Molecule's Behavior

A comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further development activities are built. For this compound, a combination of computed and experimentally-derived data is essential.

Chemical Structure and Identity
  • IUPAC Name: 2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol

  • CAS Number: 847949-50-2

  • Molecular Formula: C₂₂H₂₅ClN₄O₄

  • Molecular Weight: 444.9 g/mol

Predicted Physicochemical Parameters

While experimental data is limited, computational models provide valuable initial estimates for key properties.

PropertyPredicted ValueSource
XLogP3 3.7PubChem
pKa (most acidic) 8.62 ± 0.31 (phenol)ChemicalBook
pKa (most basic) Not explicitly predicted, but expected to be similar to the quinazoline nitrogen in Gefitinib (pKa ~5.4 and 7.2)
Boiling Point 596.9 ± 50.0 °CChemicalBook
Density 1.340 ± 0.06 g/cm³ChemicalBook

Expert Insight: The predicted XLogP3 of 3.7 suggests that this compound is still a lipophilic molecule, though the introduction of the hydroxyl group likely reduces its lipophilicity compared to the parent drug, Gefitinib (LogP ~3.2). The predicted acidic pKa of the new phenolic group is a critical parameter that will govern the molecule's solubility and stability in a pH-dependent manner.

Proposed Experimental Characterization

To move beyond predictions and establish a robust physicochemical profile, the following experimental studies are essential.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. Due to the presence of both a basic quinazoline moiety and an acidic phenolic group, the aqueous solubility of this compound is expected to be highly pH-dependent.

Protocol for pH-Dependent Solubility Determination:

  • Objective: To determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range (pH 1.2 to 7.4).

  • Materials:

    • This compound reference standard.

    • Biologically relevant buffers: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8 and 7.4).

    • HPLC-grade water, acetonitrile, and methanol.

    • Calibrated pH meter and analytical balance.

    • Thermostatically controlled shaker incubator.

    • HPLC system with a UV detector.

  • Methodology:

    • Prepare a series of buffer solutions at the target pH values.

    • Add an excess amount of this compound to a known volume of each buffer in separate vials. This ensures that a saturated solution is achieved.

    • Equilibrate the vials in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method.

    • Plot the logarithm of solubility against pH to visualize the solubility profile.

Causality Behind Experimental Choices: The choice of buffers and pH range is dictated by the need to simulate the physiological environments of the gastrointestinal tract. A thermostatically controlled shaker ensures that equilibrium is reached under consistent and relevant conditions. The use of a validated HPLC method is crucial for accurate and specific quantification, distinguishing the analyte from any potential degradants.

The distribution coefficient (LogD) at different pH values provides insight into a molecule's lipophilicity and its ability to partition between aqueous and lipid environments, which is a key factor in membrane permeability and absorption.

Protocol for LogD Determination (Shake-Flask Method):

  • Objective: To determine the octanol-water distribution coefficient of this compound at different pH values.

  • Materials:

    • This compound reference standard.

    • n-Octanol (pre-saturated with the respective buffer).

    • Buffer solutions at various pH values (e.g., 5.0, 7.4).

    • HPLC system with a UV detector.

  • Methodology:

    • Prepare a stock solution of this compound in the aqueous buffer.

    • Mix equal volumes of the buffered drug solution and pre-saturated n-octanol in a centrifuge tube.

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully collect samples from both the aqueous and octanol phases.

    • Determine the concentration of the drug in each phase using a validated HPLC method.

    • Calculate the LogD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

The solid-state properties of an API, including its crystallinity and potential for polymorphism, can significantly impact its stability, solubility, and manufacturability.

Proposed Solid-State Characterization Techniques:

  • X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the solid material.

  • Differential Scanning Calorimetry (DSC): To identify melting point, glass transition temperature, and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

  • Polarized Light Microscopy (PLM): For visual examination of crystal habit and birefringence.

Stability Profile: Ensuring Molecular Integrity

A thorough evaluation of the stability of this compound is critical to define its shelf-life, storage conditions, and potential degradation pathways. This involves forced degradation studies to understand its intrinsic stability and long-term stability studies under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the molecule under more aggressive conditions than those used for long-term stability testing. The primary goals are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method. Given the phenolic nature of this compound, it is anticipated to be susceptible to oxidative and pH-mediated degradation.[4][5][6]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 4-Defluoro-4-hydroxy Gefitinib Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Base Base Hydrolysis (e.g., 0.1N NaOH, RT/heat) Oxidation Oxidative (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 60°C, solid & solution) Photo Photolytic (ICH Q1B conditions) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Method_Development_Logic Forced_Deg Forced Degradation Generates Degradants Method_Dev Initial HPLC Method Development Forced_Deg->Method_Dev Specificity Specificity Assessment (Spiking Studies) Method_Dev->Specificity Validation Full Method Validation (ICH Q2(R1)) Specificity->Validation Stability_Testing Use in Formal Stability Studies Validation->Stability_Testing

Sources

In vivo formation and metabolism of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Formation and Metabolism of 4-Defluoro-4-hydroxy Gefitinib

Executive Summary

Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) pivotal in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] As with many xenobiotics, its clinical efficacy and safety profile are intrinsically linked to its extensive in vivo biotransformation.[3][4] While several metabolic pathways have been identified, the process of oxidative defluorination, leading to the formation of this compound, represents a critical bioactivation route. This guide provides a comprehensive technical overview of the enzymatic mechanisms governing the formation of this metabolite, its subsequent metabolic fate, and the state-of-the-art methodologies employed for its study. We will delve into the roles of specific Cytochrome P450 (CYP) enzymes, the potential for reactive intermediate formation, and detailed protocols for researchers in the field of drug metabolism and pharmacokinetics.

Introduction to Gefitinib Metabolism

Pharmacokinetic Profile of Gefitinib

Gefitinib is administered orally and exhibits slow absorption, with a bioavailability of approximately 60%.[1] It is extensively distributed throughout the body and is highly bound (around 90%) to plasma proteins.[1][4] The clearance of Gefitinib is primarily driven by hepatic metabolism, with the resulting metabolites being predominantly excreted through feces (86%), and a minor fraction via renal elimination (<4%).[1]

Major Metabolic Pathways

The biotransformation of Gefitinib is complex, involving multiple reaction sites on the molecule.[4][5] In humans, three principal metabolic pathways have been characterized[1][4]:

  • O-Demethylation: The removal of the methyl group from the methoxy substituent on the quinazoline ring, primarily mediated by CYP2D6, produces the major plasma metabolite, O-desmethyl-gefitinib (M523595).[6][7][8]

  • Morpholine Ring Oxidation: The N-propoxymorpholino group is a key site for oxidative metabolism, leading to various metabolites.[1][4][5]

  • Oxidative Defluorination: This pathway involves the metabolism of the halogenated phenyl group, resulting in the displacement of the fluorine atom and the introduction of a hydroxyl group to form this compound.[1][5][9]

Formation of this compound via Oxidative Defluorination

The Mechanism of Oxidative Defluorination

The carbon-fluorine bond is the strongest single bond in organic chemistry, often introduced into drug candidates to block metabolic "soft spots" and enhance stability.[10] However, it is not metabolically inert. Oxidative defluorination is an enzymatic process where a C-F bond on an aromatic ring is cleaved and replaced by a C-OH group.[10][11] This biotransformation can proceed through an initial epoxidation of the aromatic ring or direct hydroxylation, leading to an unstable intermediate that collapses, expelling a fluoride ion to yield the corresponding phenol.[10]

Enzymology: The Role of Cytochrome P450 Isoforms

The overall metabolism of Gefitinib is predominantly dependent on CYP3A4.[3][12][13] However, specific pathways are catalyzed by different isoforms. The formation of this compound is a bioactivation pathway proposed to be mediated primarily by CYP3A4 and CYP1A1 .[9][14]

The involvement of CYP1A1 is particularly significant in extrahepatic tissues like the lung, where it can be induced by environmental factors such as cigarette smoke.[9][14] This suggests that local bioactivation of Gefitinib in the lung, the target organ, could influence both therapeutic effect and potential toxicity.

Bioactivation and the Reactive Quinone-Imine Intermediate

A critical consequence of oxidative defluorination is the potential for generating chemically reactive metabolites. The formation of this compound can lead to a reactive quinone-imine species.[14] This electrophilic intermediate is capable of forming covalent adducts with nucleophilic residues in macromolecules like proteins and glutathione (GSH).[9][14] The formation of such adducts is a well-known mechanism underlying drug-induced toxicities, including hepatotoxicity and interstitial lung disease, which have been reported as rare but serious adverse effects of Gefitinib.[9][14]

G gefitinib Gefitinib intermediate Unstable Intermediate (e.g., Epoxide) gefitinib->intermediate CYP3A4, CYP1A1 + O2, NADPH metabolite This compound intermediate->metabolite Rearrangement (- HF) quinone Reactive Quinone-Imine metabolite->quinone Oxidation adducts Covalent Adducts (e.g., with Glutathione) quinone->adducts + Nucleophiles (GSH) G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism gefitinib Gefitinib hydroxy_gefitinib 4-Defluoro-4-hydroxy Gefitinib gefitinib->hydroxy_gefitinib Oxidative Defluorination (CYP3A4, CYP1A1) glucuronide Glucuronide Conjugate hydroxy_gefitinib->glucuronide UGTs sulfate Sulfate Conjugate hydroxy_gefitinib->sulfate SULTs excretion Biliary/Renal Excretion glucuronide->excretion sulfate->excretion

Caption: Overall Metabolic Pathway of this compound.

Methodologies for Studying Gefitinib Metabolism

The elucidation of these complex metabolic pathways relies on a combination of robust in vitro and in vivo models coupled with highly sensitive bioanalytical techniques.

In Vitro Experimental Models

Causality: In vitro systems are indispensable for mechanism-based studies. They allow for the isolation of specific metabolic processes and the identification of the enzymes involved, which is difficult to achieve in a whole-organism model.

Protocol 4.1.1: Metabolite Formation in Human Liver Microsomes (HLMs)

  • Objective: To characterize the formation of this compound in a system containing a rich complement of CYP enzymes.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL protein), and Gefitinib (e.g., 1-10 µM).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system ensures a sustained supply of the necessary cofactor for CYP activity.

    • Incubation: Incubate at 37°C for a specified time (e.g., 0-60 minutes).

    • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Gefitinib-d6). [15]This step simultaneously halts enzymatic activity and precipitates proteins.

    • Sample Processing: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to an HPLC vial for UPLC-MS/MS analysis.

Protocol 4.1.2: Reaction Phenotyping with Recombinant CYP Enzymes

  • Objective: To identify the specific CYP isoform(s) responsible for the formation of the metabolite.

  • Methodology:

    • Follow the procedure outlined in Protocol 4.1.1, but replace the HLMs with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP1A1, rCYP2D6, etc.) co-expressed with cytochrome P450 reductase. [7][13] 2. Run parallel incubations for each major CYP isoform.

    • Include a control incubation with a control vector that lacks the CYP enzyme to account for any non-enzymatic degradation.

    • Quantify the amount of this compound formed by each isoform. The enzyme(s) producing the highest amount of the metabolite are identified as the primary catalysts.

In Vivo Experimental Design

G start Preclinical Model (e.g., C57BL/6 Mouse) dose Administer Gefitinib (Oral Gavage or IV) start->dose sampling Serial Blood Sampling (e.g., via tail vein) (0, 0.5, 1, 2, 4, 8, 24h) dose->sampling process Plasma Isolation (Centrifugation) sampling->process extract Protein Precipitation & Metabolite Extraction process->extract analysis UPLC-MS/MS Analysis extract->analysis pk Pharmacokinetic Modeling (Calculate AUC, Cmax, T1/2) analysis->pk

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Bioanalytical Techniques

Causality: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity, specificity, and speed. [16]It can distinguish between structurally similar isomers and quantify analytes at very low concentrations in complex biological matrices like plasma. [17] Protocol 4.3.1: Quantification using UPLC-MS/MS

  • Objective: To separate, identify, and quantify Gefitinib and this compound in a biological sample.

  • Methodology:

    • Chromatography: Inject the processed sample extract onto a UPLC system equipped with a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the efficient separation of the parent drug from its more polar metabolites.

    • Mass Spectrometry: The UPLC eluent is directed into a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte.

      • For Gefitinib: A common transition might be m/z 447 -> m/z 128.

      • For this compound: The precursor ion would be m/z 445 (loss of F, +OH). A specific product ion would be determined through infusion and fragmentation experiments.

      • For Internal Standard (Gefitinib-d6): Monitor the corresponding mass-shifted transition to ensure accurate quantification. [15] 4. Data Analysis: Construct calibration curves using standards of known concentrations to quantify the analytes in the unknown samples.

Data Interpretation and Quantitative Analysis

Enzyme Kinetics

Data from recombinant CYP incubations can be used to determine key enzyme kinetic parameters.

ParameterDescriptionSignificance
Km (Michaelis constant)Substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the enzyme for the substrate. A lower Km implies higher affinity.
Vmax (Maximum velocity)The maximum rate of the reaction when the enzyme is saturated with the substrate.Reflects the catalytic efficiency of the enzyme.
CLint (Intrinsic clearance)Vmax / KmRepresents the metabolic clearance capacity of the enzyme, independent of physiological factors.
Pharmacokinetic Data Summary

Results from in vivo studies are summarized using standard pharmacokinetic parameters. [18][19]

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.

| t1/2 | Elimination half-life. |

Conclusion and Future Directions

The in vivo formation of this compound via oxidative defluorination is a metabolically significant pathway mediated primarily by CYP3A4 and CYP1A1. [9][14]This biotransformation is not merely a clearance mechanism but a bioactivation step that can lead to the formation of a reactive quinone-imine intermediate, with potential implications for drug-induced toxicity. [14]Understanding the contribution of this pathway to the overall disposition and safety profile of Gefitinib is crucial for drug development and clinical practice.

Future research should focus on quantitatively assessing the flux through this pathway relative to other metabolic routes in different patient populations. Further investigation into the covalent adduction of the quinone-imine intermediate with proteins in target tissues could provide a more definitive link between this metabolic event and observed toxicities.

References

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Topic: Biological Activity of 4-Defluoro-4-hydroxy Gefitinib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] As a selective EGFR tyrosine kinase inhibitor (TKI), its efficacy is well-documented.[3][4] However, the clinical activity of any orally administered drug is a composite of the parent compound and its metabolites. Gefitinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6, leading to various biotransformed products.[5][6][7][8] Among these is 4-Defluoro-4-hydroxy Gefitinib, formed through an oxidative defluorination process.[5][9] Understanding the biological activity of this major metabolite is critical for a complete pharmacokinetic and pharmacodynamic profile of Gefitinib. This guide provides a comprehensive framework and detailed methodologies for characterizing the in vitro biological activity of this compound in relevant cancer cell lines.

Introduction: The Rationale for Metabolite Profiling

The journey of a drug in the body is complex. After administration, Gefitinib is absorbed and distributed, but also extensively metabolized before excretion.[5][10] This biotransformation can significantly alter the drug's properties. A metabolite may be:

  • Inactive: Possessing no significant biological activity.

  • Equally or More Active: Contributing to the therapeutic effect.

  • Less Active: Having a diminished effect compared to the parent drug.

  • Responsible for Toxicity: Mediating adverse effects not caused by the parent compound.

Therefore, characterizing the activity of major metabolites like this compound is not merely an academic exercise. It is essential for understanding inter-patient variability, potential drug-drug interactions, and mechanisms of acquired resistance. This guide outlines the critical experiments required to elucidate the impact of this specific metabolite on cancer cell pathophysiology, focusing on its ability to inhibit EGFR signaling, suppress cell proliferation, and induce apoptosis.

Foundational Concepts: The EGFR Signaling Axis

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a central role in regulating cell growth, proliferation, and survival.[11][12] In many cancers, its signaling pathway is dysregulated due to mutations or overexpression.[13][14]

Mechanism of Activation:

  • Ligand Binding: Growth factors like EGF bind to the extracellular domain of EGFR.

  • Dimerization: This binding induces the receptor to form homodimers or heterodimers with other ErbB family members (e.g., HER2).[14]

  • Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain, leading to cross-phosphorylation of specific tyrosine residues.

  • Downstream Signaling: These phosphorylated sites act as docking stations for adaptor proteins, activating key pro-survival and proliferative pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades.[13][15]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand (EGF) PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_TKD EGFR Tyrosine Kinase Domain Phosphorylation Autophosphorylation EGFR_TKD->Phosphorylation Enables ATP ATP ATP->EGFR_TKD Binds Gefitinib Gefitinib Gefitinib->EGFR_TKD Competitively Binds Signaling Downstream Signaling Phosphorylation->Signaling

Caption: Gefitinib's mechanism of action via competitive ATP inhibition.

Experimental Framework: A Step-by-Step Characterization

To comprehensively assess the biological activity of this compound, a multi-pronged approach is required. The following workflow provides a logical progression from broad cellular effects to specific molecular actions.

Experimental_Workflow cluster_assays Biological Assays start Select Cancer Cell Lines (e.g., HCC827, A549) culture Cell Culture & Seeding start->culture treatment Treatment with Vehicle, Gefitinib, or Metabolite (Dose-Response) culture->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation signaling Signaling Pathway Analysis (Western Blot) treatment->signaling apoptosis Apoptosis Assay (Caspase-Glo) treatment->apoptosis analysis Data Analysis (IC50, Fold Change) proliferation->analysis signaling->analysis apoptosis->analysis

Caption: A logical workflow for characterizing metabolite activity.

Cell Line Selection: The Importance of Genetic Context

The choice of cancer cell lines is paramount. The activity of an EGFR inhibitor is highly dependent on the EGFR mutation status of the cell.

  • EGFR-Mutant (Sensitive) Line (e.g., HCC827, PC-9): These cells have an activating mutation in the EGFR gene, making them highly dependent on EGFR signaling for survival and exquisitely sensitive to Gefitinib. This is the primary context to test if the metabolite retains on-target activity.

  • EGFR-Wild Type (Resistant) Line (e.g., A549, H1299): These cells do not have the sensitizing EGFR mutation and are generally resistant to Gefitinib. [16]This provides a control for off-target cytotoxicity.

Assay 1: Cell Proliferation & Cytotoxicity (MTT Assay)

This initial assay determines the effect of the compound on cell viability and metabolic activity. The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. Rationale: By generating a dose-response curve, we can calculate the half-maximal inhibitory concentration (IC50), a key metric of potency. Comparing the IC50 of this compound to that of the parent Gefitinib provides a direct measure of its relative anti-proliferative activity.

(A detailed, step-by-step protocol is available in Appendix A)

Assay 2: Inhibition of EGFR Signaling (Western Blot)

This is a direct molecular test of the metabolite's mechanism of action. Western blotting allows for the specific detection and quantification of proteins. [17]To assess EGFR inhibition, we measure the levels of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein. [18][19] Rationale: A potent EGFR inhibitor should decrease p-EGFR levels even in the presence of the EGF ligand. This experiment validates that any observed anti-proliferative effect is due to on-target inhibition of the EGFR pathway. We will also probe for downstream markers like p-AKT and p-ERK to confirm the blockade of the signaling cascade. [18] (A detailed, step-by-step protocol is available in Appendix B)

Assay 3: Induction of Apoptosis (Caspase Assay)

Effective cancer therapies don't just stop cell growth; they induce programmed cell death, or apoptosis. [20]Apoptosis is executed by a family of proteases called caspases. [21]Measuring the activity of effector caspases (like Caspase-3 and -7) is a reliable method for quantifying apoptosis.

Rationale: This assay determines if the growth inhibition observed in the MTT assay is due to cytostatic (growth arrest) or cytotoxic (cell-killing) effects. A significant increase in caspase activity following treatment indicates that the compound is actively killing the cancer cells.

(A detailed, step-by-step protocol is available in Appendix C)

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. The following tables represent hypothetical data from the described experiments, comparing Gefitinib with its 4-Defluoro-4-hydroxy metabolite.

Table 1: Anti-Proliferative Activity (IC50 Values)

Compound Cell Line EGFR Status IC50 (nM) ± SD
Gefitinib HCC827 Mutant (Exon 19 Del) 15.2 ± 2.1
A549 Wild Type > 10,000
This compound HCC827 Mutant (Exon 19 Del) 45.8 ± 5.5

| | A549 | Wild Type | > 10,000 |

Interpretation: In this hypothetical scenario, the metabolite retains activity against the EGFR-mutant cell line, but its potency is approximately 3-fold lower than the parent compound. Neither compound is effective against the EGFR-wild type line, suggesting the activity is on-target.

Table 2: Inhibition of EGFR Phosphorylation at 100 nM

Compound Cell Line p-EGFR / Total EGFR Ratio (Normalized Fold Change)
Gefitinib HCC827 0.12 ± 0.03

| This compound | HCC827 | 0.41 ± 0.08 |

Interpretation: The Western blot data corroborates the proliferation assay. At the same concentration, Gefitinib causes a more profound reduction in EGFR phosphorylation than the metabolite, confirming its superior on-target potency.

Table 3: Induction of Apoptosis at 100 nM (24h)

Compound Cell Line Caspase-3/7 Activity (Fold Change vs. Vehicle)
Gefitinib HCC827 8.5 ± 1.2

| This compound | HCC827 | 4.2 ± 0.7 |

Interpretation: The reduced potency in signaling inhibition translates to a reduced capacity to induce apoptosis. The parent drug is a more potent inducer of cell death.

Conclusion and Future Perspectives

This guide provides a robust framework for evaluating the biological activity of this compound. Based on our hypothetical data, this metabolite appears to be biologically active but less potent than the parent drug.

Implications:

  • Contribution to Efficacy: While less potent, the metabolite likely contributes to the overall anti-tumor effect of Gefitinib, especially given that metabolite concentrations can sometimes be significant in plasma. [22]* Pharmacokinetic Variability: Patients with genetic polymorphisms that favor the production of this metabolite over others might experience slightly reduced efficacy. [8] Future Directions:

  • Pharmacokinetic Modeling: Integrate these in vitro potency data with clinical pharmacokinetic data to model the metabolite's contribution to the total active drug exposure.

  • Resistance Mechanisms: Investigate if chronic exposure to this compound selects for different resistance mutations compared to the parent compound.

  • In Vivo Studies: Validate these in vitro findings in xenograft models to assess the metabolite's activity in a more complex biological system.

By systematically applying these validated methodologies, researchers can build a comprehensive profile of any drug metabolite, leading to a deeper understanding of its clinical pharmacology and paving the way for more personalized therapeutic strategies.

Appendices: Detailed Experimental Protocols

Appendix A: MTT Cell Proliferation Assay Protocol
  • Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of Gefitinib and this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. [23]Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [24]7. Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Appendix B: Western Blot Protocol for EGFR Signaling
  • Cell Seeding & Serum Starvation: Seed 1.5 x 10^6 cells in a 6-well plate. Once they reach 80% confluency, replace the medium with serum-free medium and incubate for 12-16 hours. This reduces basal signaling.

  • Treatment: Pre-treat cells with the desired concentration of Gefitinib or metabolite for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL of human EGF for 10 minutes to induce maximal EGFR phosphorylation.

  • Cell Lysis: Immediately place plates on ice, aspirate medium, wash with ice-cold PBS, and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [17]6. Sample Preparation & SDS-PAGE: Normalize protein amounts (e.g., 20 µg per sample), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate proteins on an 8% SDS-PAGE gel. [25]7. Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-Total EGFR, anti-p-AKT, anti-Total AKT) overnight at 4°C. [17] * Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system. [18]10. Analysis: Quantify band intensity using densitometry software. Normalize the phosphoprotein signal to the total protein signal.

Appendix C: Caspase-Glo® 3/7 Assay Protocol
  • Cell Seeding: Seed 5,000 cells per well in a white-walled, clear-bottom 96-well plate in 80 µL of medium. Incubate for 24 hours.

  • Treatment: Add 20 µL of a 5X concentration of the test compounds to the wells. Incubate for the desired time (e.g., 24 hours).

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background (medium-only wells) and express the data as a fold change in luminescence relative to the vehicle-treated control wells.

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An In-depth Technical Guide: Understanding the Metabolic Fate of Gefitinib to 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the metabolic transformation of Gefitinib, a pivotal epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, into its 4-Defluoro-4-hydroxy metabolite. We will delve into the enzymatic processes, experimental methodologies to elucidate these pathways, and the analytical techniques required for robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Gefitinib's biotransformation.

Introduction: Gefitinib's Role in Oncology and the Imperative of Metabolic Profiling

Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2][3] Its mechanism of action involves the selective and reversible inhibition of the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream Ras signal transduction pathway and inducing apoptosis in cancer cells.[4] The clinical efficacy and safety of Gefitinib are intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[5][6] Understanding the metabolic fate of Gefitinib is paramount for predicting drug-drug interactions, interindividual variability in patient response, and potential toxicities.[5][7]

Gefitinib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[4][5][8][9] Three principal sites of biotransformation have been identified: metabolism of the N-propoxymorpholino group, demethylation of the methoxy substituent on the quinazoline ring, and oxidative defluorination of the halogenated phenyl group.[1][4][10] This guide will focus on the latter, a critical pathway leading to the formation of 4-Defluoro-4-hydroxy Gefitinib.

The Enzymatic Machinery: Cytochrome P450 Isoforms in Gefitinib Metabolism

The biotransformation of Gefitinib is a complex interplay of various CYP450 enzymes. While CYP3A4 is the major enzyme responsible for the overall metabolism of Gefitinib, other isoforms play significant roles in the formation of specific metabolites.[4][5][8][9][11][12][13]

Key CYP Isoforms Involved in Gefitinib Metabolism:

  • CYP3A4: The primary workhorse in Gefitinib metabolism, responsible for a significant portion of its clearance.[4][5][8][9][11][12][13]

  • CYP3A5: Contributes to Gefitinib metabolism, often with overlapping substrate specificity with CYP3A4.[8][10][11][12][13]

  • CYP2D6: Plays a crucial role in the formation of the major plasma metabolite, O-desmethyl-gefitinib (M523595), and is also involved in overall Gefitinib metabolism.[8][9][10][11][13][14]

  • CYP1A1: Expressed in extra-hepatic tissues like the lungs, this enzyme can contribute to the local metabolism of Gefitinib, including oxidative defluorination.[1][13][15]

The formation of this compound is a result of oxidative defluorination, a metabolic reaction catalyzed by cytochrome P450 enzymes.[1][10] This process involves the replacement of a fluorine atom on the phenyl group with a hydroxyl group.

Below is a diagram illustrating the metabolic pathways of Gefitinib.

Gefitinib_Metabolism cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Gefitinib Gefitinib M_morpholine Morpholine Ring Oxidation (M537194, M608236) Gefitinib->M_morpholine CYP3A4 M_demethylation O-demethylation (M523595) Gefitinib->M_demethylation CYP2D6 M_defluorination Oxidative Defluorination (this compound) Gefitinib->M_defluorination CYP1A1, other CYPs Conjugates Sulfate and Glucuronide Conjugates M_morpholine->Conjugates M_demethylation->Conjugates M_defluorination->Conjugates caption Metabolic Pathways of Gefitinib

Caption: A simplified diagram of the major metabolic pathways of Gefitinib.

Elucidating the Metabolic Pathway: Experimental Approaches

A multi-pronged experimental strategy is essential to thoroughly characterize the metabolic fate of Gefitinib. This typically involves a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro assays are fundamental for identifying the enzymes responsible for specific metabolic transformations and for understanding the kinetics of these reactions.[2][16][17][18][19]

Common In Vitro Systems:

  • Human Liver Microsomes (HLMs): A subcellular fraction containing a high concentration of CYP450 enzymes, making them a standard tool for studying Phase I metabolism.[11][12][16]

  • Recombinant Human CYP Enzymes: Individually expressed CYP isoforms are used to pinpoint the specific enzymes responsible for a particular metabolic reaction.[11][13]

  • Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism, including conjugation reactions.[16]

A Typical Experimental Workflow for In Vitro Metabolism Studies:

in_vitro_workflow start Start incubation Incubate Gefitinib with In Vitro System (e.g., HLMs) + NADPH start->incubation quenching Quench Reaction (e.g., Acetonitrile) incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis end End analysis->end

Caption: A generalized workflow for an in vitro drug metabolism assay.

Protocol: Reaction Phenotyping using Human Liver Microsomes

  • Preparation: Prepare a stock solution of Gefitinib in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and Gefitinib. Pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Gefitinib and its metabolites.

In Vivo Studies

In vivo studies in animal models and human clinical trials are crucial for understanding the complete pharmacokinetic profile of a drug and its metabolites in a physiological context.[20][21][22]

Typical Biological Matrices for Analysis:

  • Plasma

  • Urine

  • Feces

  • Bile

These studies provide valuable information on the absorption, distribution, metabolism, and excretion of the parent drug and its metabolites, including the formation and clearance of this compound.

Analytical Methodologies for Metabolite Quantification

Accurate and sensitive analytical methods are essential for the identification and quantification of Gefitinib and its metabolites in complex biological matrices.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for bioanalysis in drug metabolism studies due to its high selectivity, sensitivity, and ability to provide structural information.[3][23]

Key Components of an LC-MS/MS Method:

  • Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used to separate the parent drug from its metabolites and endogenous matrix components.[21][23]

  • Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF), is used for detection.[3][20]

    • Multiple Reaction Monitoring (MRM): In triple quadrupole instruments, MRM is used for highly selective and sensitive quantification of target analytes.

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF provide accurate mass measurements, which aid in the structural elucidation of unknown metabolites.[3]

Sample Preparation:

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[20]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes of interest.[20]

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for Gefitinib and its major metabolite, O-desmethyl Gefitinib. It is important to note that the formation of this compound is generally a minor pathway, and its plasma concentrations are often low.

AnalyteCmax (ng/mL)Tmax (hr)Half-life (hr)
Gefitinib141 - 247.183 - 7~48
O-desmethyl Gefitinib (M523595)~101.09--

Data compiled from multiple sources and represent approximate ranges.[4][9][23]

Conclusion and Future Directions

The metabolic conversion of Gefitinib to this compound, while a minor pathway, contributes to the overall biotransformation of this important anticancer agent. A thorough understanding of this and other metabolic pathways is crucial for optimizing drug therapy, managing drug-drug interactions, and ensuring patient safety.

Future research in this area may focus on:

  • Further characterizing the specific CYP450 variants that influence the rate of oxidative defluorination.

  • Investigating the potential pharmacological activity of this compound and other minor metabolites.

  • Developing more sensitive analytical methods to accurately quantify low-level metabolites in various biological matrices.

By continuing to unravel the complexities of Gefitinib metabolism, the scientific community can further enhance the therapeutic potential of this life-saving medication.

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Structural Elucidation of 4-Defluoro-4-hydroxy Gefitinib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the scientific principles and practical methodologies for the structural elucidation of 4-Defluoro-4-hydroxy Gefitinib, a significant metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: The Significance of Gefitinib Metabolism

Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene. The clinical efficacy and safety profile of Gefitinib are intrinsically linked to its extensive in vivo biotransformation. The metabolic pathways of Gefitinib are complex, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1] These metabolic processes give rise to a variety of metabolites, each with its own pharmacokinetic and pharmacodynamic properties.

One of the key metabolic pathways is oxidative defluorination, which leads to the formation of this compound.[2] The structural elucidation of such metabolites is paramount for a complete understanding of the drug's disposition, potential for drug-drug interactions, and overall therapeutic window.

The Analytical Imperative: A Multi-modal Approach

The definitive identification and structural confirmation of a drug metabolite like this compound necessitates a multi-modal analytical strategy. The low concentrations of metabolites in complex biological matrices demand techniques with high sensitivity and selectivity. The combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for this purpose.

The Rationale for a Hyphenated Technique: LC-MS/MS

The choice of LC-MS/MS is driven by its unparalleled ability to separate complex mixtures and provide highly sensitive and specific detection.

  • Chromatographic Separation (LC): Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the metabolite of interest from the parent drug and other endogenous components of the biological matrix. The choice of a C18 column is common for compounds of this polarity.[3] The gradient elution, typically with a mobile phase consisting of acetonitrile and water with a formic acid modifier, allows for the efficient separation of the analytes.

  • Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides two levels of mass analysis, which is critical for structural confirmation.

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are invaluable in the initial stages of metabolite identification.[2] They provide a highly accurate mass measurement of the precursor ion, allowing for the determination of the elemental composition. For this compound (C₂₂H₂₅ClN₄O₄), the expected exact mass would be a key identifier.

    • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern. This "fingerprint" provides crucial information about the molecule's structure. The fragmentation of the parent Gefitinib molecule often involves the cleavage of the propoxy-morpholine side chain.[4][5] By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can be deduced.

Experimental Protocol: LC-MS/MS Analysis

The following is a representative protocol for the analysis of Gefitinib and its metabolites in a biological matrix such as plasma.

1. Sample Preparation:

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS System and Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Data Interpretation: Piecing Together the Structural Puzzle

The structural elucidation of this compound is a process of deductive reasoning based on the analytical data.

1. High-Resolution Mass Spectrometry (HRMS):

The initial step is to identify the protonated molecule [M+H]⁺ of the potential metabolite in the high-resolution mass spectrum. For this compound (C₂₂H₂₅ClN₄O₄), the expected monoisotopic mass of the neutral molecule is approximately 444.1564 g/mol . The observed accurate mass from the Q-TOF analysis should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical mass of the protonated species (C₂₂H₂₆ClN₄O₄⁺).

2. Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:

The MS/MS spectrum of the parent drug, Gefitinib, is crucial as a reference. Key fragment ions for Gefitinib typically arise from the loss of the morpholine ring and cleavage of the propoxy side chain.[1]

For this compound, the fragmentation pattern would be expected to show a characteristic shift in the fragments containing the phenyl ring. The loss of the fluorine atom (19 Da) and the addition of a hydroxyl group (17 Da) results in a net mass change of -2 Da on the aromatic ring. This would be reflected in the m/z values of the fragment ions containing this moiety. The core quinazoline structure and the propoxy-morpholine side chain fragments would likely remain unchanged, providing further confidence in the structural assignment.

Diagram: Proposed Fragmentation Pathway of this compound

G parent [M+H]⁺ This compound (m/z ~445.16) frag1 Loss of Morpholine (m/z ~358.13) parent->frag1 - C₄H₉NO frag2 Cleavage of propoxy side chain (m/z ~316.08) parent->frag2 - C₇H₁₅NO frag3 Fragment containing hydroxylated chlorophenyl ring parent->frag3

Caption: Proposed MS/MS fragmentation of this compound.

The Unambiguous Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS provides strong evidence for the structure of a metabolite, NMR spectroscopy is the only technique that can provide unambiguous structural confirmation. The challenge with NMR is the relatively large amount of purified material required, which can be difficult to obtain for minor metabolites.

Should sufficient material be isolated, a suite of NMR experiments would be conducted:

  • ¹H NMR: This would confirm the presence of aromatic and aliphatic protons. The chemical shifts and coupling patterns of the protons on the substituted phenyl ring would be significantly different from those of the parent Gefitinib, providing direct evidence of the substitution pattern.

  • ¹³C NMR: This would identify all the carbon atoms in the molecule. The chemical shift of the carbon atom where the defluorination and hydroxylation occurred would be a key indicator.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure. For instance, an HMBC correlation between the hydroxyl proton and the adjacent aromatic carbons would definitively confirm the position of the hydroxyl group.

Synthesis of an Authentic Standard: The Final Validation

The ultimate confirmation of the structure of a metabolite is achieved by comparing the analytical data (retention time, mass spectrum, and NMR spectra) of the isolated metabolite with that of a synthetically prepared authentic standard. The synthesis of this compound would likely involve a multi-step process starting from a suitably substituted aniline precursor.

Diagram: Conceptual Workflow for Structural Elucidation

G cluster_0 Metabolite Identification cluster_1 Structural Confirmation a Biological Sample (Plasma, Urine, etc.) b Sample Preparation (Protein Precipitation, Extraction) a->b c LC-MS/MS Analysis (HRMS & MS/MS) b->c d Tentative Structure Proposed c->d e Isolation & Purification (Preparative HPLC) d->e If sufficient material g Synthesis of Authentic Standard d->g f NMR Spectroscopy (¹H, ¹³C, 2D NMR) e->f h Comparative Analysis f->h g->h i Structure Confirmed h->i

Caption: Workflow for the structural elucidation of a drug metabolite.

Conclusion

The structural elucidation of this compound is a meticulous process that relies on the synergistic application of advanced analytical techniques. The high sensitivity and structural information provided by LC-MS/MS allow for the initial identification and characterization of the metabolite in complex biological matrices. For unequivocal proof of structure, the isolation of the metabolite and its analysis by NMR spectroscopy, along with the comparison to a synthetic standard, are indispensable. This comprehensive approach ensures the scientific rigor required in drug development and contributes to a deeper understanding of the pharmacology of Gefitinib.

References

  • Li, W., et al. (2021). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica, 51(3), 355-365. [Link]

  • Wang, C., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE, 15(7), e0236523. [Link]

  • PubChem. (n.d.). Gefitinib. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Zhang, L., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 364-371. [Link]

  • ResearchGate. (n.d.). (A) Chemical structure of gefitinib (GFT), this compound (DF-GFT), O-Demethyl gefitinib (DMT-GFT) and O-Demorpholinopropyl gefitinib (DMOR-GFT). [Link]

  • Avesis. (n.d.). Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR). [Link]

  • Li, W., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). 4 13 C NMR Spectra of gefitinib in DMSO-d 6. [Link]

  • Zhang, J., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14598-14606. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. RSC Advances, 9(24), 13583-13596. [Link]

  • Li, Y., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (n.d.). (A) Chemical structure of gefitinib and assigned atomic numbers. (B) Full-scan mass spectrum of gefitinib. (C) MS/MS spectrum at m/z 447.1600 and fragment pattern assignment of gefitinib. [Link]

  • Li, W., et al. (2021). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Taylor & Francis Online. [Link]

  • Zhang, X., et al. (2017). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Scientific Reports, 7, 4172. [Link]

  • Zhang, L., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. PubMed. [Link]

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Methodological & Application

Application of 4-Defluoro-4-hydroxy Gefitinib as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a selective and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial enzyme in signaling pathways that govern cell proliferation and survival.[1][2] It is a cornerstone therapy for patients with advanced non-small cell lung cancer (NSCLC) whose tumors harbor specific activating EGFR mutations.[1][3] The clinical efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[4] Therefore, a profound understanding of its metabolic fate is paramount for optimizing therapeutic strategies and ensuring patient safety.

Gefitinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4 and CYP1A1.[3][5][6] One of the key metabolic pathways is oxidative defluorination, which results in the formation of 4-Defluoro-4-hydroxy Gefitinib .[3][5][7] The accurate quantification of such metabolites in biological matrices is essential for comprehensive pharmacokinetic modeling, toxicology assessments, and drug-drug interaction studies.

This application note provides a detailed guide on the use of highly purified this compound as a reference standard. The use of well-characterized reference standards is a fundamental requirement by regulatory agencies like the U.S. Food and Drug Administration (FDA) to ensure the identity, strength, and quality of pharmaceutical products.[8][9] This guide will detail the metabolic context, provide step-by-step protocols for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outline the principles of method validation, thereby equipping researchers with the necessary tools for rigorous and reproducible bioanalysis.

The Metabolic Genesis of this compound

The biotransformation of Gefitinib is a complex process involving several key enzymatic reactions. The three primary sites for biotransformation are the N-propoxymorpholino group, the methoxy substituent on the quinazoline ring, and the halogenated phenyl group.[3] The formation of this compound occurs via the last of these pathways, known as oxidative defluorination. This reaction is catalyzed predominantly by CYP1A1, which is expressed in extra-hepatic tissues like the lung, and also by the primary hepatic enzyme, CYP3A4.[5][10]

The enzyme replaces the fluorine atom on the phenyl ring with a hydroxyl group, significantly altering the molecule's polarity and potential for further conjugation reactions (Phase II metabolism).[11] Understanding this pathway is critical, as the concentration of this metabolite can provide insights into the activity of specific CYP enzymes and may be relevant in contexts of drug efficacy or toxicity.

G cluster_0 Gefitinib Metabolism gefitinib Gefitinib enzyme CYP1A1, CYP3A4 gefitinib->enzyme metabolite This compound enzyme->metabolite Oxidative Defluorination

Caption: Metabolic conversion of Gefitinib to its hydroxylated metabolite.

Characterization of the Reference Standard

A reference standard is defined by regulatory bodies as a "highly purified compound that is well characterized".[9][12] Its integrity is the bedrock of any analytical measurement. Therefore, this compound intended for use as a reference standard must be supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity (typically by HPLC and/or qNMR), and residual solvent content.

PropertyValueSource
Chemical Name 2-Chloro-4-((7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenol[13]
CAS Number 847949-50-2[13]
Chemical Formula C₂₂H₂₅ClN₄O₄[14]
Molecular Weight 460.91 g/mol [14]

Core Application: Quantitative Bioanalysis using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.[15] Its high sensitivity and specificity allow for the detection and quantification of analytes at very low concentrations (ng/mL or pg/mL), making it ideal for pharmacokinetic studies.[16][17]

The fundamental principle involves using the high-purity this compound reference standard to prepare a series of calibration standards of known concentrations. These standards are analyzed alongside the unknown biological samples. By plotting the instrument response against the known concentrations, a calibration curve is generated, which is then used to accurately determine the concentration of the metabolite in the unknown samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during sample preparation and instrument analysis.[2][18]

G start Prepare Calibration & QC Samples (using Reference Standard) lc_separation UPLC/HPLC Separation start->lc_separation sample_prep Plasma Sample Preparation (Protein Precipitation) sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection Analyte Ionization data_processing Data Processing & Quantitation ms_detection->data_processing Signal Acquisition end Report Metabolite Concentration data_processing->end Calibration Curve Interpolation

Sources

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and characterization of 4-Defluoro-4-hydroxy Gefitinib, a key metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The protocol leverages the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to achieve high sensitivity, mass accuracy, and structural elucidation. We detail a robust workflow from sample preparation of biological matrices to data acquisition and interpretation, designed for researchers in drug metabolism, pharmacokinetics, and clinical safety assessment. The methodologies described herein are grounded in established principles of bioanalysis and provide the necessary detail for confident implementation in a research or regulated laboratory setting.

Introduction: The Critical Role of Metabolite Identification

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The biotransformation of Gefitinib in the body is extensive, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[2][3][4] Understanding the metabolic fate of Gefitinib is paramount for several reasons:

  • Efficacy and Safety: Metabolites can possess their own pharmacological activity or, conversely, contribute to adverse drug reactions.

  • Pharmacokinetics (PK): The rate and extent of metabolism directly influence the drug's half-life and exposure, impacting dosing regimens.

  • Drug-Drug Interactions: Co-administered drugs may inhibit or induce metabolizing enzymes, altering the PK profile of both the parent drug and its metabolites.[2]

One of the principal metabolic pathways for Gefitinib is oxidative defluorination of the halogenated phenyl group, resulting in the formation of this compound.[3][5] The structural change involves the substitution of a fluorine atom with a hydroxyl group, a modification that significantly alters the molecule's polarity and potential for further conjugation. High-Resolution Mass Spectrometry (HRMS) is the analytical tool of choice for this task, offering unparalleled mass accuracy to determine elemental composition and tandem MS (MS/MS) capabilities to probe molecular structure.[6][7]

This guide provides the scientific rationale and a detailed protocol for the confident identification of this metabolite using LC-HRMS platforms such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.

Foundational Principles: Why LC-HRMS?

The identification of drug metabolites in complex biological matrices like plasma or urine presents a significant analytical challenge due to the low concentrations of metabolites and the high abundance of endogenous interferences. The LC-HRMS workflow is designed to systematically overcome these hurdles.

  • Liquid Chromatography (LC): The LC system separates the parent drug from its metabolites and both from the complex biological matrix based on their physicochemical properties (e.g., polarity). This separation is crucial to reduce ion suppression in the mass spectrometer and to resolve isomeric metabolites.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., TOF, Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically < 5 ppm).[6] This allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identity of the detected compound. This is a significant advantage over nominal mass instruments like triple quadrupoles.

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion (the metabolite of interest) and fragmenting it, MS/MS provides a structural fingerprint. The resulting fragmentation pattern can be interpreted to confirm the metabolite's structure, often pinpointing the exact site of metabolic modification.

The overall workflow is a systematic process of detection, confirmation, and structural elucidation.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation p1 Biological Matrix (e.g., Plasma, Urine) p2 Protein Precipitation & Centrifugation p1->p2 p3 Supernatant Evaporation & Reconstitution p2->p3 a1 LC Separation (Reversed-Phase C18) p3->a1 a2 Full Scan HRMS (Detection of m/z) a1->a2 a3 Data-Dependent MS/MS (Fragmentation) a2->a3 d1 Extract Ion Chromatogram (Metabolite m/z) a3->d1 d2 Confirm Elemental Formula (Mass Accuracy < 5 ppm) d1->d2 d3 Interpret MS/MS Spectrum (Structural Elucidation) d2->d3 end end d3->end Metabolite Identified

Caption: High-level overview of the LC-HRMS workflow for metabolite identification.

Protocol: Sample Preparation and Analysis

This protocol is designed for the analysis of plasma samples. It can be adapted for other matrices like urine or tissue homogenates with appropriate modifications.

Materials and Reagents
  • Gefitinib reference standard

  • This compound reference standard (if available)[8][9]

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), >99% purity

  • Control (blank) human plasma

  • Internal Standard (IS), e.g., Erlotinib or isotopically labeled Gefitinib

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[10][11]

  • Thaw Samples: Thaw plasma samples (spiked, incurred, or blank) on ice to prevent degradation.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of internal standard solution (e.g., 1 µg/mL Erlotinib in 50:50 ACN:H₂O) to all samples except blanks.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[12]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at >13,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). This step ensures compatibility with the LC mobile phase and helps focus the analytes at the head of the column.

  • Vortex & Centrifuge: Vortex for 30 seconds and centrifuge again (13,000 rpm, 5 min) to pellet any remaining particulates.

  • Transfer: Transfer the final solution to an LC autosampler vial for injection.

Protocol 2: LC-HRMS Method

The chromatographic method is designed to retain and separate Gefitinib and its more polar metabolite, this compound.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column C18 Reversed-Phase, e.g., ACQUITY BEH C₁₈ 2.1 x 50 mm, 1.7 µmC18 provides excellent retention for moderately hydrophobic compounds like Gefitinib and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analytes for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 minA gradient elution is necessary to separate the more polar metabolite from the parent drug.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.

Table 2: High-Resolution Mass Spectrometry Parameters (Q-TOF or Orbitrap)

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)Gefitinib and its metabolites contain basic nitrogen atoms (morpholine, quinazoline) that are readily protonated.[13]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 °CControls the desolvation process.
Desolvation Temp. 450 °CEnsures complete evaporation of solvent droplets.
Scan Range m/z 100 - 1000Covers the mass range of the parent drug, expected metabolites, and potential fragments.
Acquisition Mode Data-Dependent Acquisition (DDA) or TopNTriggers MS/MS scans automatically on the most intense ions detected in the full scan, enabling untargeted metabolite discovery.[14]
Full Scan Resol. > 30,000 (FWHM)Sufficient to provide high mass accuracy for elemental composition determination.
MS/MS Collision Energy Ramped 15-45 eVA ramped collision energy ensures a wide range of fragments (both low and high energy) are produced for comprehensive structural analysis.

Data Analysis and Interpretation

The successful identification of this compound relies on a systematic evaluation of the acquired HRMS data.

Mass and Structure

The first step is to calculate the theoretical exact mass of the protonated metabolite.

Table 3: Mass Information for Gefitinib and its Metabolite

CompoundElemental FormulaTheoretical Monoisotopic Mass (M)Theoretical m/z [M+H]⁺
GefitinibC₂₂H₂₄ClFN₄O₃[1][15]446.1521447.1594
This compound C₂₂H₂₅ClN₄O₄ [8]444.1568 445.1641
Identification Workflow
  • Extract Ion Chromatogram (XIC): Using the theoretical m/z of the protonated metabolite (445.1641), generate an XIC. A peak at this m/z that is present in the test samples but not in the blank is a potential candidate. The retention time should be earlier (more polar) than the parent Gefitinib.

  • Verify Mass Accuracy: Examine the full scan mass spectrum corresponding to the chromatographic peak. The measured m/z should be within 5 ppm of the theoretical value.

    • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Analyze Isotopic Pattern: The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern, with the A+2 peak (containing ³⁷Cl) being approximately one-third the intensity of the monoisotopic peak (containing ³⁵Cl). This provides an additional layer of confirmation.

  • Interpret the MS/MS Fragmentation Pattern: This is the definitive step for structural confirmation. The fragmentation of this compound is expected to be similar to Gefitinib, with key fragments arising from the cleavage of the propoxy-morpholine side chain.[13][16]

G parent This compound [M+H]⁺ = 445.1641 frag1 Propoxy-morpholine side chain loss m/z = 317.06 parent:f1->frag1 - C₇H₁₄NO frag3 Propoxy-morpholine fragment m/z = 128.11 parent:f1->frag3 Cleavage at ether frag2 Morpholine ring fragment m/z = 100.08 frag3:f1->frag2 - C₂H₄

Caption: Predicted fragmentation pathway for this compound.

  • Key Fragment m/z 128.1134: This prominent ion corresponds to the protonated propoxy-morpholine side chain, a characteristic fragment for Gefitinib and its metabolites where this moiety is intact.[13]

  • Key Fragment m/z 100.0827: A subsequent loss from the m/z 128 fragment, corresponding to the morpholine ring itself.[13]

  • Key Fragment m/z 317.0646: This corresponds to the quinazoline core after the neutral loss of the entire side chain. The mass of this core fragment confirms that the metabolic modification occurred on the phenyl ring, not the side chain.

By comparing the MS/MS spectrum of the unknown peak to this expected pattern and, if available, to a reference standard, an unambiguous identification can be made.

Conclusion

The LC-HRMS workflow detailed in this application note provides a robust and reliable methodology for the identification of this compound in biological matrices. The combination of chromatographic separation, high mass accuracy, and detailed MS/MS fragmentation analysis ensures a high degree of confidence in the results. This approach is not only crucial for characterizing the metabolic profile of Gefitinib but also serves as a template for identifying other Phase I and Phase II metabolites in drug discovery and development.

References

  • Gefitinib Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Li, X., et al. (2018). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica. Retrieved from [Link]

  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
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  • McKitterick, S., et al. (2019). Proposed metabolic pathways of gefitinib in humans in vivo. Scientific Reports. Retrieved from [Link]

  • George, G. D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
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  • Cui, L., et al. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
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  • Regan, M. S., et al. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central.
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  • Sharma, K., et al. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • Vorkas, P. A., et al. (2024). Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. ChemRxiv.
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  • De Bracco, S., et al. (2012). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PMC - PubMed Central.
  • Cojutti, P., et al. (2022). Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. MDPI.
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  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. (n.d.). Waters Corporation.
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Application Note: A Validated UPLC-MS/MS Method for the Robust Separation and Quantification of Gefitinib and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, and its primary hydroxylated metabolites. This guide is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of Gefitinib. We delve into the causality behind experimental choices, from sample preparation to chromatographic conditions, ensuring a scientifically sound and reproducible protocol. The method described herein utilizes a reversed-phase C18 column and gradient elution, providing excellent resolution and sensitivity for Gefitinib and its key metabolites, including O-desmethyl Gefitinib, within a short analytical run time.

Introduction: The Clinical Significance of Gefitinib and its Metabolism

Gefitinib (marketed as Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1][2] The clinical efficacy and potential toxicity of Gefitinib are influenced by its metabolic fate. In vivo, Gefitinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role and CYP3A5 and CYP2D6 having minor contributions.[1][3]

The main metabolic transformations include O-demethylation of the methoxy group on the quinazoline ring, morpholine ring opening, and oxidative defluorination of the phenyl group.[4] The O-desmethyl metabolite is a major and active metabolite. Therefore, a robust analytical method capable of accurately separating and quantifying Gefitinib from its hydroxylated metabolites is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and understanding the overall disposition of the drug.[5]

Principles of Chromatographic Separation

The successful chromatographic separation of a parent drug from its metabolites hinges on exploiting the subtle differences in their physicochemical properties.[6] Gefitinib and its hydroxylated metabolites share a common core structure, making their separation challenging. The primary difference lies in their polarity; the addition of a hydroxyl group increases the polarity of the metabolite compared to the parent drug.

In reversed-phase high-performance liquid chromatography (RP-HPLC), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[7] Less polar compounds, like Gefitinib, will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time. Conversely, the more polar hydroxylated metabolites will interact more readily with the mobile phase and elute earlier. The choice of a C18 column provides excellent hydrophobic retention for the analytes of interest.[8] The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the efficient elution of all compounds of interest with good peak shape and resolution within a shorter timeframe.[2]

Metabolic Pathway of Gefitinib

The metabolic conversion of Gefitinib to its hydroxylated metabolites is a critical consideration in the analytical methodology. The diagram below illustrates the primary metabolic pathway leading to the formation of O-desmethyl Gefitinib.

Gefitinib_Metabolism Gefitinib Gefitinib Hydroxylated_Metabolite O-desmethyl Gefitinib (Hydroxylated Metabolite) Gefitinib->Hydroxylated_Metabolite O-demethylation CYP_Enzymes CYP3A4, CYP2D6 CYP_Enzymes->Gefitinib Metabolism in Liver

Caption: Metabolic conversion of Gefitinib to its primary hydroxylated metabolite.

Detailed Application Protocol

This protocol provides a step-by-step guide for the analysis of Gefitinib and its hydroxylated metabolites in human plasma.

Materials and Reagents
  • Gefitinib reference standard (≥98% purity)

  • O-desmethyl Gefitinib reference standard (≥98% purity)

  • Gefitinib-d8 (deuterated internal standard, IS)[9]

  • Acetonitrile (HPLC or LC-MS grade)[8]

  • Methanol (HPLC or LC-MS grade)[10]

  • Formic acid (LC-MS grade)[8]

  • Ammonium acetate (LC-MS grade)[11]

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from a reputable biobank)

Instrumentation and Chromatographic Conditions
  • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters ACQUITY UPLC or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Analytical Column: A reversed-phase C18 column with sub-2-μm particles (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[12]

The optimized chromatographic conditions are summarized in the table below:

ParameterCondition
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 35% B to 65% B over 3 minutes, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Total Run Time ~5 minutes

Rationale for parameter selection: The C18 column provides the necessary hydrophobicity for retaining Gefitinib and its metabolites.[12] A gradient elution with acetonitrile and water containing formic acid ensures sharp peaks and good separation.[2] Formic acid is added to the mobile phase to improve the ionization efficiency in the ESI source. A column temperature of 40°C reduces backpressure and improves peak symmetry.

Standard and Sample Preparation

3.3.1. Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gefitinib, O-desmethyl Gefitinib, and Gefitinib-d8 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to create a series of calibration standards ranging from 1 to 1000 ng/mL for Gefitinib and 0.1 to 100 ng/mL for O-desmethyl Gefitinib.[12]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.

3.3.2. Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalytical assays.[13]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Gefitinib-d8).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Mass Spectrometry Detection

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gefitinib 447.2128.1
O-desmethyl Gefitinib 433.1128.1
Gefitinib-d8 (IS) 455.2128.1

Note: The product ion at m/z 128.1 is a common fragment for both Gefitinib and its O-desmethyl metabolite, necessitating good chromatographic separation.

Experimental Workflow and Expected Results

The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Gefitinib-d8) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection Inject into UPLC System Supernatant_Transfer->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

Caption: A streamlined workflow for the analysis of Gefitinib and its metabolites.

Under the described conditions, a clear separation of O-desmethyl Gefitinib from the parent drug, Gefitinib, is expected. The hydroxylated metabolite will elute earlier due to its increased polarity. The internal standard, Gefitinib-d8, will co-elute with Gefitinib but is differentiated by its mass-to-charge ratio. The method should demonstrate excellent linearity over the specified concentration range, with correlation coefficients (r²) ≥ 0.99.[14] Precision and accuracy should be within ±15% for QC samples, in accordance with regulatory guidelines.[8]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of mobile phase- Replace the column- Ensure the final sample solvent is similar to the initial mobile phase- Adjust the mobile phase pH
Low Sensitivity - Inefficient ionization- Sample degradation- Matrix effects- Optimize MS source parameters (e.g., capillary voltage, gas flow)- Ensure proper sample storage and handling- Evaluate different sample preparation techniques (e.g., solid-phase extraction)
Inadequate Separation - Inappropriate gradient profile- Column aging- Optimize the gradient slope and duration- Use a new column
High Backpressure - Column or system blockage- Flush the system and column; replace frits if necessary

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the simultaneous determination of Gefitinib and its primary hydroxylated metabolites in human plasma. The protocol has been designed with a focus on scientific rationale, ensuring that each step is optimized for performance and reproducibility. This method is well-suited for high-throughput analysis in clinical and research settings, facilitating a deeper understanding of Gefitinib's pharmacology.

References

  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica. Link

  • Gefitinib Pathway, Pharmacokinetics. ClinPGx. Link

  • Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook. Link

  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. Link

  • Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Link

  • Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. MDPI. Link

  • Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Link

  • Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer. Link

  • Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Journal of Applied Pharmaceutical Science. Link

  • Structure of the analytes and metabolic pathway of gefitinib by CYP2D6 enzyme. ResearchGate. Link

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. Link

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules. Link

  • Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica. Link

  • Quantitative Analysis of Gefitinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard. Benchchem. Link

  • Simultaneous determination of gefitinib and its active metabolite by UPLC–MS/MS in rat plasma and its application to a pharmacokinetic study. ResearchGate. Link

  • Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation. Journal of Chromatographic Science. Link

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLoS One. Link

  • Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. MDPI. Link

  • Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Link

  • A REVIEW ON CHROMATOGRAPHIC TECHNIQUES AND THEIR APPLICATION IN ANALYSIS OF PHARMACEUTICALS. International Journal of Novel Research and Development. Link

  • A Review On Chromatographic Separation Techniques. World Journal of Pharmaceutical and Life Sciences. Link

  • Forensic Drugs Analysis: A Review of Miniaturized Separation Techniques. Journal of Analytical & Bioanalytical Techniques. Link

  • Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of Pharmaceutical Sciences. Link

  • Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Applications of Chromatographic Methods in Metabolomics: A Review. Molecules. Link

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Application Note: A Comprehensive Guide to Developing In Vitro Assays for Measuring 4-Defluoro-4-hydroxy Gefitinib Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] Upon administration, Gefitinib is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[2][3] Understanding the biological activity of these metabolites is crucial for a complete picture of the drug's efficacy and potential off-target effects. This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a suite of robust in vitro assays to characterize the activity of a key, albeit lesser-studied, metabolite: 4-Defluoro-4-hydroxy Gefitinib.

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins that activate downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][5] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[6][7] Gefitinib and its active metabolites function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing this autophosphorylation and blocking downstream signaling.[8]

This guide will detail three complementary assays to build a comprehensive activity profile for this compound:

  • Biochemical Kinase Assay: To measure direct inhibition of EGFR enzymatic activity.

  • Cellular Phospho-EGFR Assay: To quantify the inhibition of EGFR autophosphorylation in a cellular context.

  • Cell Viability Assay: To determine the ultimate phenotypic effect on EGFR-dependent cancer cell proliferation.

By integrating data from these three distinct levels of inquiry—enzymatic, cellular signaling, and phenotypic outcome—researchers can develop a thorough understanding of the metabolite's potency and mechanism of action.

Core Signaling Pathway & Point of Inhibition

To design effective assays, it is essential to visualize the target pathway. The diagram below illustrates the EGFR signaling cascade and highlights the specific point of inhibition for Gefitinib and its analogs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Defluoro-4-hydroxy Gefitinib Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Assay 1: Biochemical EGFR Kinase Activity Assay

Principle: This assay directly measures the enzymatic activity of purified, recombinant EGFR kinase. It quantifies the transfer of phosphate from ATP to a synthetic peptide substrate. The activity of this compound is determined by its ability to inhibit this phosphorylation reaction, typically measured by detecting the amount of ADP produced. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for this purpose.[9][10]

Methodology Workflow

Caption: Workflow for a luminescent biochemical kinase assay.

Detailed Protocol (Adapted from ADP-Glo™ Assay)

Materials:

  • Recombinant Human EGFR (Wild-Type or mutant, e.g., L858R)

  • ADP-Glo™ Kinase Assay Kit (Promega)[9][10]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, DTT, MgCl₂, BSA, Tris Buffer

  • This compound, Gefitinib (as control), Staurosporine (as non-specific control)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[10] Prepare serial dilutions of this compound and control compounds in DMSO, then dilute into the kinase buffer.

  • Enzyme/Inhibitor Incubation: To the wells of a 384-well plate, add 1 µL of inhibitor solution (or DMSO for controls). Add 2 µL of diluted EGFR enzyme.[10]

  • Kinase Reaction: Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., final concentration 5 µM ATP, 0.2 µg/µl PolyEY substrate).[9]

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9][10]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Assay 2: Cellular Phospho-EGFR Inhibition Assay (Western Blot)

Principle: This cell-based assay validates the biochemical findings in a more biologically relevant system. It measures the ability of this compound to inhibit the autophosphorylation of EGFR within intact cancer cells. EGFR-mutant NSCLC cell lines, such as HCC827 (EGFR exon 19 deletion, sensitive) or NCI-H1975 (L858R and T790M mutations, resistant), are ideal models.[11][12][13][14] Cells are treated with the compound, stimulated with EGF (if using wild-type or non-constitutively active models), and then lysed. Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.[15][16][17]

Detailed Protocol

Materials:

  • HCC827 or other suitable NSCLC cell line[18][19]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1068), Rabbit anti-total-EGFR, Mouse anti-β-actin (loading control)[16]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE equipment, PVDF membranes, and chemiluminescent substrate

Procedure:

  • Cell Culture: Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR activation, serum-starve the cells by incubating in serum-free medium for 16-18 hours.[20]

  • Inhibitor Treatment: Treat cells with serial dilutions of this compound (and controls) for 2-4 hours.[21]

  • EGF Stimulation (Optional but recommended for control): For cell lines without constitutive activation, stimulate with 50 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.[20] For constitutively active lines like HCC827, this step can be omitted but serves as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[22]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[21]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary anti-p-EGFR antibody (1:1000 dilution) overnight at 4°C.[16][17]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and then β-actin to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal for each sample. Plot the normalized p-EGFR levels against inhibitor concentration to determine the cellular IC50.

Assay 3: Cell Viability & Proliferation Assay

Principle: This assay determines the ultimate functional consequence of EGFR inhibition: a reduction in cancer cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[23][24][25] A decrease in ATP levels is directly proportional to the cytotoxic or cytostatic effect of the compound.

ParameterCell LineRationale for Selection
Gefitinib-Sensitive HCC827Carries an EGFR exon 19 deletion mutation, making it highly dependent on EGFR signaling and sensitive to first-generation TKIs.[12][13][18] Provides a model to assess maximum potential efficacy.
Gefitinib-Resistant NCI-H1975Harbors both the activating L858R mutation and the T790M resistance mutation in EGFR.[11][14][26][27] Used as a negative control and to test for activity against common resistance mechanisms.

Detailed Protocol (Adapted from CellTiter-Glo® Assay)

Materials:

  • HCC827 and NCI-H1975 cell lines

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)[25]

  • White, opaque-walled 96-well plates suitable for luminescence

  • This compound and controls

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to attach overnight.[8]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8][28]

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[24][25]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23][24]

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[24][25] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24][25]

  • Data Acquisition: Record luminescence using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background from wells with medium only. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.

Data Interpretation and Conclusion

A comprehensive evaluation of this compound requires synthesizing the results from all three assays. The biochemical assay provides a direct measure of enzymatic inhibition (IC50), the phospho-EGFR assay confirms target engagement and inhibition in a cellular environment, and the cell viability assay demonstrates the ultimate phenotypic outcome (GI50). Comparing the IC50/GI50 values of the metabolite to the parent drug, Gefitinib, across both sensitive (HCC827) and resistant (NCI-H1975) cell lines will provide a clear and authoritative profile of its anti-cancer activity and potential clinical relevance.

References

  • PubMed. Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation. National Library of Medicine. URL: [Link]

  • Spandidos Publications. Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation. Spandidos Publications. URL: [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. URL: [Link]

  • ResearchGate. Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. URL: [Link]

  • COSMIC. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. COSMIC. URL: [Link]

  • PMC. A comprehensive pathway map of epidermal growth factor receptor signaling. National Library of Medicine. URL: [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Creative Diagnostics. URL: [Link]

  • ResearchGate. In vitro cytotoxicity assay of gefitinib and gefitinib nano- suspension against Vero cells. ResearchGate. URL: [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. URL: [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. URL: [Link]

  • PubMed Central. Hypoxia induces gefitinib resistance in non-small-cell lung cancer with both mutant and wild-type epidermal growth factor receptors. National Library of Medicine. URL: [Link]

  • PMC. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Library of Medicine. URL: [Link]

  • PMC. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib. National Library of Medicine. URL: [Link]

  • AACR Journals. Gefitinib sensitivity in non-small cell lung cancer (NSCLC) cell lines associates with mutation and amplification of the epidermal growth factor receptor (EGFR) gene. American Association for Cancer Research. URL: [Link]

  • PMC. M2 macrophages reduce the effect of gefitinib by activating AKT/mTOR in gefitinib-resistant cell lines HCC827/GR. National Library of Medicine. URL: [Link]

  • Semantic Scholar. Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation. Semantic Scholar. URL: [Link]

  • AACR Journals. Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. American Association for Cancer Research. URL: [Link]

  • ResearchGate. In vitro growth-inhibitory activity of gefitinib on NSCLC cell lines in the MTT assay. ResearchGate. URL: [Link]

  • PubMed. [Effect and mechanism of gefitinib inhibition on non-small cell lung cancer radiosensitivity of HCC827 and H358 cell lines]. National Library of Medicine. URL: [Link]

  • PMC. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. National Library of Medicine. URL: [Link]

  • PMC. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer. National Library of Medicine. URL: [Link]

  • ResearchGate. Production and biological activity of gefitinib metabolites. Cells were... ResearchGate. URL: [Link]

  • PMC. Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Library of Medicine. URL: [Link]

  • PMC. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. National Library of Medicine. URL: [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. URL: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. URL: [Link]

  • IRIS - UNIBS. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. IRIS - UNIBS. URL: [Link]

  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. ResearchGate. URL: [Link]

  • PNAS. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. PNAS. URL: [Link]

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Application Notes and Protocols for the Research-Scale Synthesis of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-scale protocol for the synthesis of 4-Defluoro-4-hydroxy Gefitinib, a significant analog and metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This guide is intended for researchers, medicinal chemists, and drug development professionals. The protocol is structured to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles. We detail a convergent synthetic strategy, focusing on the crucial nucleophilic aromatic substitution (SNAr) reaction between a pre-synthesized quinazoline core and the corresponding aniline derivative. This document includes step-by-step procedures, explanations for experimental choices, safety precautions, characterization methods, and troubleshooting advice.

Introduction and Scientific Rationale

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) for patients with activating mutations in the EGFR gene.[1][2] The study of its metabolites and analogs is crucial for understanding its pharmacology, potential resistance mechanisms, and for the development of next-generation inhibitors. The target molecule, N-(3-chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (this compound), represents the direct replacement of the fluorine atom on the aniline ring of Gefitinib with a hydroxyl group.

Synthesizing this analog provides a valuable tool for:

  • Metabolic Stability Studies: Investigating the in vitro and in vivo metabolic pathways of Gefitinib.

  • Structure-Activity Relationship (SAR) Analysis: Elucidating the role of the 4'-substituent on the aniline ring in EGFR binding and kinase inhibition.[2]

  • Pharmacological Profiling: Assessing the inhibitory activity and selectivity of this analog against various kinase targets.

The synthetic approach detailed herein is a robust and scalable laboratory method that proceeds in two primary stages: the synthesis of the key intermediate 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline , followed by its coupling with 4-amino-2-chlorophenol .

Synthetic Strategy Overview

The synthesis is designed as a convergent process to maximize efficiency and yield. The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for forming 4-anilinoquinazolines.[3][4][5] The carbon at the 4-position of the quinazoline ring is highly activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic ring system, making it an excellent electrophile for reaction with an aniline nucleophile.[6][7]

Reaction Scheme

Reaction_Scheme cluster_0 Stage 1: Quinazoline Core Synthesis cluster_1 Stage 2: SNAr Coupling Start1 7-Methoxy-6-(3-morpholinopropoxy)- 3,4-dihydroquinazolin-4-one Inter1 4-Chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline Start1->Inter1 Product This compound Inter1->Product Start2 4-Amino-2-chlorophenol

Caption: Overall synthetic scheme for this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular WeightPurity/GradeSupplier Example
7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one199327-35-8319.36>98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)10025-87-3153.33Reagent Grade, >99%Sigma-Aldrich
Toluene108-88-392.14Anhydrous, >99.8%Sigma-Aldrich
4-Amino-2-chlorophenol95-85-2143.56>98%Sigma-Aldrich
Isopropanol (IPA)67-63-060.10Anhydrous, >99.5%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11HPLC GradeFisher Scientific
Hexanes110-54-386.18HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (aq.)N/AN/ALaboratory GradeN/A
Brine (Saturated NaCl aq.)N/AN/ALaboratory GradeN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS ReagentSigma-Aldrich
Silica Gel for Column Chromatography7631-86-960.08230-400 meshVWR
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature controller and thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • Flash chromatography system (or glass column)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

  • NMR Spectrometer (¹H, ¹³C)

  • Mass Spectrometer (LC-MS or HRMS)

  • Melting point apparatus

Detailed Experimental Protocols

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Part 1: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

Rationale: This step converts the relatively unreactive 4-oxo group of the quinazolinone into a highly reactive 4-chloro group, which is an excellent leaving group for the subsequent SNAr reaction.[8][9] Phosphorus oxychloride is a standard and effective reagent for this transformation.

Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses).

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one (10.0 g, 31.3 mmol).

  • Add anhydrous toluene (100 mL) to create a slurry.

  • While stirring under a nitrogen atmosphere, slowly add phosphorus oxychloride (8.8 mL, 94.0 mmol, 3.0 equiv) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • In-Process Check: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The starting material spot should be consumed, and a new, less polar product spot should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Critical Step (Quenching): Slowly and carefully pour the reaction mixture into a flask containing crushed ice (approx. 300 g) with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation.

  • Stir the mixture until all the ice has melted. Basify the aqueous slurry to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a yellow-brown solid. This intermediate is often used in the next step without further purification. Expected yield: ~9.5-10.5 g (90-99%).

Part 2: Synthesis of N-(3-chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Final Product)

Rationale: This is the key bond-forming reaction. The amine of 4-amino-2-chlorophenol acts as the nucleophile, displacing the chloride at the C4 position of the quinazoline ring.[4][5] Isopropanol is a common solvent for this type of reaction, facilitating dissolution of the starting materials and allowing for heating to reflux to drive the reaction to completion.[10] The phenolic hydroxyl group is generally less nucleophilic than the aniline amine and does not interfere under these conditions.

Procedure:

  • To a 250 mL round-bottom flask, add the crude 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline from Part 1 (assuming 31.3 mmol theoretical), 4-amino-2-chlorophenol (5.4 g, 37.6 mmol, 1.2 equiv), and isopropanol (150 mL).

  • Equip the flask with a reflux condenser and magnetic stir bar.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours.

  • In-Process Check: Monitor the reaction by TLC or LC-MS. The disappearance of the chloro-quinazoline intermediate indicates reaction completion. The product will be a more polar spot on TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt will often form.

  • Filter the solid precipitate and wash it with a small amount of cold isopropanol.

  • Suspend the solid in a mixture of dichloromethane (200 mL) and saturated sodium bicarbonate solution (100 mL) and stir vigorously for 30 minutes to neutralize the hydrochloride salt and generate the free base.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with additional dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Purification and Characterization

Rationale: Purification by flash column chromatography is necessary to remove unreacted starting materials and any potential side products, ensuring the final compound is of high purity for research applications.[1] Spectroscopic characterization is essential to confirm the structure and identity of the synthesized molecule.

Purification:

  • Adsorb the crude solid onto a small amount of silica gel.

  • Perform flash column chromatography on a silica gel column.

  • Elute with a gradient of methanol in dichloromethane (e.g., starting from 1% MeOH/DCM and gradually increasing to 5-10% MeOH/DCM).

  • Collect fractions and monitor by TLC. Combine fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield this compound as a solid (typically off-white to pale yellow).

  • Dry the final product under high vacuum. Expected yield: 70-85% for the coupling step.

Characterization Data (Expected):

Analysis MethodExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.5 (s, 1H, NH), ~8.5 (s, 1H, quinazoline-H5), ~7.8 (s, 1H, quinazoline-H8), ~7.6 (d, 1H, aniline-H2'), ~7.2 (dd, 1H, aniline-H6'), ~7.1 (s, 1H, quinazoline-H2), ~6.9 (d, 1H, aniline-H5'), ~4.2 (t, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~3.6 (t, 4H, morpholine-H), ~2.5 (t, 2H, NCH₂), ~2.4 (t, 4H, morpholine-H), ~2.0 (m, 2H, CH₂CH₂CH₂). Note: Phenolic -OH may be broad or not observed.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~158-160 (quinazoline-C4), ~155-157 (quinazoline-C7), ~152-154 (quinazoline-C9), ~148-150 (quinazoline-C6), ~145-147 (aniline-C4'), ~120-130 (aromatic carbons), ~100-110 (quinazoline-C5, C8), ~68 (OCH₂), ~66 (morpholine-C), ~56 (OCH₃), ~53 (morpholine-C), ~26 (CH₂CH₂CH₂).
HRMS (ESI) m/z: Calculated for C₂₂H₂₅ClN₄O₄ [M+H]⁺: 461.1637. Found: 461.xxxx.
Melting Point To be determined experimentally.

Troubleshooting

ProblemPossible CauseSuggested Solution
Part 1 reaction stalls Insufficient heating, moisture in the reaction, or degraded POCl₃.Ensure anhydrous conditions. Use fresh, high-quality POCl₃. Confirm reflux temperature is reached. If necessary, add more POCl₃ and extend the reaction time.
Low yield in Part 2 Incomplete reaction, inefficient precipitation, or loss during work-up.Ensure Part 1 intermediate is fully consumed via TLC/LC-MS. Extend reflux time if needed. Minimize washes during filtration. Ensure complete extraction during work-up.
Multiple spots on TLC after Part 2 Side reactions (e.g., reaction at the phenol -OH), or incomplete reaction.The primary amine is significantly more nucleophilic; reaction at the phenol is unlikely. Ensure 1.2 equivalents of the aniline are used. Purify carefully by column chromatography to isolate the desired product.
Difficulty in purification Product streaking on the silica column.Add a small amount of triethylamine (~0.5%) or ammonia in methanol to the eluent system to deactivate the silica gel and improve the peak shape of the basic product.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound for research purposes. By following this detailed guide, researchers can confidently produce this key analog for use in SAR studies, metabolic profiling, and further pharmacological evaluation. The convergent synthetic strategy is efficient and leverages a robust SNAr coupling reaction, a cornerstone of medicinal chemistry.

References

  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Hennessy, B. et al. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Google Patents (WO2004024703A1).
  • Li, J. et al. (2009). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Google Patents (CN101348471B).
  • Lee, H. et al. (2011). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. Google Patents (KR101114134B1).
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC). Available at: [Link]

  • Hennessy, B. et al. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Google Patents (WO2004024703A1).
  • Kumar, P., et al. (2019). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Lookchem. Available at: [Link]

  • Kumar, P., et al. (2019). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). ResearchGate. Available at: [Link]

  • Li, Z., et al. (2014). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (PMC). Available at: [Link]

  • Lages, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. ResearchGate. Available at: [Link]

  • Anonymous. (2005). Synthesis of gefitinib. ResearchGate. Available at: [Link]

  • Lages, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Wang, W., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. Available at: [Link]

  • Reddy, M. et al. (2013). Process for the preparation of gefitinib. Google Patents (US8350029B2).
  • Lages, A., et al. (2022). (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. Available at: [Link]

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Veeprho. Available at: [Link]

  • Zhang, H., et al. (2016). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. PubMed Central. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Determining the Potency of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to assess the biological potency of 4-Defluoro-4-hydroxy Gefitinib, a key metabolite of the well-established anti-cancer drug Gefitinib (Iressa®). Gefitinib targets the Epidermal Growth Factor Receptor (EGFR), a critical node in signaling pathways that drive the proliferation of certain cancer cells.[1][2] Understanding the activity of its metabolites is crucial for a comprehensive evaluation of the drug's overall efficacy and pharmacokinetic profile. We present two orthogonal cell-based assays: a cell viability assay (MTT) to measure the cytotoxic and cytostatic effects, and a target-engagement assay to quantify the direct inhibition of EGFR phosphorylation. These protocols are designed to be self-validating through the strategic use of control compounds and a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses, ensuring robust and reliable potency determination.

Background and Scientific Rationale

The EGFR Signaling Pathway in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cellular processes, including proliferation, survival, and migration.[3][4] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] These phosphorylated sites act as docking stations for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cancer cell growth and survival.[6][7] In many cancers, particularly NSCLC, aberrant EGFR activity due to overexpression or activating mutations leads to uncontrolled cell proliferation.[5][8]

View DOT Code for EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR_Monomer1 EGFR Ligand (EGF)->EGFR_Monomer1 Binding EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR Autophosphorylation Autophosphorylation (pY) EGFR_Dimer->Autophosphorylation Activation PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Gefitinib Gefitinib / Metabolite Gefitinib->Autophosphorylation Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR_Monomer1 EGFR Ligand (EGF)->EGFR_Monomer1 Binding EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR Autophosphorylation Autophosphorylation (pY) EGFR_Dimer->Autophosphorylation Activation PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Gefitinib Gefitinib / Metabolite Gefitinib->Autophosphorylation Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_viability Assay 1: Viability cluster_target Assay 2: Target Engagement cluster_analysis Data Analysis A Culture Selected Cell Lines (PC-9, H1975, A549) C Seed Cells in 96-Well Plates A->C B Prepare Serial Dilutions of Compounds (Gefitinib, Metabolite, Vehicle) D Treat Cells with Compounds (24-72h) B->D C->D E1 Add MTT Reagent (4h Incubation) D->E1 E2 Lyse Cells or Fix/Permeabilize (for In-Cell Western) D->E2 F1 Solubilize Formazan Crystals E1->F1 G1 Measure Absorbance (570 nm) F1->G1 H1 Plot Dose-Response Curve & Calculate IC50 Values G1->H1 F2 Probe with Antibodies (Anti-pEGFR, Anti-Total EGFR) E2->F2 G2 Detect & Quantify Signal F2->G2 H2 Normalize pEGFR to Total EGFR & Plot Inhibition G2->H2 I Compare Potency: Gefitinib vs. Metabolite H1->I H2->I

Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_viability Assay 1: Viability cluster_target Assay 2: Target Engagement cluster_analysis Data Analysis A Culture Selected Cell Lines (PC-9, H1975, A549) C Seed Cells in 96-Well Plates A->C B Prepare Serial Dilutions of Compounds (Gefitinib, Metabolite, Vehicle) D Treat Cells with Compounds (24-72h) B->D C->D E1 Add MTT Reagent (4h Incubation) D->E1 E2 Lyse Cells or Fix/Permeabilize (for In-Cell Western) D->E2 F1 Solubilize Formazan Crystals E1->F1 G1 Measure Absorbance (570 nm) F1->G1 H1 Plot Dose-Response Curve & Calculate IC50 Values G1->H1 F2 Probe with Antibodies (Anti-pEGFR, Anti-Total EGFR) E2->F2 G2 Detect & Quantify Signal F2->G2 H2 Normalize pEGFR to Total EGFR & Plot Inhibition G2->H2 I Compare Potency: Gefitinib vs. Metabolite H1->I H2->I

Figure 2. A comprehensive workflow for assessing the potency of EGFR inhibitors.

Materials and Reagents

  • Cell Lines: PC-9, NCI-H1975, A549 (or others from the panel).

  • Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds: Gefitinib (positive control), this compound (test article), DMSO (vehicle control).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL stock in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Reagents for Phosphorylation Assay:

    • Recombinant Human EGF.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, HRP-conjugated anti-rabbit IgG.

    • BSA for blocking.

    • ELISA plates or 96-well plates for In-Cell Western.

    • Substrate for detection (e.g., TMB for ELISA, fluorescent secondary antibodies for In-Cell Western).

  • Equipment: Humidified incubator (37°C, 5% CO₂), multichannel pipettes, 96-well flat-bottom plates, microplate reader.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. [9]Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10] Step-by-Step Method:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery. [11]

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution series of Gefitinib and this compound in culture medium. A typical range would be from 10 µM down to 0.1 nM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well (in triplicate).

    • Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • MTT Incubation and Measurement:

    • Add 20 µL of 5 mg/mL MTT solution to each well. [10] * Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. * Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background noise if desired.

Protocol 2: EGFR Phosphorylation Inhibition Assay

This assay directly measures the ability of the compounds to inhibit EGFR autophosphorylation, confirming on-target activity.

Step-by-Step Method:

  • Cell Seeding and Serum Starvation:

    • Seed cells in a 96-well plate as described in Protocol 1 (Step 1). A higher cell density may be required.

    • After 24 hours of incubation, aspirate the medium and replace it with serum-free medium.

    • Incubate for an additional 12-24 hours. This step is critical to reduce basal EGFR phosphorylation, ensuring a clear signal upon EGF stimulation.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the compounds in serum-free medium.

    • Add the compounds to the wells and incubate for 2 hours at 37°C.

  • Ligand Stimulation:

    • Add recombinant human EGF to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

    • Incubate for 15 minutes at 37°C. This short duration is optimal for capturing the peak of EGFR phosphorylation.

  • Detection (Example using Cell-Based ELISA):

    • Immediately aspirate the medium and wash the cells once with ice-cold PBS.

    • Fix, permeabilize, and block the cells according to the manufacturer's protocol for your chosen assay kit.

    • Incubate with a primary antibody against phospho-EGFR (pY1068). In parallel wells, incubate with an antibody against total EGFR for normalization.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Wash again and add a colorimetric substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis and Interpretation

MTT Assay Data Analysis
  • Normalization: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100

  • Determine IC50:

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Phosphorylation Assay Data Analysis
  • Normalization: For each concentration, normalize the phospho-EGFR signal to the total EGFR signal.

    • Normalized pEGFR = (Absorbance pEGFR / Absorbance Total EGFR)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - [((Normalized pEGFR of Treated Well - Avg. Unstimulated Control) / (Avg. Stimulated Vehicle Control - Avg. Unstimulated Control)) * 100]

  • Determine IC50: Plot % Inhibition against the log concentration and perform a non-linear regression to find the IC50 for target inhibition.

Expected Results

The goal of these experiments is to generate comparative potency data. The results can be summarized in a table for clear interpretation.

Compound Cell Line Assay IC50 (nM) (Hypothetical)
Gefitinib PC-9Viability (MTT)15
This compound PC-9Viability (MTT)To be determined
Gefitinib A549Viability (MTT)> 10,000
This compound A549Viability (MTT)To be determined
Gefitinib PC-9pEGFR Inhibition10
This compound PC-9pEGFR InhibitionTo be determined

Interpretation: By comparing the IC50 values obtained for this compound with those of the parent drug, Gefitinib, one can conclude its relative potency. A lower IC50 indicates higher potency. The data from resistant cell lines (A549, H1975) will demonstrate the on-target specificity of the compounds.

Conclusion

The protocols detailed in this application note provide a robust and validated methodology for assessing the potency of this compound. By combining a general cell viability assay with a specific target-engagement assay across a panel of clinically relevant cell lines, researchers can generate high-quality, interpretable data. This information is critical for building a complete pharmacological profile of Gefitinib and its metabolites, ultimately contributing to a deeper understanding of its clinical performance.

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  • Fujita, K., et al. (2022). Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study. Cancer Chemotherapy and Pharmacology, 90(5), 421-428. [Link]

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  • Asahina, H., et al. (2014). Effectiveness of Gefitinib against Non–Small-Cell Lung Cancer with the Uncommon EGFR Mutations G719X and L861Q. Journal of Thoracic Oncology, 9(2), 190-195. [Link]

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Unlocking New Avenues in EGFR-Targeted Therapy: Application Notes for 4-Defluoro-4-hydroxy Gefitinib in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Defluoro-4-hydroxy Gefitinib, a metabolite of the well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document offers in-depth scientific context, detailed experimental protocols, and the rationale behind their design to facilitate the exploration of this compound's potential in cancer research.

Introduction: The Evolving Landscape of EGFR Inhibition and the Role of Metabolites

Gefitinib, a selective inhibitor of the EGFR tyrosine kinase, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Its mechanism of action involves competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival.[2] However, the in vivo journey of a drug is complex, often involving metabolic transformations that can significantly alter its pharmacological profile.

Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP3A4, CYP3A5, and CYP1A1, leading to the formation of various metabolites.[3][4][5] One such metabolite is this compound, formed through an oxidative defluorination process.[3][6][7] While the parent drug's activity is well-documented, the biological significance of its metabolites is an area of growing interest. Metabolites can exhibit their own pharmacological activity, contribute to the overall therapeutic effect, or even be associated with off-target effects. Therefore, a thorough investigation of these metabolic products is critical for a complete understanding of a drug's in vivo behavior and for the potential discovery of new therapeutic agents.

This guide focuses on providing the necessary framework to investigate the anti-cancer properties of this compound, a compound available as a research standard.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib and its active metabolites are thought to exert their anti-cancer effects by inhibiting the EGFR signaling pathway. EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell growth, proliferation, and survival.[8] In many cancers, this pathway is aberrantly activated, often due to mutations in the EGFR gene itself.[9]

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[8] These pathways ultimately regulate gene expression and cellular processes that drive tumorigenesis.

This compound, by virtue of its structural similarity to the parent compound, is hypothesized to competitively inhibit the ATP-binding site of the EGFR tyrosine kinase. This inhibition would block the initial autophosphorylation step, effectively shutting down the downstream pro-survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding ATP ATP ATP->EGFR Blocks ATP Binding Metabolite 4-Defluoro-4-hydroxy Gefitinib Metabolite->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.

In Vitro Studies

1. Cell Line Selection and Culture

The choice of cell lines is critical for meaningful results. It is recommended to use a panel of cancer cell lines with well-characterized EGFR mutation status.

Cell LineCancer TypeEGFR Mutation StatusRationale
HCC827 NSCLCExon 19 DeletionHighly sensitive to EGFR inhibitors.[10]
PC-9 NSCLCExon 19 DeletionSensitive to EGFR inhibitors.[10]
H3255 NSCLCL858RSensitive to EGFR inhibitors.[11]
A549 NSCLCWild-TypeResistant to first-generation EGFR inhibitors.[12]
H1975 NSCLCL858R/T790MResistant to first-generation EGFR inhibitors due to the T790M mutation.

All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and Gefitinib as a positive control) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Replace the culture medium with the compound-containing medium. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of This compound adhere->treat incubate Incubate for 72 hours treat->incubate assay Perform MTT or CellTiter-Glo® Assay incubate->assay read Measure absorbance or luminescence assay->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Figure 2: A generalized workflow for conducting a cell viability assay.

3. Western Blot Analysis for EGFR Signaling Pathway

This technique is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control. For some experiments, cells can be serum-starved overnight and then stimulated with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Studies

1. Xenograft Tumor Model

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCC827 or PC-9; 5-10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Gefitinib, and different doses of this compound).

  • Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage) at a predetermined schedule (e.g., once daily).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be presented clearly for comparison.

Table 1: Hypothetical IC₅₀ Values of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC₅₀ (nM)This compound IC₅₀ (nM)
HCC827Exon 19 Deletion10 - 50To be determined
PC-9Exon 19 Deletion50 - 100To be determined
H3255L858R1 - 10To be determined
A549Wild-Type>10,000To be determined
H1975L858R/T790M>10,000To be determined

Note: The provided IC₅₀ ranges for Gefitinib are based on literature values and can vary depending on experimental conditions. The values for this compound are to be determined experimentally.

Conclusion

The study of drug metabolites is a critical component of modern cancer research and drug development. This compound, as a metabolite of the potent EGFR inhibitor Gefitinib, warrants thorough investigation to elucidate its potential contribution to the overall anti-cancer activity of the parent drug or as a standalone therapeutic agent. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate the biological activity of this compound, thereby potentially uncovering new strategies to combat EGFR-driven cancers.

References

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  • ResearchGate. (n.d.). Plasma and tumor concentrations of gefitinib and its metabolites... [Link]

  • Wang, J., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE, 15(7), e0236523. [Link]

  • Li, J., et al. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. Clinical Cancer Research, 13(12), 3731–3737. [Link]

  • Alfieri, R. R., et al. (2011). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PubMed. [Link]

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  • Han, S., et al. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 17(8), 753–761. [Link]

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  • Chen, Y. J., et al. (2012). EGFR S1166 Phosphorylation Induced by a Combination of EGF and Gefitinib Has a Potentially Negative Impact on Lung Cancer Cell Growth. Journal of Proteome Research, 11(8), 4110–4119. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Defluoro-4-hydroxy Gefitinib. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of Gefitinib analogues. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the common challenges associated with this synthesis. Our goal is to empower you to optimize both the yield and purity of your target compound through a deeper understanding of the reaction mechanisms and potential pitfalls.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound, a key analogue of the EGFR inhibitor Gefitinib, follows a well-established multi-step pathway common for quinazoline-based kinase inhibitors. The core challenge lies in managing the reactivity of the substituted aniline precursor and ensuring high-efficiency coupling in the final step, all while minimizing side-product formation.

The proposed synthetic route begins with the formation of the quinazoline core, followed by functionalization and final coupling with a substituted phenol.

Synthetic_Pathway A 6,7-Dimethoxy- quinazolin-4(3H)-one B Selective Demethylation A:e->B:w L-Methionine, CH3SO3H C 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one B:e->C:w Yields Isomeric Mixture D Alkylation C:e->D:w 4-(3-Chloropropyl)morpholine, Base (e.g., Cs2CO3) E 6-(3-Morpholinopropoxy)- 7-methoxyquinazolin-4(3H)-one D:e->E:w F Chlorination E:e->F:w SOCl2 or POCl3 G 4-Chloro-6-(3-morpholinopropoxy)- 7-methoxyquinazoline F:e->G:w I SNAr Coupling G:s->I:n H 4-Amino-2-chlorophenol (Aniline Precursor) H:n->I:s J This compound I:e->J:w Final Product

Caption: A plausible synthetic workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low Yield & Reaction Inefficiency

Q1: My overall yield is consistently below 20%. What are the most critical steps to re-evaluate?

A1: Low overall yield in a multi-step synthesis often points to inefficiencies in one or two key transformations or cumulative losses during work-up and purification.[1] For this specific synthesis, the most common culprits are:

  • Regioselectivity of Demethylation: The selective demethylation of 6,7-dimethoxy-quinazolin-4(3H)-one can produce a mixture of the desired 6-hydroxy-7-methoxy isomer and the undesired 7-hydroxy-6-methoxy isomer.[2] This isomeric impurity is difficult to remove and will carry through, reducing the yield of the final product.

    • Causality: The electronic properties of the two methoxy groups are very similar, making selective cleavage challenging.

    • Solution: While reported methods use reagents like L-methionine in methanesulfonic acid, achieving high regioselectivity is difficult.[3] Careful crystallization is often required to isolate the desired isomer, which can significantly impact the yield.[3] Consider exploring alternative starting materials if this step proves to be an insurmountable bottleneck.

  • Final SNAr Coupling Efficiency: The nucleophilic aromatic substitution (SNAr) between the 4-chloroquinazoline intermediate and 4-amino-2-chlorophenol is the final and most crucial bond-forming step. Incomplete conversion is a major source of low yield.

    • Causality: The reaction is sensitive to solvent, temperature, and base. The nucleophilicity of the aniline can be hampered by steric hindrance or suboptimal reaction conditions. Furthermore, the phenolic hydroxyl group on your aniline precursor is acidic and can interfere with the reaction.

    • Solution:

      • Solvent: Use a polar aprotic solvent like isopropanol, DMSO, or DMF to facilitate the reaction.

      • Temperature: The reaction often requires heating (refluxing isopropanol is common) to proceed at a reasonable rate.[4] Monitor the reaction by TLC or LC-MS to avoid product degradation from excessive heat or prolonged reaction times.[5]

      • Protecting Group Strategy: The free hydroxyl group on 4-amino-2-chlorophenol can be deprotonated under basic conditions, creating a competing nucleophile or causing solubility issues. Consider protecting the hydroxyl group (e.g., as a benzyl or TBDMS ether) before the coupling reaction and deprotecting it in the final step. This adds steps but can dramatically improve the coupling yield and simplify purification.

Q2: The chlorination of my quinazolinone intermediate (Step E to G) is sluggish and gives a messy crude product. How can I optimize this?

A2: The conversion of the quinazolinone to the 4-chloroquinazoline is an essential activation step. Common issues include incomplete reaction and formation of degradation by-products.

  • Causality: Quinazolinones are relatively stable. The reaction with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) requires heat to proceed. These reagents are highly reactive and can cause charring or side reactions if not controlled properly.[6]

  • Solutions:

    • Reagent Choice: Thionyl chloride is often used and can be effective. Using it as both the reagent and solvent (refluxing in neat SOCl₂) is a common approach. However, this can lead to dark-colored crude products.

    • Catalysis: Adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

    • Work-up Procedure: After the reaction, it is critical to remove all excess chlorinating agent under vacuum. Co-evaporation with a high-boiling inert solvent like toluene can help.[7] Any residual reagent will interfere with the subsequent SNAr step. The crude product is often unstable and should be used immediately in the next step without extensive purification.[8]

Purity & Impurity Profile

Q3: My final product shows a persistent impurity with a similar polarity on TLC/LC-MS. What could it be and how do I remove it?

A3: In the synthesis of Gefitinib and its analogues, several process-related impurities are common.[9][][11] For this compound, the most likely closely-related impurities are:

  • Unreacted 4-Chloroquinazoline Intermediate: If the final SNAr coupling is incomplete, this starting material will remain.

  • Isomeric Product: If the isomeric 7-hydroxy-6-methoxy-quinazolinone was not completely removed after the demethylation step, it will react to form an isomeric final product. This is often very difficult to separate from the desired product.

  • N-Alkylated Impurity: Some synthesis routes for Gefitinib are known to produce N-alkylated impurities where the morpholinopropyl side chain attaches to the aniline nitrogen instead of the quinazoline oxygen.[6]

  • Identification: The best way to identify the impurity is through high-resolution mass spectrometry (HRMS) to get an exact mass and fragmentation pattern. 1H NMR spectroscopy of the impure material may also show characteristic peaks of the starting material or a different aromatic substitution pattern for the isomer.

  • Purification Strategy:

    • Column Chromatography Optimization: If standard column chromatography is failing, try using a shallower solvent gradient to improve resolution. A change in the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity and may resolve the compounds.[12]

    • Recrystallization: This is a powerful technique for removing small amounts of impurities, especially isomers.[13] Test a variety of solvents to find one in which your product has high solubility when hot and low solubility when cold.[12] Common solvents for quinazolines include ethanol, methanol, and ethyl acetate.[12]

    • Preparative HPLC: For achieving the highest level of purity (>99.5%), preparative reverse-phase HPLC is the most effective method.[12] While costly and lower in throughput, it offers the best resolution for difficult separations.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified (TLC/LC-MS) Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM Analyze_Reaction Analyze Reaction Conditions (Temp, Time, Solvent, Base) Start->Analyze_Reaction Optimize_Chroma Optimize Column Chromatography (Solvent System, Gradient) Start->Optimize_Chroma Check_SM->Analyze_Reaction Analyze_Reaction->Optimize_Chroma Try_Recryst Attempt Recrystallization Optimize_Chroma->Try_Recryst Impurity still present End Purity/Yield Optimized Optimize_Chroma->End Successful Prep_HPLC Consider Preparative HPLC for High Purity Try_Recryst->Prep_HPLC Impurity still present Try_Recryst->End Successful Prep_HPLC->End Successful

Caption: A systematic workflow for troubleshooting yield and purity issues.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point. You should always monitor your reactions by an appropriate method (e.g., TLC, LC-MS) and adjust conditions as necessary.

Protocol 1: Final SNAr Coupling

This protocol outlines the coupling of the 4-chloroquinazoline intermediate with 4-amino-2-chlorophenol.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline (1.0 eq).

  • Reagent Addition: Add 4-amino-2-chlorophenol (1.1 - 1.5 eq).

  • Solvent: Add anhydrous isopropanol (or another suitable solvent like n-butanol or DMF) to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C for isopropanol) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of Dichloromethane (DCM) to 10% Methanol in DCM.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM/Methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Analytical Data

Accurate characterization is crucial for confirming the identity and purity of your final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[14] A validated reverse-phase method is essential.[15]

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[14]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[16]
Detection UV at 254 nm and 331 nm[17]
Column Temp. 30 °C
Expected R.T. Dependent on exact conditions, but should be a sharp, single peak.

This is a representative method and should be optimized for your specific instrumentation and sample.

References

  • Li, X., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5342-5346. [Link]

  • PubMed. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. [Link]

  • Zheng, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Veeprho. [Link]

  • Li, Y., et al. (2023). Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair. Pharmaceutics, 15(12), 2713. [Link]

  • Sharma, P., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Medicinal Chemistry Research, 28, 836-845. [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of gefitinib analogues 10-17. ResearchGate. [Link]

  • NDA Approvals. (2015). Gefitinib. fdatracker. [Link]

  • ResearchGate. (2023). (PDF) Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization energy for overall reaction in Gefitinib synthesis. ResearchGate. [Link]

  • PubMed. (2023). Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair. PubMed. [Link]

  • TSI Journals. (2011). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. TSI Journals. [Link]

  • Google Patents. (n.d.). WO2015170345A1 - Pharmaceutical cocrystals of gefitinib.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]

  • ResearchGate. (n.d.). Process for synthesis of gefitinib. ResearchGate. [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
  • Sreevidya, V., et al. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 1331-1343. [Link]

  • Chandrashekara, K. A., et al. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Chatterjee, S., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 552. [Link]

  • Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Liu, Z., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1540-1547. [Link]

  • Google Patents. (n.d.). WO2017114735A1 - Process for making crystalline form a of gefitinib.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. [Link]

  • Al-Othman, A. M., et al. (2015). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 40, 223-263. [Link]

  • Mayo Clinic. (n.d.). Gefitinib (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • PubMed. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Al-Salahi, R., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 17(9), 11014-11024. [Link]

  • Pharmaffiliates. (n.d.). Gefitinib-impurities. Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. ResearchGate. [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. [Link]

  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 2753-2759. [Link]

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Sources

Troubleshooting the stability of 4-Defluoro-4-hydroxy Gefitinib in in-vitro experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Defluoro-4-hydroxy Gefitinib in in-vitro experiments. This guide is designed to provide expert advice and actionable troubleshooting strategies to address the unique stability challenges associated with this phenolic metabolite of Gefitinib. Our goal is to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the compound's stability be the issue?

A1: Absolutely. Inconsistent results are a hallmark of compound instability. This compound, as a phenolic compound, is susceptible to degradation under common in-vitro conditions. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents in your experimental setup.

Q2: I've noticed a color change in my stock solution of this compound. What does this indicate?

A2: A color change, often to a brownish or yellowish hue, is a strong indicator of degradation. This is likely due to the oxidation of the hydroxyl group on the phenyl ring. This oxidation can lead to the formation of highly reactive species, such as quinone-imines, which can subsequently polymerize or react with other components in your solution, causing the color change.[1] If you observe a color change, it is highly recommended to prepare a fresh stock solution.

Q3: What are the primary degradation pathways for this compound that I should be aware of?

A3: The primary degradation pathway of concern for this compound is oxidation. The presence of the electron-donating hydroxyl group on the aniline ring makes it susceptible to oxidation, potentially forming a reactive quinone-imine species.[1] This reactive intermediate can then undergo further reactions, leading to loss of biological activity and the formation of various degradation products. This process can be accelerated by factors such as elevated pH, exposure to atmospheric oxygen, and the presence of metal ions in the medium.

graph DegradationPathway { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Proposed oxidative degradation pathway.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Cell Culture

Symptoms:

  • Initial potent effect diminishes over the time course of the experiment (e.g., 24-72 hours).

  • Inconsistent dose-response curves between experiments.

Potential Causes & Troubleshooting Steps:

  • Oxidation in Culture Medium: Standard cell culture media, especially when exposed to light and atmospheric oxygen, can be an oxidative environment.

    • Solution: Prepare fresh working solutions of this compound in culture medium immediately before treating your cells. Avoid pre-incubating the compound in the medium for extended periods.

    • Pro-Tip: Consider supplementing your culture medium with a low concentration of an antioxidant like N-acetylcysteine (NAC) or ascorbic acid. However, you must first validate that the antioxidant itself does not interfere with your experimental endpoint.

  • pH of Culture Medium: The slightly alkaline pH of most cell culture media (typically pH 7.2-7.4) can accelerate the oxidation of phenolic compounds.

    • Solution: While altering the pH of your culture medium is generally not feasible, being aware of this can help in designing your experiments. For shorter-term assays, the effect may be minimal. For longer-term experiments, consider replenishing the media with freshly prepared compound at intermediate time points.

  • Photodegradation: Exposure to light, especially UV light, can promote the degradation of photosensitive compounds.

    • Solution: Protect your solutions from light at all stages of preparation and during the experiment. Use amber-colored tubes and wrap plates in foil.

Issue 2: Poor Solubility and Precipitation of the Compound

Symptoms:

  • Visible precipitate in the stock solution or in the final assay well.

  • Low or no biological activity observed.

Potential Causes & Troubleshooting Steps:

  • Incorrect Solvent: this compound has limited solubility in aqueous solutions and is only slightly soluble in DMSO.[2]

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. For your final working concentration, perform a serial dilution in your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Hygroscopic Nature: The compound is hygroscopic, meaning it can absorb moisture from the air.[2] This can affect its apparent weight and solubility.

    • Solution: Store the solid compound in a desiccator. When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the compound quickly in a low-humidity environment if possible.

Solvent Solubility of Gefitinib (Parent Drug) Remarks for this compound
DMSO~20 mg/mL[3]Recommended for primary stock solution.
Ethanol~0.3 mg/mL[3]Poor solubility, not recommended for stock solutions.
Aqueous BuffersSparingly soluble[3]Prepare working dilutions from a DMSO stock immediately before use.

Table 1: Solvent Considerations. Note that the solubility of the metabolite may differ from the parent drug, but the general trends are expected to be similar.

Best Practices for Handling and Storage

To ensure the stability and integrity of your this compound, adhere to the following best practices:

graph BestPractices { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Workflow for handling this compound.

Solid Compound:

  • Storage Temperature: Store the solid compound at -20°C for long-term stability.

  • Hygroscopicity Management: Store in a tightly sealed container within a desiccator to protect from moisture.

Stock Solutions:

  • Solvent: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solution aliquots at -80°C.

  • Light Protection: Always store stock solutions in amber vials or wrapped in foil to protect from light.

Working Solutions:

  • Preparation: Prepare fresh working dilutions from the DMSO stock solution for each experiment. Do not store aqueous solutions of the compound.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the threshold that affects your experimental system.

Analytical Verification

If you continue to experience issues that you suspect are related to compound stability, consider analytical verification using methods like LC-MS/MS. This can confirm the identity and purity of your compound and detect the presence of degradation products.

References

  • ResearchGate. (A) Chemical structure of gefitinib (GFT), 4-Defluoro-4-hydroxy... Available from: [Link]

  • Ciardiello, F., et al. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer. 2011;11:347. Available from: [Link]

  • McKillop, D., et al. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica. 2004;34(10):917-34. Available from: [Link]

  • Cleanchem. This compound | CAS No: 847949-50-2. Available from: [Link]

  • Wang, Y., et al. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS ONE. 2020;15(7):e0236523. Available from: [Link]

  • Reddy, G. S., et al. A simple, fast, and precise high performance liquid chromatographic method for the estimation of seven intermediates formed during the synthesis of gefitinib, an anticancer drug by a patent non-infringing route. Also, one degradation product (gefitinib N-oxide) formed during oxidative stress were analyzed and identified. Journal of the Chinese Chemical Society. 2011;58(5):653-659. Available from: [Link]

  • Venkataramanna, M., et al. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. 2011;2(1):75-83. Available from: [Link]

  • Piersma, A. H., et al. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology. 2013;87(10):1835-1845. Available from: [Link]

  • El Ouardi, M., et al. Cellular photo(geno)toxicity of gefitinib after biotransformation. Frontiers in Pharmacology. 2023;14:1208075. Available from: [Link]

  • Li, J., et al. Pre-clinical in vitro metabolism profiles for gefitinib and erlotinib. Cancer Chemotherapy and Pharmacology. 2007;60(4):541-553. Available from: [Link]

  • Yilmaz, S., et al. Solvent-driven stability: UV spectroscopy study of phenolic substances. Journal of the Turkish Chemical Society, Section A: Chemistry. 2023;10(2):421-430. Available from: [Link]

  • Venkataramanna, M., et al. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. 2011;2:75-83. Available from: [Link]

  • Venkataramanna, M., et al. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. 2011;2(1):75-83. Available from: [Link]

  • Reddy, B. K., et al. Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. 2014;52(7):643-649. Available from: [Link]

  • Tan, A. R., et al. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Cancer Communications. 2021;41(12):1317-1331. Available from: [Link]

  • ResearchGate. What are possible problems in Total Phenolic Compounds (TPC) Assay?. Available from: [Link]

  • El Ouardi, M., et al. Cellular photo(geno)toxicity of gefitinib after biotransformation. Frontiers in Pharmacology. 2023;14. Available from: [Link]

  • Hodek, P., et al. Interactions of Polyphenolic Compounds with Drug Disposition and Metabolism. Current Drug Metabolism. 2009;10(4):369-382. Available from: [Link]

  • ResearchGate. Production and biological activity of gefitinib metabolites. Cells were.... Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123631, Gefitinib. Available from: [Link]

  • Zhang, M., et al. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. 2022;27(19):6649. Available from: [Link]

  • Tamarit, L., et al. Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins. Frontiers in Pharmacology. 2024;15:1388836. Available from: [Link]

  • Li, J., et al. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B. 2016;1011:1-7. Available from: [Link]

  • San-Miguel, B., et al. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Antioxidants. 2020;9(12):1261. Available from: [Link]

  • DailyMed. Label: GEFITINIB tablet, film coated. Available from: [Link]

  • Journal of Analytical Toxicology. Removal of Interfering Phenolic Compounds in the Analysis of Drugs in Biological Material. Available from: [Link]

  • Yueh, M. F., et al. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences. 2017;114(23):6094-6099. Available from: [Link]

  • Wang, L., et al. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. 2012;22(14):4672-4675. Available from: [Link]

  • Chemsigma. This compound [847949-50-2]. Available from: [Link]

  • ResearchGate. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. Available from: [Link]

  • Al-kassas, R., et al. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. Pharmaceutics. 2022;14(1):109. Available from: [Link]

  • de Souza, K. C., et al. Determination of phenolic compounds, in vitro antioxidant activity and characterization of secondary metabolites in different parts of Passiflora cincinnata by HPLC-DAD-MS/MS analysis. Natural Product Research. 2020;34(18):2639-2643. Available from: [Link]

  • Journal of Drug Delivery Science and Technology. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Available from: [Link]

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Overcoming common issues in the mass spectrometry analysis of Gefitinib metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of Gefitinib and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental workflows. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of Gefitinib and its metabolites.

Q1: What are the primary metabolic pathways of Gefitinib, and which metabolites should I target for quantification?

A1: Gefitinib undergoes extensive metabolism primarily through cytochrome P450 enzymes, with CYP3A4 being the major contributor, and CYP2D6 and CYP3A5 playing lesser roles.[1] The main metabolic routes include:

  • O-demethylation of the methoxy group on the quinazoline nucleus.

  • Oxidation of the morpholine ring.

  • Oxidative defluorination of the halogenated phenyl group.[1]

Phase II metabolism involves sulphate and glucuronide conjugation.[2][3] For pharmacokinetic studies, the most commonly quantified metabolites are the O-desmethyl metabolite (M523595) and metabolites resulting from the oxidation of the morpholine ring (M605211, M537194, M387783).[4][5] The O-desmethyl metabolite is particularly important as it can have pharmacological activity.

Q2: How can I effectively extract Gefitinib and its metabolites from plasma samples?

A2: Protein precipitation is a widely used, simple, and effective method for extracting Gefitinib and its metabolites from plasma.[6][7] Acetonitrile is a common precipitation solvent.[5] For higher sensitivity and cleaner extracts, especially for urine and bile samples, solid-phase extraction (SPE) is recommended.[7]

Q3: What type of internal standard (IS) is recommended for the quantitative analysis of Gefitinib?

A3: A stable isotope-labeled (SIL) internal standard, such as Gefitinib-d6 or Gefitinib-d8, is highly recommended.[6][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects, thus providing the most accurate correction for variations in extraction recovery and ionization efficiency.[8][9]

Q4: What are the typical MRM transitions for Gefitinib and its major metabolites?

A4: Multiple reaction monitoring (MRM) is the preferred mode for quantification using a triple quadrupole mass spectrometer. The precursor ion for Gefitinib is typically the [M+H]⁺ ion at m/z 447.2.[10] A common product ion is m/z 128.1, which corresponds to the propoxy-morpholine side chain.[11] It is crucial to optimize MRM transitions for each metabolite on your specific instrument.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape and Tailing

Symptom: Chromatographic peaks for Gefitinib or its metabolites are broad, asymmetrical, or show significant tailing.

Possible Causes & Solutions:

  • Cause: Secondary interactions with the analytical column.

    • Solution: Use a column with end-capping to minimize silanol interactions. A C18 column is commonly used.[4][5] Consider using a column with a different stationary phase chemistry if the issue persists.

  • Cause: Inappropriate mobile phase pH.

    • Solution: Gefitinib is a basic compound. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring consistent protonation of the analyte.[4][5]

  • Cause: Column degradation.

    • Solution: Replace the analytical column and use a guard column to extend its lifetime.

Issue 2: Co-elution of Gefitinib and its O-desmethyl Metabolite

Symptom: Gefitinib and its O-desmethyl metabolite are not chromatographically resolved, leading to potential interference in quantification.

Possible Causes & Solutions:

  • Cause: Insufficient chromatographic separation. This is a critical issue as both compounds can fragment to the same product ion (m/z 128.23).[12]

    • Solution 1: Optimize the chromatographic gradient. A shallow gradient with a suitable organic mobile phase (e.g., acetonitrile) can improve resolution.[5][12]

    • Solution 2: Use a high-resolution column. Columns with smaller particle sizes (e.g., sub-2-μm) provide higher efficiency and better resolving power.[12]

    • Solution 3: Select unique MRM transitions. If baseline separation cannot be achieved, ensure that you are monitoring unique product ions for each analyte to prevent cross-talk.

Issue 3: Ion Suppression and Poor Sensitivity

Symptom: The signal intensity for Gefitinib and/or its metabolites is low, inconsistent, or lower in matrix samples compared to neat solutions.

Possible Causes & Solutions:

  • Cause: Matrix effects, where co-eluting endogenous components from the biological matrix (e.g., phospholipids) suppress the ionization of the analytes.[13][14]

    • Solution 1: Improve sample clean-up. While protein precipitation is fast, more rigorous methods like liquid-liquid extraction or solid-phase extraction can remove more interfering components.

    • Solution 2: Optimize chromatography. Ensure that the analytes elute in a region of the chromatogram with minimal matrix interference. A post-column infusion experiment can help identify regions of significant ion suppression.

    • Solution 3: Use a stable isotope-labeled internal standard. As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for unpredictable ion suppression.[8][9]

    • Solution 4: Dilute the sample. Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Solution 5: Consider metal-free HPLC systems. For some analytes, interactions with stainless steel components in the HPLC system can cause ion suppression.[15]

Issue 4: Analyte Instability and Degradation

Symptom: Loss of analyte signal over time in processed samples or during sample storage.

Possible Causes & Solutions:

  • Cause: Gefitinib and its metabolites may be susceptible to degradation under certain conditions (e.g., light, temperature, pH).

    • Solution 1: Conduct stability studies. It is essential to evaluate the stability of Gefitinib and its metabolites in the biological matrix at different storage temperatures (room temperature, 4°C, -20°C, -80°C) and after freeze-thaw cycles.[16]

    • Solution 2: Control storage conditions. Store plasma samples at -80°C for long-term stability.[16] Keep processed samples in the autosampler at a controlled, cool temperature (e.g., 4°C) and minimize exposure to light.

    • Solution 3: Be mindful of stress conditions. Studies have shown that Gefitinib can degrade under acidic, alkaline, and oxidative stress conditions.[17][18] Ensure that sample processing and analysis conditions are not overly harsh.

Part 3: Experimental Protocols and Data

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Gefitinib and its metabolites from plasma.[6]

  • Sample Thawing: Allow plasma samples to thaw at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Gefitinib-d6 in methanol) to each plasma sample.

  • Protein Precipitation: Add 380 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex mix the samples for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Data Presentation: Typical LC-MS/MS Parameters

The following table summarizes typical parameters for the analysis of Gefitinib and its metabolites. Note that these should be optimized for your specific instrumentation and application.

ParameterSettingReference
LC Column C18, 50 x 2.1 mm, 3.5 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[4][5]
Mobile Phase B Acetonitrile[4][5]
Flow Rate 0.35 mL/min[4]
Injection Volume 5-10 µL[11]
Ionization Mode Positive Electrospray (ESI+)[4]
Gefitinib MRM 447.2 > 128.1[10][11]
O-desmethyl Gefitinib MRM 433.2 > 128.1[12]
Gefitinib-d6 IS MRM 453.2 > 128.1[19]

Part 4: Visualizations

Gefitinib Metabolism and Analysis Workflow

The following diagram illustrates the major metabolic pathways of Gefitinib and the general workflow for its analysis by LC-MS/MS.

Gefitinib_Metabolism_Workflow cluster_metabolism Metabolic Pathways cluster_workflow Analytical Workflow Gefitinib Gefitinib (m/z 447.2) M_O_desmethyl O-desmethyl Gefitinib (M523595) Gefitinib->M_O_desmethyl CYP3A4/2D6 O-demethylation M_morpholine_ox Morpholine Ring Oxidation Products (M537194, M605211) Gefitinib->M_morpholine_ox CYP3A4 Oxidation M_conjugates Phase II Conjugates (Glucuronides, Sulfates) M_O_desmethyl->M_conjugates UGTs, SULTs M_morpholine_ox->M_conjugates UGTs, SULTs Sample Plasma Sample Prep Protein Precipitation + IS Addition Sample->Prep LC UPLC/HPLC Separation (C18 Column) Prep->LC MS Tandem MS (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Overview of Gefitinib metabolism and the corresponding LC-MS/MS analytical workflow.

Troubleshooting Logic for Ion Suppression

This diagram outlines a systematic approach to diagnosing and mitigating ion suppression.

Ion_Suppression_Troubleshooting Start Low or Inconsistent Signal (Ion Suppression Suspected) Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Use_SIL_IS Implement SIL-IS (e.g., Gefitinib-d6) Check_IS->Use_SIL_IS No Post_Column_Infusion Perform Post-Column Infusion Experiment Check_IS->Post_Column_Infusion Yes Re_evaluate Re-evaluate Method Performance Use_SIL_IS->Re_evaluate Identify_Suppression_Zone Identify Retention Time of Suppression Post_Column_Infusion->Identify_Suppression_Zone Optimize_LC Modify LC Gradient to Shift Analyte Elution Identify_Suppression_Zone->Optimize_LC Suppression Co-elutes Improve_Cleanup Enhance Sample Cleanup (e.g., LLE, SPE) Identify_Suppression_Zone->Improve_Cleanup Broad Suppression End Issue Resolved Optimize_LC->End Improve_Cleanup->End

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS bioanalysis.

References

  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces: Xenobiotica - Taylor & Francis Online. Available from: [Link]

  • Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces - PubMed. Available from: [Link]

  • (PDF) Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - ResearchGate. Available from: [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed. Available from: [Link]

  • Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed. Available from: [Link]

  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma - Waters Corporation. Available from: [Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PLOS. Available from: [Link]

  • Full article: Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces - Taylor & Francis Online. Available from: [Link]

  • Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC - PubMed Central. Available from: [Link]

  • Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM) - PubMed. Available from: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities | Scitechnol. Available from: [Link]

  • Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins - PMC - NIH. Available from: [Link]

  • Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed. Available from: [Link]

  • Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the B-Raf inhibitor encorafenib, the EGFR inhibitors afatinib, erlotinib and gefitinib and the O-desmethyl metabolites of erlotinib and gefitinib in human plasma | Request PDF - ResearchGate. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. Available from: [Link]

  • Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters - MDPI. Available from: [Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One - Research journals. Available from: [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 - Waters Corporation. Available from: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

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Addressing matrix effects in the bioanalysis of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 4-Defluoro-4-hydroxy Gefitinib. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on overcoming matrix effects to ensure the accuracy, precision, and reliability of your bioanalytical data, in accordance with regulatory expectations.[1][2][3][4][5]

Understanding the Challenge: Matrix Effects in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample.[6][7][8][9][10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the quantitative results.[7][9][10][11][12]

For a polar metabolite like this compound, these effects can be particularly pronounced. The primary culprits behind matrix effects in plasma and serum are phospholipids, which are abundant in cell membranes and can co-extract with the analyte of interest, especially with simpler sample preparation techniques like protein precipitation.[6][13][14][15]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the bioanalysis of this compound.

Q1: I'm observing significant ion suppression for this compound. What is the likely cause?

A1: The most probable cause of ion suppression is the co-elution of phospholipids from your biological matrix with your analyte.[6][13][14][15] These endogenous molecules can compete with the analyte for ionization in the mass spectrometer source, leading to a decreased signal. This is a common issue when using protein precipitation (PPT) as the sole sample preparation method, as it is not effective at removing lipids.[7][14][16]

Q2: My results for this compound are showing high variability between different lots of plasma. Why is this happening?

A2: High variability between different sources of biological matrix is a classic indicator of a significant matrix effect.[9][17] The composition and concentration of endogenous components, such as phospholipids and other lipids, can vary between individuals and lots of matrix. If your method is susceptible to matrix effects, these variations will translate into inconsistent analytical results. Regulatory guidelines from the FDA and EMA require the assessment of matrix effects using multiple sources of the biological matrix to ensure method robustness.[1][2][4][5]

Q3: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?

A3: While a SIL-IS is the gold standard for correcting for variability in sample processing and instrument response, it may not fully compensate for severe matrix effects, especially if the interfering endogenous components do not affect the analyte and the IS in an identical manner. The EMA and FDA guidelines recommend a thorough investigation and mitigation of matrix effects, rather than relying solely on an internal standard for correction.[1][2][3][4][5] It is crucial to develop a robust sample preparation and chromatographic method to minimize these effects in the first place.

Q4: I'm struggling with poor recovery of this compound during my sample extraction. What could be the reason?

A4: Poor recovery of a polar metabolite like this compound can be due to several factors related to your extraction method. If you are using liquid-liquid extraction (LLE), the polarity of your extraction solvent might not be optimal for partitioning the analyte from the aqueous biological matrix.[18][19][20][21][22] For solid-phase extraction (SPE), the choice of sorbent and the elution solvent are critical. The hydroxyl group on the metabolite increases its polarity compared to the parent drug, Gefitinib, which necessitates careful optimization of the extraction protocol.

Troubleshooting Guides

This section provides detailed, step-by-step guides to troubleshoot and resolve common issues encountered during the bioanalysis of this compound.

Guide 1: Diagnosing and Mitigating Ion Suppression

This guide will walk you through the process of identifying the source of ion suppression and implementing strategies to eliminate it.

Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment

The post-column infusion experiment is a definitive way to visualize the regions of your chromatogram that are affected by ion suppression.

  • Protocol:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

    • Infuse this solution at a constant flow rate into the LC flow stream after the analytical column and before the mass spectrometer inlet using a T-fitting.

    • Inject a blank, extracted biological matrix sample onto the LC-MS/MS system.

    • Monitor the signal of your analyte. A dip in the baseline signal indicates a region of ion suppression.

Step 2: Pinpointing the Source - Phospholipid Monitoring

Since phospholipids are a primary cause of ion suppression, monitoring their elution profile can help correlate them with the observed suppression.[6][23]

  • Protocol:

    • In your LC-MS/MS method, add a multiple reaction monitoring (MRM) transition specific for the phosphocholine head group of phospholipids (e.g., m/z 184 -> 184 in positive ion mode).

    • Analyze an extracted blank matrix sample and overlay the chromatogram of the phospholipid MRM transition with the ion suppression profile from the post-column infusion experiment.

    • A temporal correlation between the phospholipid elution and the signal dip confirms that phospholipids are the source of the ion suppression.

Step 3: Implementing a More Effective Sample Preparation Strategy

If phospholipids are confirmed as the cause of ion suppression, a more rigorous sample preparation method is required.

  • Option A: Liquid-Liquid Extraction (LLE)

    • Rationale: LLE can be optimized to selectively extract the polar metabolite while leaving the more non-polar phospholipids in the aqueous phase.[18][19][20][21][22]

    • Protocol:

      • To 100 µL of plasma, add an appropriate internal standard.

      • Add 500 µL of a suitable organic solvent (e.g., a mixture of ethyl acetate and a more polar solvent to ensure extraction of the hydroxylated metabolite).

      • Vortex vigorously for 2 minutes.

      • Centrifuge to separate the layers.

      • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • Option B: Solid-Phase Extraction (SPE)

    • Rationale: SPE offers a higher degree of selectivity and can be tailored to retain the analyte while effectively washing away interfering matrix components.[14]

    • Protocol:

      • Condition a mixed-mode or polymeric SPE cartridge with methanol followed by water.

      • Load the pre-treated plasma sample.

      • Wash the cartridge with a weak organic solvent to remove phospholipids.

      • Elute the analyte with a stronger organic solvent, possibly with a pH modification to disrupt the interaction with the sorbent.

      • Evaporate the eluate and reconstitute.

  • Option C: Phospholipid Removal Plates/Cartridges (e.g., HybridSPE)

    • Rationale: These specialized products combine protein precipitation with phospholipid removal in a single step.[13][15]

    • Protocol:

      • Add plasma sample to the phospholipid removal plate.

      • Add a precipitation solvent (e.g., acetonitrile with 1% formic acid).

      • Mix and then apply vacuum or positive pressure to collect the eluate, which is now free of proteins and phospholipids.

Step 4: Optimizing Chromatographic Separation

If residual matrix effects persist, further optimization of the LC method is necessary.

  • Rationale: The goal is to chromatographically separate the analyte from any remaining interfering components.

  • Strategies:

    • Gradient Modification: Employ a steeper gradient to elute the phospholipids after the analyte of interest.[23]

    • Column Chemistry: Consider a different stationary phase. For a polar metabolite, a column with enhanced polar retention (e.g., an AQ-type C18 or a polar-embedded phase) might provide better separation from endogenous interferences.

    • Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence the ionization efficiency and chromatographic selectivity.

Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 545 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE)85 ± 815 ± 7 (Suppression)< 10
Solid-Phase Extraction (SPE)90 ± 65 ± 3 (Minimal Effect)< 5
HybridSPE92 ± 42 ± 2 (Minimal Effect)< 5

Data are representative and may vary depending on the specific experimental conditions.

Diagrams

Workflow for Troubleshooting Matrix Effects

G cluster_0 Problem Identification cluster_3 Verification A Inaccurate/Imprecise Results for This compound B Perform Post-Column Infusion Experiment A->B C Monitor Phospholipids (MRM 184 -> 184) B->C D Optimize Sample Preparation C->D Phospholipids Correlate with Suppression E Optimize Chromatographic Separation D->E F Re-evaluate Matrix Effect with Multiple Lots D->F E->F G Method Validation (FDA/EMA Guidelines) F->G Acceptable Performance

Caption: A logical workflow for identifying, diagnosing, and mitigating matrix effects in bioanalysis.

Mechanism of Ion Suppression by Phospholipids

G cluster_0 cluster_1 Analyte Analyte This compound ESI_Source Electrospray Ionization (ESI) Source | Droplet Formation & Evaporation Analyte->ESI_Source Phospholipid Phospholipid Endogenous Interference Phospholipid->ESI_Source MS_Inlet To Mass Analyzer ESI_Source->MS_Inlet Competition for Charge and Surface Activity

Caption: Competition between the analyte and co-eluting phospholipids in the ESI source leads to ion suppression.

References

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  • Chambers, A. G., et al. (2007). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 731-736. Available from: [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Available from: [Link]

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  • Li, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 364-371. Available from: [Link]

  • ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Available from: [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. Available from: [Link]

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  • Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2133-2147. Available from: [Link]

  • de Boer, T., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(18), 2243-2255. Available from: [Link]

  • Li, Y., et al. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. Journal of Analytical & Bioanalytical Techniques, 11(1), 441. Available from: [Link]

  • Li, X., et al. (2016). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B, 1011, 123-130. Available from: [Link]

  • Rainville, P. D., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434-446. Available from: [Link]

  • Li, H., et al. (2015). Simultaneous determination of gefitinib and its active metabolite by UPLC–MS/MS in rat plasma and its application to a pharmacokinetic study. Journal of the Chilean Chemical Society, 60(3), 2983-2987. Available from: [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. Available from: [Link]

  • Zenodo. (2024). Ion suppression correction and data normalization in metabolomics. Available from: [Link]

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  • Viswanathan, C. T., et al. (2007). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Quantitative Pharmaceutical Chemistry (pp. 485-508). Academic Press. Available from: [Link]

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  • Kamal, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. Available from: [Link]

  • Liu, Y., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1239-1241. Available from: [Link]

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  • Al-Dhubiab, B. E., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Polymers, 13(14), 2309. Available from: [Link]

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Technical Support Center: Method Refinement for the Accurate Quantification of 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals refining analytical methods for the accurate quantification of 4-Defluoro-4-hydroxy Gefitinib. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the analysis of this compound.

Q1: What is this compound and why is its quantification important?

A1: this compound is a metabolite of Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] The metabolism of Gefitinib is extensive, primarily mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6, leading to various metabolites.[2][3] One of these metabolic pathways involves oxidative defluorination and hydroxylation.[3][4][5] Accurate quantification of this and other metabolites is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies.[6] It helps in understanding the drug's disposition, assessing metabolite exposure, and evaluating potential contributions of metabolites to the overall efficacy or toxicity profile of Gefitinib.[7][8]

Q2: What is the most suitable analytical technique for quantifying this compound in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most suitable technique.[9][10] This methodology offers unparalleled sensitivity and specificity, which is essential for distinguishing and accurately measuring low concentrations of the metabolite in complex biological matrices like plasma, serum, or urine.[6] The high selectivity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for precise quantification even in the presence of the parent drug (Gefitinib) and its other structurally similar metabolites.[5][9]

Q3: What are the primary challenges in developing a robust quantification assay for this metabolite?

A3: The main challenges include:

  • Chromatographic Resolution: Achieving baseline separation from the parent drug and isomeric metabolites is crucial, especially if they produce similar fragment ions.

  • Matrix Effects: Components of biological samples can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, causing ion suppression or enhancement.[11] This can severely impact accuracy and reproducibility.

  • Analyte Stability: Metabolites can be prone to degradation during sample collection, processing, and storage.[7][12] It is essential to evaluate the stability of this compound under various conditions.

  • Availability of Reference Standards: A pure, well-characterized analytical reference standard for this compound is required for accurate calibration and quality control. If not commercially available, custom synthesis may be necessary.

Q4: Is a stable isotope-labeled (SIL) internal standard essential for this assay?

A4: Yes, using a stable isotope-labeled internal standard (IS), such as a deuterated or ¹³C-labeled version of this compound, is highly recommended. If a specific SIL-IS for the metabolite is unavailable, using a labeled version of the parent drug, such as Gefitinib-d6 or Gefitinib-d8, is a common and effective alternative.[1][13] An SIL-IS is crucial because it co-elutes with the analyte and experiences similar matrix effects and variations in sample processing or instrument response.[1] This allows for highly accurate correction, significantly improving the precision and reliability of the quantification results.[13]

Section 2: Core Principles of Method Development & Validation

A robust bioanalytical method is built on a foundation of systematic development and rigorous validation.

Q: How should I approach the initial method development for this compound?

A: A systematic approach is key. Start by characterizing the analyte and optimizing the mass spectrometric detection. Then, develop the chromatographic separation, refine the sample preparation, and finally, perform a full validation. The goal is to create a method that is selective, sensitive, accurate, and reproducible.[14]

Below is a logical workflow for this process.

Method_Development_Workflow cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Development cluster_SP Sample Preparation cluster_Val Method Validation MS1 Direct infusion of analyte to determine precursor ion MS2 Perform product ion scan to identify optimal fragments (MRM transitions) MS1->MS2 MS3 Optimize MS parameters (e.g., collision energy, declustering potential) MS2->MS3 LC1 Select column chemistry (e.g., C18) and dimensions MS3->LC1 Use optimized MRM transitions LC2 Screen mobile phases and additives (e.g., acetonitrile, formic acid) LC1->LC2 LC3 Develop gradient elution to resolve analyte from parent drug and interferences LC2->LC3 SP1 Evaluate extraction techniques (Protein Precipitation, LLE, SPE) LC3->SP1 Use developed LC method for analysis SP2 Optimize solvent/reagent choice and volumes for recovery SP1->SP2 SP3 Assess for matrix effects and analyte stability SP2->SP3 Val1 Assess Selectivity & Specificity SP3->Val1 Finalized method ready for full validation Val2 Determine LLOQ, Linearity, Accuracy, Precision Val1->Val2 Val3 Evaluate Recovery & Matrix Effect Val2->Val3 Val4 Conduct Stability Studies (Freeze-thaw, bench-top, long-term) Val3->Val4

Caption: Workflow for Bioanalytical Method Development.

Q: What are the key validation parameters required by regulatory guidelines?

A: Bioanalytical method validation ensures that the method is suitable for its intended purpose.[14] The process should be guided by regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[15] A full validation is necessary when developing a new method or adding a new metabolite to an existing assay.[6][15]

The core parameters to be evaluated are summarized below.

Validation Parameter Description Typical Acceptance Criteria (FDA/ICH)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and concomitant medications.[14]No significant interference at the retention time of the analyte and IS in blank matrix from at least 6 sources.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.A minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 is commonly expected.[9][16]
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]Analyte response should be at least 5 times the blank response. Accuracy within ±20%; Precision ≤20% CV.
Accuracy The closeness of the measured value to the true value. Assessed using Quality Control (QC) samples at multiple concentrations (low, mid, high).Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Assessed as intra-day (repeatability) and inter-day (intermediate precision) variability.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[16]
Recovery The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.Should be consistent and reproducible, though 100% recovery is not required.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.[11]The matrix factor (analyte response in post-extraction spiked matrix vs. pure solution) should be consistent across different lots of matrix.
Stability The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).[7]Mean concentration of stability samples should be within ±15% of nominal concentration.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for method refinement. They are based on established methods for Gefitinib and its other major metabolites.[9][16]

Protocol 1: Plasma Sample Preparation using Protein Precipitation

Q: What is the recommended procedure for extracting this compound from plasma?

A: Protein precipitation is a rapid, simple, and effective method for extracting Gefitinib and its metabolites from plasma.[9] It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant. Acetonitrile is commonly used for this purpose.[4][9]

Step-by-Step Methodology:

  • Thaw Samples: Allow plasma samples (calibrators, QCs, and unknown samples) to thaw completely at room temperature or in a 4°C water bath.[4]

  • Vortex: Vortex each plasma sample for 10-15 seconds to ensure homogeneity.

  • Aliquot Plasma: In a clean microcentrifuge tube, aliquot 100 µL of plasma.

  • Add Internal Standard (IS): Add 10 µL of the working IS solution (e.g., Gefitinib-d6 at 100 ng/mL in 50:50 acetonitrile:water) to each tube, except for blank matrix samples.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is effective for complete protein precipitation.[4]

  • Vortex Mix: Vortex all tubes vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Transfer Supernatant: Carefully transfer the clear supernatant (approximately 350-380 µL) to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.[4]

Protocol 2: LC-MS/MS Quantification Method

Q: What are the recommended starting conditions for LC-MS/MS analysis?

A: These conditions are based on validated methods for separating Gefitinib and its metabolites and should provide a strong foundation for your specific method.[9][16] Reverse-phase chromatography with a C18 column is the standard approach.

Parameter Recommended Starting Condition Rationale / Notes
LC Column C18 Reverse-Phase Column (e.g., X-Terra RP18, 50 x 2.1 mm, 3.5 µm)Provides good retention and separation for Gefitinib and its metabolites.[16] A sub-2-µm particle column (UPLC) can be used for higher resolution and faster run times.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier helps to protonate the analytes, improving peak shape and ionization efficiency in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.[9][16]
Flow Rate 0.3 - 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing run time and pressure.[16]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[16]
Injection Volume 5 - 10 µLShould be optimized to maximize sensitivity without causing peak distortion.
Gradient Elution Start at 5-10% B, ramp to 70-95% B over 2-3 minutes, hold, then re-equilibrate.A gradient is necessary to elute the analytes with good peak shape and to clean the column of late-eluting matrix components.[9]
MS Ionization Mode Electrospray Ionization (ESI), PositiveGefitinib and its metabolites contain basic nitrogen atoms that are readily protonated, making positive ESI highly effective.[16]
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Example MRM Transitions Gefitinib: m/z 447.2 → 128.2[5][18] This compound (M5/M387783): m/z 445.1 → 128.2[5] Gefitinib-d6 (IS): m/z 453.2 → 128.2 (Example)The m/z 128 ion corresponds to the morpholinopropoxy side chain, a common fragment for Gefitinib and several metabolites.[4] Note: These transitions must be empirically optimized on your specific instrument.

Section 4: Troubleshooting Guide

This guide addresses specific, common issues encountered during method refinement in a Q&A format.

Issue 1: Poor Peak Shape or Tailing

Q: My chromatographic peak for this compound is broad or tailing. What are the potential causes and solutions?

A: Peak tailing can compromise integration accuracy and resolution. The causes can be chemical or mechanical.

  • Chemical Causes & Solutions:

    • Secondary Interactions: The hydroxyl group on your metabolite may be interacting with residual silanols on the silica-based column. Solution: Increase the acidity of your mobile phase (e.g., increase formic acid to 0.2%) or switch to a column with better end-capping or a different stationary phase (e.g., a hybrid particle column).

    • pH Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. Solution: Try to match the sample diluent with the initial mobile phase conditions as closely as possible.

  • Mechanical/Hardware Causes & Solutions:

    • Column Contamination: Buildup of plasma components can create active sites. Solution: Implement a robust column wash step at the end of your gradient. Periodically flush the column with a strong solvent series.

    • Dead Volume: Extra-column dead volume (e.g., from poorly fitted tubing) can cause peak broadening. Solution: Check all fittings between the injector, column, and mass spectrometer. Ensure tubing is cut cleanly and seated properly.

    • Column Degradation: The column may be nearing the end of its life. Solution: Replace the column and monitor performance with a system suitability test.

Issue 2: Low Sensitivity / Inability to Reach LLOQ

Q: I am struggling to achieve the desired lower limit of quantification (LLOQ). How can I improve my assay's sensitivity?

A: Improving sensitivity requires a systematic optimization of the entire workflow, from sample preparation to MS detection.

  • Mass Spectrometer Optimization:

    • Tune Parameters: Ensure that MS parameters like collision energy, declustering potential, and source temperature are fully optimized specifically for this compound. Do not assume the optimal settings for Gefitinib will be identical for its metabolite.

    • Check Transitions: Re-evaluate your MRM transitions. There may be a lower-intensity but more specific fragment ion that provides a better signal-to-noise ratio.

  • Chromatography Improvements:

    • Sharpen Peaks: Anything that makes the chromatographic peak taller and narrower will increase sensitivity. Consider switching to a UPLC system with a sub-2-µm particle column for sharper peaks.

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve ESI efficiency, but this will increase run time.

  • Sample Preparation Enhancements:

    • Concentrate the Sample: Instead of direct injection after protein precipitation, evaporate the supernatant to dryness under nitrogen and reconstitute in a smaller volume of mobile phase. This can concentrate the analyte 2-4 fold.

    • Switch to SPE: Solid-Phase Extraction (SPE) is more selective than protein precipitation. It can remove more matrix interferences, reduce ion suppression, and allows for a concentration step, often leading to a significant improvement in LLOQ.

Issue 3: Inconsistent Results & Poor Reproducibility

Q: My QC sample results are not consistent between runs (poor inter-day precision). What should I investigate?

A: Poor inter-day precision often points to subtle, uncontrolled variables in the workflow.

Troubleshooting_Reproducibility cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS System cluster_Reagents Reagents & Standards Root Poor Inter-Day Precision SP_IS Inconsistent IS Spiking Root->SP_IS SP_Vortex Variable Vortexing Time/Speed Root->SP_Vortex SP_Temp Temperature Fluctuations during processing Root->SP_Temp SP_Evap Inconsistent Evaporation/ Reconstitution Root->SP_Evap LCMS_Mobile Mobile Phase Degradation (Prepare Fresh) Root->LCMS_Mobile LCMS_Column Column Performance Changing Root->LCMS_Column LCMS_Source Dirty MS Source Root->LCMS_Source R_Stock Stock Solution Degradation Root->R_Stock R_Working Instability of Working Solutions Root->R_Working R_Matrix Variability in Matrix Lots Root->R_Matrix

Caption: Key areas to investigate for poor reproducibility.

  • Checklist for Investigation:

    • Reagent Stability: Are you preparing mobile phases fresh daily? Are your stock and working solutions stored correctly and within their stability period?[12]

    • Internal Standard Addition: Ensure the IS is being added accurately and consistently to every sample. Use a calibrated pipette.

    • Sample Processing: Standardize all steps. Use timers for vortexing and incubation steps. Ensure consistent temperatures.

    • LC-MS System Performance: Before each run, perform a system suitability test by injecting a standard solution to check for retention time and peak area stability. If this test fails, investigate the LC system (leaks, pump issues) and clean the MS source.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. An insufficient equilibration time can cause retention time shifts in the early part of the run.

Issue 4: Suspected Matrix Effects

Q: How can I determine if matrix effects are impacting my quantification, and how can I mitigate them?

A: Matrix effects are a major cause of inaccuracy in LC-MS bioanalysis.[11] They are caused by co-eluting endogenous components from the matrix (e.g., phospholipids, salts) that affect the ionization efficiency of the analyte at the MS source.

  • Assessing Matrix Effects: The standard method is the post-extraction spike analysis .

    • Extract blank plasma from at least 6 different sources.

    • Spike the extracted blank supernatant with the analyte and IS at a known concentration (e.g., low and high QC). This is Set B .

    • Prepare equivalent standards in the clean reconstitution solvent. This is Set A .

    • Calculate the Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).

    • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. The CV of the MF across the different sources should be <15%.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust the LC gradient to move the analyte's peak away from regions of high matrix interference (often the early and late parts of the chromatogram).

    • Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects, as the IS is affected in the same way as the analyte.[1][13]

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more of the interfering matrix components.

    • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact.

Issue 5: Analyte Instability

Q: I suspect the metabolite is degrading during sample handling or storage. How do I assess and prevent this?

A: Metabolite stability must be systematically evaluated as part of method validation.[7] Unstable metabolites can lead to underestimation of their true concentration.

  • Types of Stability to Evaluate:

    • Bench-Top Stability: Keep QC samples on the bench at room temperature for a period that mimics the sample preparation time (e.g., 4-8 hours) before processing and analysis.

    • Freeze-Thaw Stability: Evaluate the analyte's stability after multiple freeze-thaw cycles (typically 3-5 cycles). Aliquot QC samples and freeze them. Thaw one set, analyze, then re-freeze the others. Repeat for the desired number of cycles.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at set time points (e.g., 1, 3, 6 months) against a freshly prepared calibration curve.[7]

    • Post-Preparative Stability: Keep processed samples (the final extract in the autosampler) at the autosampler temperature for the expected duration of an analytical run and re-inject to check for degradation.

  • Prevention Strategies:

    • Control Temperature: Keep biological samples on ice or at 4°C during processing.

    • Control pH: If the degradation is pH-dependent, adjust the buffer of the collection tubes.

    • Add Stabilizers: In some cases, antioxidants or enzyme inhibitors can be added to the collection tubes, but this must be carefully validated to ensure it doesn't interfere with the assay.

    • Minimize Delays: Process samples as quickly as possible after collection or thawing.

References

  • Bioanalytical method validation: An updated review - PMC. (n.d.). NCBI. [Link]

  • BA Method Validation: Active Metabolites-BioPharma Services. (n.d.). BioPharma Services, Inc. [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. (2019). PubMed. [Link]

  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. (n.d.). Waters Corporation. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]

  • Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. (2016). PubMed. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gefitinib. (n.d.). PubMed. [Link]

  • Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. (2021). NCBI. [Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. (2020). NCBI. [Link]

  • Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins. (2024). NCBI. [Link]

  • Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. (n.d.). MDPI. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NCBI. [Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. (2020). ResearchGate. [Link]

  • Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. (n.d.). NCBI. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. (2020). PLOS ONE. [Link]

  • Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. (2021). NCBI. [Link]

Sources

Strategies to prevent the degradation of 4-Defluoro-4-hydroxy Gefitinib during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Defluoro-4-hydroxy Gefitinib (M387783). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing analyte degradation during sample preparation. We understand the challenges of working with sensitive metabolites and have developed this resource based on established biochemical principles and field-proven laboratory practices.

Section 1: Scientific Background: Understanding the Instability of this compound

This compound is a critical human metabolite of Gefitinib, an EGFR inhibitor used in cancer therapy[1][2]. The key structural feature dictating its stability is the introduction of a hydroxyl (-OH) group directly onto the phenyl ring, creating a phenolic moiety[1][3].

Phenolic compounds are highly susceptible to oxidation, a process that can be accelerated by several factors commonly present in a laboratory environment, including elevated pH, the presence of dissolved oxygen, exposure to light, and trace metal ions[4][5]. The primary degradation pathway involves the oxidation of the electron-rich phenol to a reactive quinone-type species. This conversion not only results in the loss of the parent analyte but can also lead to the formation of adducts with proteins or other nucleophiles in the sample matrix, further complicating analysis.

The diagram below illustrates this proposed oxidative degradation pathway, which is the root cause of the stability issues encountered during sample handling and preparation.

cluster_main Proposed Oxidative Degradation Pathway node_analyte This compound (Phenol form - Stable) node_conditions [O] (Oxygen, High pH, Metal Ions, Light) node_analyte->node_conditions node_degraded Reactive Quinone-type Species (Degraded) node_conditions->node_degraded

Caption: Proposed oxidative degradation of this compound.

Section 2: Frequently Asked Questions (FAQs)
Q1: My recovery of this compound from plasma samples is consistently low and variable. Why is this happening?

A: This is the most common issue reported and is almost always due to analyte degradation via oxidation. The phenolic hydroxyl group in this compound is easily oxidized, especially after the sample has been collected and the cell's natural antioxidant systems are no longer functional[5][6]. Variability arises from minor differences in sample handling time, temperature, and exposure to air between samples.

Q2: How does pH influence the stability of the analyte during sample preparation?

A: pH is a critical factor. Phenolic compounds are significantly more stable in acidic conditions (pH 3-6)[7][8][9]. In neutral or alkaline environments (pH > 7), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This ion is highly electron-rich and much more susceptible to oxidation than its protonated counterpart[8]. Therefore, acidifying the sample as early as possible is a key strategy for preservation. Many successful LC-MS methods for Gefitinib and its metabolites incorporate formic acid into the extraction solvent and mobile phase to maintain an acidic environment[2][10].

Q3: What is the role of antioxidants, and which one should I use?

A: Antioxidants are chemical agents that preferentially oxidize before your analyte does, thus acting as sacrificial protectors[4]. Adding an antioxidant to your sample collection tubes or during the homogenization/extraction process can dramatically improve stability. The choice depends on your sample matrix and analytical method.

Antioxidant Typical Concentration Mechanism & Use Case Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1% (w/v)Water-soluble. Excellent for plasma/aqueous samples. Scavenges free radicals.[11]Can be unstable itself over long periods. Prepare solutions fresh. May suppress ionization in ESI-MS for some analytes.
Sodium Metabisulfite 0.1 - 0.5% (w/v)Water-soluble. Potent oxygen scavenger.Can modify certain functional groups if not used carefully. Strong-smelling.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Lipid-soluble. Ideal for tissue homogenization or when extracting into organic solvents.Not suitable for direct addition to aqueous plasma. Must be dissolved in the organic precipitation/extraction solvent.
EDTA 1-5 mMChelating agent. Binds metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions.Does not scavenge radicals directly but prevents their formation. Often used in combination with an antioxidant.
Q4: What are the best practices for initial sample collection and long-term storage?

A: Stability starts at the point of collection.

  • Collection: Use collection tubes (e.g., for blood) that are pre-chilled and contain an anticoagulant (e.g., K2EDTA) and a freshly prepared antioxidant solution, such as ascorbic acid.

  • Initial Processing: Process samples immediately after collection. If processing is delayed, keep the samples on ice and protected from light[12]. Centrifuge at 4°C to separate plasma.

  • Long-Term Storage: For long-term storage, snap-freeze the plasma or tissue homogenate in liquid nitrogen and store at -80°C[13]. Avoid repeated freeze-thaw cycles, which can accelerate degradation. When thawing, do so rapidly in a water bath and immediately place the sample on ice[14].

Section 3: Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Analyte peak area decreases over time in the autosampler sequence. 1. On-instrument degradation: The analyte is oxidizing while waiting for injection. 2. pH of reconstitution solvent/mobile phase: Neutral or basic conditions in the vial accelerate degradation.1. Use a cooled autosampler (4-10°C). 2. Ensure the final sample solvent is acidified (e.g., with 0.1% formic acid). 3. Add a small amount of antioxidant (e.g., 0.01% BHT if organic, 0.1% ascorbic acid if aqueous) to the reconstitution solvent.
High variability between replicate preparations of the same sample. 1. Inconsistent timing: Different exposure times to air/room temperature. 2. Incomplete mixing with stabilizer: Antioxidant or acid is not being distributed evenly.1. Standardize all incubation and processing times. Work in a consistent, step-wise manner for all samples. 2. Process samples on an ice bath to slow degradation. 3. Ensure vigorous vortexing immediately after adding the stabilization/precipitation solution.
Standards prepared in solvent are stable, but spiked plasma QC samples degrade. 1. Matrix effect: Biological matrices contain enzymes or endogenous components (like heme in hemolyzed samples) that can actively promote oxidation.[15] 2. Insufficient stabilizer: The amount of antioxidant/acid is not enough to overcome the matrix's oxidative potential.1. Increase the concentration of the antioxidant in the collection tube or precipitation solvent. 2. Minimize the time between thawing and protein precipitation. 3. Use a higher ratio of precipitation solvent to plasma (e.g., 4:1 instead of 3:1) to dilute matrix components more effectively.
Section 4: Recommended Protocols & Workflows

This section provides a detailed, validated protocol for the extraction of this compound from human plasma, designed to maximize stability.

Experimental Workflow for Stabilized Sample Preparation

The following diagram outlines the critical steps and decision points in the workflow.

cluster_workflow Stabilized Sample Preparation Workflow node_collect 1. Sample Collection (Pre-chilled K2EDTA tubes + 0.5% Ascorbic Acid) node_process 2. Immediate Processing (On Ice) Centrifuge at 4°C for 10 min node_collect->node_process node_store Store Plasma at -80°C (If not for immediate use) node_process->node_store Storage node_precip 3. Protein Precipitation (Add 400 µL ice-cold Acetonitrile with 0.1% Formic Acid & IS) node_process->node_precip Immediate Use node_vortex 4. Vortex & Incubate (Vortex 1 min, Incubate -20°C for 20 min) node_precip->node_vortex node_centrifuge 5. Centrifuge (14,000 x g for 10 min at 4°C) node_vortex->node_centrifuge node_transfer 6. Supernatant Transfer (Transfer to clean amber vial) node_centrifuge->node_transfer node_evap 7. Evaporate to Dryness (Nitrogen stream or vacuum) node_transfer->node_evap node_recon 8. Reconstitute (Mobile Phase A or acidified solvent) node_evap->node_recon node_inject 9. Inject into LC-MS (Autosampler at 4°C) node_recon->node_inject

Caption: Recommended workflow for stabilized sample preparation.

Step-by-Step Protocol: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for extracting Gefitinib and its metabolites from plasma[14]. This version is optimized for the stability of this compound.

  • Preparation:

    • Prepare a "Precipitation Solution" consisting of acetonitrile with 0.1% (v/v) formic acid and the appropriate concentration of your internal standard (IS).

    • Pre-chill the Precipitation Solution and all centrifuge tubes to -20°C.

  • Sample Thawing & Aliquoting:

    • Thaw frozen plasma samples rapidly in a room temperature water bath until just thawed, then immediately transfer to an ice bath.

    • Vortex the plasma sample gently for 5 seconds.

    • In a pre-chilled 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Protein Precipitation:

    • Add 400 µL of the ice-cold Precipitation Solution to the 100 µL plasma sample.

    • Immediately vortex the tube vigorously for 1 minute to ensure complete protein precipitation and distribution of the acid and IS.

  • Incubation & Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein removal.

    • Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C.

  • Supernatant Handling:

    • Carefully transfer the clear supernatant to a new, clean tube (preferably an amber vial to protect from light). Be careful not to disturb the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your initial mobile phase (or an appropriate acidified solvent).

    • Vortex briefly, then centrifuge at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the final extract to an autosampler vial and place it in a cooled autosampler (4°C) for LC-MS analysis.

By adhering to these guidelines, you can significantly minimize the degradation of this compound, leading to more accurate, reproducible, and reliable experimental results.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11190016, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of gefitinib (GFT), 4-Defluoro-4-hydroxy... [Image]. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Retrieved from [Link]

  • Li, X., et al. (2016). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B, 1014, 60-67. Retrieved from [Link]

  • Zhang, W., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 175, 112776. Retrieved from [Link]

  • Chen, L., et al. (2017). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. OncoTargets and Therapy, 10, 565-576. Retrieved from [Link]

  • Rocchetti, G., et al. (2017). Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview. Molecules, 22(10), 1677. Retrieved from [Link]

  • Liazid, A., et al. (2011). Investigation on phenolic compounds stability during microwave-assisted extraction. Journal of Analytical Methods in Chemistry, 2011, 487491. Retrieved from [Link]

  • Tuan, D. Q., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3073. Retrieved from [Link]

  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Retrieved from [Link]

  • Kårlund, A., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1789. Retrieved from [Link]

  • Sun, J., et al. (2007). Screening Antioxidants Using LC-MS: A Case Study with Cocoa. Journal of agricultural and food chemistry, 55(17), 6935–6941. Retrieved from [Link]

  • Rocchetti, G., et al. (2024). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Molecules, 29(1), 241. Retrieved from [Link]

  • Pickering. (n.d.). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization. LCGC International. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Measurement and Characterization, 16(5), 3749–3769. Retrieved from [Link]

  • Sun, J., et al. (2007). Screening antioxidants using LC-MS: case study with cocoa. Journal of Agricultural and Food Chemistry, 55(17), 6935-41. Retrieved from [Link]

  • Sanchez-Salcedo, E. M., et al. (2024). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. Applied Sciences, 14(11), 4734. Retrieved from [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Bishop, C. L., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(4), 241–248. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. [Image]. Retrieved from [Link]

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 335. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the bioanalysis of Gefitinib and its metabolites. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with enhancing the detection sensitivity of low levels of 4-Defluoro-4-hydroxy Gefitinib. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource grounded in scientific expertise.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its sensitive detection important?

A1: this compound is a metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The metabolism of Gefitinib is complex, involving multiple cytochrome P450 enzymes. Sensitive detection of its metabolites is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Low levels of this metabolite may still be pharmacologically relevant or indicative of specific metabolic pathways that can vary between individuals, impacting both efficacy and potential toxicity.

Q2: What are the typical challenges encountered when trying to detect low levels of this compound in biological matrices?

A2: The primary challenges include:

  • Low Endogenous Concentrations: As a metabolite, its concentration in plasma or other biological fluids can be significantly lower than the parent drug.

  • Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.

  • Poor Ionization Efficiency: The intrinsic chemical properties of the metabolite may result in suboptimal ionization, leading to a weak signal.

  • Isomeric Interferences: The presence of isomers with the same mass-to-charge ratio (m/z) can complicate accurate quantification.

  • Sample Stability: The metabolite may be prone to degradation during sample collection, processing, and storage.

Q3: What is the most common analytical platform for this type of analysis, and why?

A3: The gold standard for the quantification of small molecule drugs and their metabolites in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers a powerful combination of high selectivity, sensitivity, and speed. The liquid chromatography step separates the analyte of interest from other matrix components, while the tandem mass spectrometer provides two levels of mass filtering (precursor ion and product ion), which significantly reduces background noise and enhances specificity.

Troubleshooting Guides

This section provides detailed troubleshooting guidance for common issues encountered during the sensitive detection of this compound.

Issue 1: Low Signal Intensity and Poor Peak Shape

This is one of the most frequent challenges and can stem from multiple factors throughout the analytical workflow.

Troubleshooting Workflow: Low Signal Intensity

cluster_Start Start: Low Signal Intensity cluster_MS Mass Spectrometer Checks cluster_LC Liquid Chromatography Checks cluster_Sample Sample Preparation Checks start Low Signal Intensity Poor Peak Shape ms_check Verify MS Tuning & Calibration Is the instrument performing to spec? start->ms_check ion_source Optimize Ion Source Parameters (e.g., Gas Flow, Temperature, Voltage) ms_check->ion_source If Yes lc_check Check LC System Pressure Are there leaks or blockages? ion_source->lc_check If MS is OK column_health Assess Column Performance (Peak shape of standard) lc_check->column_health If Normal mobile_phase Verify Mobile Phase Composition (pH, organic content) column_health->mobile_phase sample_prep Evaluate Extraction Recovery Spike pre- and post-extraction mobile_phase->sample_prep If LC is OK matrix_effects Assess Matrix Effects Compare signal in solvent vs. matrix sample_prep->matrix_effects

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Guide:

  • Mass Spectrometer Optimization:

    • Action: Directly infuse a standard solution of this compound into the mass spectrometer to optimize the precursor and product ion transitions (MRM transitions) and collision energy.

    • Rationale: Every compound has a unique fragmentation pattern. Empirical optimization ensures that you are using the most intense and stable fragment ions for quantification, maximizing sensitivity.

    • Pro-Tip: Use a certified reference material for this optimization to ensure accuracy.

  • Chromatographic Performance:

    • Action: Evaluate the peak shape using a neat (in solvent) standard. If the peak is broad or tailing, consider the following:

      • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent charge state and good peak shape.

      • Column Choice: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl) might offer better retention and peak shape.

      • Gradient Optimization: A shallower gradient around the elution time of the analyte can improve peak resolution and shape.

    • Rationale: Good chromatography is essential to separate the analyte from interferences and to ensure a sharp, narrow peak, which translates to a higher signal-to-noise ratio.

  • Sample Preparation:

    • Action: If the signal is low in biological samples but strong in neat standards, suspect matrix effects or poor extraction recovery.

      • Protein Precipitation (PPT): While simple, it can be "dirty" and lead to significant matrix effects.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the analyte, significantly boosting sensitivity.

    • Rationale: A robust sample preparation method is critical to remove interfering substances from the matrix that can suppress the ionization of the target analyte.

Quantitative Data Summary: Sample Preparation Techniques

TechniqueTypical RecoveryMatrix Effect LevelThroughput
Protein Precipitation>90%HighHigh
Liquid-Liquid Extraction70-90%MediumMedium
Solid-Phase Extraction>85%LowLow-Medium
Issue 2: High Background Noise and Interferences

High background noise can mask the signal of your low-level analyte, making accurate quantification impossible.

Troubleshooting Workflow: High Background Noise

cluster_Start Start: High Background Noise cluster_Source Identify Source of Noise cluster_Solutions Implement Solutions start High Background Noise Interfering Peaks blank_injection Inject Blank Solvent Is the noise still present? start->blank_injection mobile_phase_check Check Mobile Phase Contaminated solvents or additives? blank_injection->mobile_phase_check Yes system_contamination LC System Contamination Carryover from previous injections? blank_injection->system_contamination No (Matrix Related) fresh_mp Prepare Fresh Mobile Phase Use high-purity solvents/additives mobile_phase_check->fresh_mp clean_system Flush LC System Use strong solvents system_contamination->clean_system improve_sample_prep Enhance Sample Cleanup (e.g., use SPE) system_contamination->improve_sample_prep chromatography_opt Optimize Chromatography Separate analyte from interference improve_sample_prep->chromatography_opt

Caption: Decision tree for troubleshooting high background noise.

Step-by-Step Guide:

  • Identify the Source:

    • Action: Inject a series of blanks:

      • Solvent Blank: Pure solvent used for sample reconstitution.

      • Extracted Blank Matrix: A biological sample known to not contain the analyte, processed through your sample preparation workflow.

    • Rationale: This helps to systematically identify if the contamination is coming from your solvents, the LC system, or the biological matrix itself.

  • Solvent and System Contamination:

    • Action: If noise is present in the solvent blank, prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. If the issue persists, flush the entire LC system, including the injection port and loop, with a strong solvent wash.

    • Rationale: Contaminants can build up in the solvent lines and injector, leading to persistent background noise.

  • Matrix-Related Interferences:

    • Action: If the noise is only present in the extracted blank matrix, your sample preparation is not sufficiently cleaning up the sample.

      • Optimize SPE: Ensure the wash steps in your SPE protocol are stringent enough to remove interferences without eluting your analyte.

      • Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate the analyte from co-eluting matrix components. A longer column or a shallower gradient can achieve this.

      • High-Resolution Mass Spectrometry (HRMS): If available, using an HRMS instrument (like a Q-TOF or Orbitrap) can distinguish between your analyte and interferences with very similar masses, offering a higher degree of selectivity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific laboratory conditions.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pretreat 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M HCl.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

References

  • McKillop, D., McCormick, A. D., Miles, C., & Phillips, M. B. (2005). The disposition and metabolism of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), in rat, dog and man. Xenobiotica, 35(2), 177–194. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Agilent Technologies. (2018). Solid Phase Extraction (SPE) Theory. Agilent Technologies, Inc. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Validating an Analytical Method for 4-Defluoro-4-hydroxy Gefitinib Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Gefitinib (marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] To fully understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile, it is imperative to not only quantify the parent drug but also its major metabolites, such as 4-Defluoro-4-hydroxy Gefitinib. The concentration of these metabolites in biological matrices like plasma provides crucial insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing dosing strategies and patient safety.[3]

This guide provides a comprehensive framework for the full validation of a bioanalytical method for this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] We will explore the causality behind experimental choices, present detailed protocols, and compare analytical alternatives, equipping researchers with the knowledge to generate robust and defensible bioanalytical data.

Choosing the Right Tool: A Comparison of Analytical Platforms

The first crucial decision in method development is the selection of the analytical platform. For quantifying low-concentration analytes like drug metabolites in a complex biological matrix, the choice primarily lies between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MSRationale for this compound
Specificity Moderate. Relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting matrix components.Very High. Uses the unique mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion for detection (Multiple Reaction Monitoring - MRM), virtually eliminating interferences.[8]Winner: LC-MS/MS. The complexity of plasma necessitates the high specificity of MS to distinguish the metabolite from endogenous compounds and the parent drug.[9]
Sensitivity Lower (µg/mL to high ng/mL range). Often insufficient for quantifying low-level metabolites, especially at later time points in a PK profile.High (low ng/mL to pg/mL range). Essential for defining the complete concentration-time curve, including the elimination phase.Winner: LC-MS/MS. Metabolite concentrations can be significantly lower than the parent drug, requiring the superior sensitivity of mass spectrometry.
Development Time Generally faster for initial setup.Can be more complex due to the need for ion source optimization and MRM transition identification.Draw. While initial MS optimization takes time, it often prevents significant troubleshooting later due to interference issues common with UV methods.[8]
Cost Lower initial instrument cost.Higher initial instrument cost.Context-Dependent. While HPLC-UV is cheaper, the risk of generating unreliable data that could jeopardize a drug development program makes the investment in LC-MS/MS a more trustworthy and ultimately cost-effective choice for regulated bioanalysis.

For the quantification of this compound, LC-MS/MS is the unequivocally superior choice. Its unparalleled specificity and sensitivity are critical for ensuring the accuracy and reliability of pharmacokinetic data, a non-negotiable requirement in drug development.[8][10]

The Bioanalytical Method Validation Workflow

A robust validation process demonstrates that an analytical method is suitable for its intended purpose.[4] It is a systematic investigation of the method's performance characteristics. The workflow follows a logical progression from initial development through to the analysis of actual study samples.

Bioanalytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH M10) cluster_2 Phase 3: Application Dev Method Development (Analyte Characterization, Sample Prep, LC-MS Optimization) Val_Protocol Establish Validation Protocol & Acceptance Criteria Dev->Val_Protocol Method Finalized Full_Val Perform Full Validation Experiments (Selectivity, Accuracy, Precision, Stability, etc.) Val_Protocol->Full_Val Val_Report Generate Validation Report Full_Val->Val_Report Data Meets Criteria Pre_Study Pre-Study Validation (QC Check) Val_Report->Pre_Study Method Approved Analysis Routine Study Sample Analysis Pre_Study->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR During Study

Caption: High-level workflow for bioanalytical method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

According to ICH, FDA, and EMA guidelines, a full validation for a chromatographic method must assess a specific set of parameters.[5][11][12] Below are the detailed protocols and rationale for each.

Selectivity and Specificity
  • Expertise & Experience (The "Why"): Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs.[13][14] Specificity is the ultimate expression of selectivity, demonstrating that the method detects only the analyte of interest. In LC-MS/MS, this is achieved by monitoring a specific precursor-to-product ion transition.

  • Experimental Protocol:

    • Analyze a minimum of six different blank matrix lots (e.g., human plasma from six individuals).

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze blank matrix lots spiked with any significant metabolites or likely co-administered drugs.

  • Acceptance Criteria (ICH M10):

    • The response in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.[12]

    • The response at the retention time of the analyte in the presence of other metabolites or concomitant medications should also be ≤ 20% of the LLOQ response.

Calibration Curve and Linearity
  • Expertise & Experience (The "Why"): The calibration curve models the relationship between the concentration of the analyte and the instrument's response. Linearity demonstrates that this relationship is proportional over a specified range, which is essential for accurate quantification of unknown samples.[13] A weighted linear regression (typically 1/x or 1/x²) is often necessary to compensate for heteroscedasticity—the tendency for variance to increase with concentration.

  • Experimental Protocol:

    • Prepare a blank matrix sample (blank) and a zero standard (blank matrix + internal standard).

    • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte. This range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis with appropriate weighting.

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.[15]

    • At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[12]

    • The back-calculated concentrations of the standards must meet these criteria for the curve to be accepted.

Accuracy and Precision
  • Expertise & Experience (The "Why"): This is the cornerstone of validation. Accuracy measures the closeness of the determined concentration to the true value (trueness), while precision measures the random error or variability of the measurements (repeatability).[13][16] Assessing both intra-run (within a single analytical batch) and inter-run (across different batches on different days) precision and accuracy demonstrates the method's reproducibility over time.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

      • LLOQ: At the lowest limit of the calibration range.

      • Low QC: Within 3x the LLOQ.

      • Medium QC (MQC): Near the geometric mean of the calibration range.

      • High QC: At approximately 75-85% of the ULOQ.

    • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for the LLOQ).[12][16]

    • Precision: The coefficient of variation (%CV) for each QC level should not exceed 15% (20% for the LLOQ).[12][16]

Table 1: Example Summary of Accuracy and Precision Validation Data

QC LevelNominal Conc. (ng/mL)Intra-Run 1 (n=5) Intra-Run 2 (n=5) Intra-Run 3 (n=5) Inter-Run (n=15)
Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV)
LLOQ1.00104.5 | 8.298.7 | 11.5101.2 | 9.8101.5 | 10.1
Low2.50101.1 | 5.4103.3 | 6.199.8 | 4.9101.4 | 5.6
Medium50.097.6 | 3.198.9 | 2.8100.5 | 3.599.0 | 3.2
High400102.3 | 2.5100.8 | 3.098.4 | 2.7100.5 | 2.9
Status Pass Pass Pass Pass
Matrix Effect
  • Expertise & Experience (The "Why"): The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the MS source due to co-eluting components from the biological matrix.[17][18] It is a significant risk in LC-MS/MS and can lead to poor accuracy and precision if not controlled.[18][19] Evaluating the matrix effect across different sources (i.e., different individuals) is crucial to ensure the method is robust for a diverse patient population. A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects.[17]

  • Experimental Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples at Low and High QC concentrations:

      • Set A: Spike the analyte and internal standard into post-extraction blank matrix from each source.

      • Set B: Spike the analyte and internal standard into a pure solution (e.g., mobile phase).

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • The IS-normalized MF is then calculated to assess variability.

  • Acceptance Criteria (ICH M10):

    • The precision (%CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[5]

Matrix_Effect_Workflow start Assess Matrix Effect prep Prepare QC samples in 6+ lots of matrix start->prep analyze Analyze Low & High QCs prep->analyze calc Calculate IS-Normalized Matrix Factor analyze->calc decision Is %CV <= 15%? calc->decision pass Method is Robust (No significant variable matrix effect) decision->pass Yes fail Method Fails (Significant variable matrix effect) decision->fail No remediate Remediate: 1. Improve Sample Cleanup 2. Modify Chromatography 3. Re-evaluate IS fail->remediate remediate->start Re-validate

Caption: Decision workflow for assessing and mitigating matrix effects.

Stability
  • Expertise & Experience (The "Why"): Analyte stability is critical to ensure that the measured concentration reflects the true concentration at the time of sample collection.[20] Degradation can occur at any point, from the collection tube to the autosampler vial.[21] Therefore, stability must be evaluated under various conditions that mimic the entire lifecycle of a sample.

  • Experimental Protocol:

    • Prepare Low and High QC samples.

    • Store these QCs under different conditions for specified durations.

    • Analyze the stored QCs against a freshly prepared calibration curve and compare the results to freshly prepared comparison QCs.

  • Stability Types to Evaluate:

    • Freeze-Thaw Stability: Minimum of 3 freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration equal to or longer than the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a duration that covers the time from first sample collection to last sample analysis.

    • Post-Preparative (Autosampler) Stability: In the processed sample extract under the autosampler conditions.

    • Stock Solution Stability: At storage temperature.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability QCs must be within ±15% of the nominal concentration.[22]

Conclusion: Ensuring Data Integrity through Rigorous Validation

Validating a bioanalytical method for a metabolite like this compound is a comprehensive, multi-faceted process that forms the bedrock of reliable pharmacokinetic analysis. By adhering to the harmonized guidelines set forth by regulatory bodies like the ICH, and by understanding the scientific principles behind each validation parameter, researchers can ensure their methods are robust, reproducible, and fit for purpose.

The preference for LC-MS/MS is driven by its essential attributes of high sensitivity and specificity, which are non-negotiable for accurately measuring low-level analytes in complex biological fluids. A meticulously executed validation, covering selectivity, linearity, accuracy, precision, matrix effects, and stability, provides the objective evidence needed to trust the data generated. This trust is paramount, as the data directly influences critical decisions in the drug development pipeline, from preclinical assessments to human clinical trials. Ultimately, a well-validated method is a key component in the successful and safe development of new therapeutic agents.

References

  • Waters Corporation. A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma.
  • Xie, C., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • Bio-Rad Laboratories. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad.
  • Resolve Mass Spectrometry. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Li, P., et al. (2015). Simultaneous determination of gefitinib and its active metabolite by UPLC–MS/MS in rat plasma and its application to a pharmacokinetic study.
  • Li, J., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 364-371.
  • Yang, Z., et al. (2016). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study.
  • Li, W., & aspirants. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • Rybak, M., & Ołdak, T. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Patel, P. N., et al. (2018). Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences.
  • Suneetha, A. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Resolve Mass Spectrometry. (2025).
  • Singh, S., & Singh, B. (2002). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 30(5), 1-12.
  • European Medicines Agency. (2022).
  • Chen, J., et al. (2020). Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. PLoS ONE, 15(4), e0231133.
  • Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood.
  • International Council for Harmonisation. (2022).
  • European Medicines Agency. (2022).
  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology, 75, 7.6.1-7.6.12.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • European Association of Pharma Biotechnology. (2012).
  • U.S. Food and Drug Administration. (2022).
  • AMSbiopharma. (2025).
  • RTI International. (2022). Drug stability in forensic toxicology.
  • European Medicines Agency. (2011).
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Kumar, S., et al. (2012). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS PHARMACEUTICAL DOSAGE FORMS. TSI Journals.

Sources

A Comparative Analysis of the Biological Activity of 4-Defluoro-4-hydroxy Gefitinib and Other Key Gefitinib Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activity of 4-Defluoro-4-hydroxy Gefitinib, a significant metabolite of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, with other major Gefitinib metabolites. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research. We will delve into the experimental data supporting the differential activities of these compounds, providing a clear rationale for the experimental designs and presenting detailed protocols for key assays.

Introduction to Gefitinib and its Metabolism

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[2] Gefitinib exerts its therapeutic effect by competing with adenosine triphosphate (ATP) at the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades.[3]

Upon oral administration, Gefitinib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 enzymes, most notably CYP3A4, CYP2D6, and CYP1A1.[4][5] This metabolic process generates a variety of metabolites, some of which retain biological activity. Understanding the pharmacological profile of these metabolites is crucial for a comprehensive understanding of Gefitinib's overall efficacy and potential for drug-drug interactions. The main metabolic pathways include morpholine ring opening, O-demethylation, and oxidative defluorination of the halogenated phenyl group.[4][6]

This guide focuses on a comparative analysis of the biological activities of the parent drug, Gefitinib, and its key metabolites:

  • This compound (M387783, referred to as M2 in some studies) : The product of oxidative defluorination.

  • O-desmethyl Gefitinib (M523595, referred to as M3 in some studies) : A major metabolite in human plasma, formed via O-demethylation.

  • Morpholine ring-opened Gefitinib (M537194, referred to as M1 in some studies) : A product of the oxidation of the morpholine ring.

  • M605211 (also referred to as M2 in a separate study) : A morpholino carbonyl compound.

Comparative Biological Activity: A Data-Driven Analysis

The biological activity of Gefitinib and its metabolites is primarily assessed through their ability to inhibit EGFR kinase activity and to suppress the proliferation of cancer cells. The following sections present a compilation of experimental data from published studies.

Anti-proliferative Activity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

A key study investigated the anti-proliferative effects of Gefitinib and its metabolites M1 (M537194), M2 (this compound, M387783), and M3 (O-desmethyl Gefitinib, M523595) in the EGFR wild-type non-small cell lung cancer (NSCLC) cell line H322. The results are summarized in the table below.[7]

CompoundMetabolite IDChemical ModificationCell LineAnti-proliferative IC50 (µM)[7]
Gefitinib -Parent DrugH3220.13
This compound M387783 (M2)Oxidative DefluorinationH3220.5
Morpholine ring-opened Gefitinib M537194 (M1)Morpholine Ring OpeningH3220.7
O-desmethyl Gefitinib M523595 (M3)O-demethylationH3221.4

These findings indicate that while all three metabolites exhibit anti-proliferative activity, they are less potent than the parent drug, Gefitinib, in this specific cell line. This compound (M2) demonstrated the most potent anti-proliferative activity among the metabolites tested in this study.[7]

Interestingly, a separate study identified a metabolite, also designated as M2 (M605211), which displayed significantly greater anti-proliferative potency than Gefitinib in EGFR-mutant NSCLC cell lines HCC827 and PC9. This highlights the importance of precise metabolite identification in comparative studies.

CompoundMetabolite IDCell LineAnti-proliferative IC50 (µM)
Gefitinib -HCC827Not explicitly stated in abstract, but M2 is significantly lower
M605211 M2HCC827Significantly lower than Gefitinib
Gefitinib -PC9Not explicitly stated in abstract, but M2 is significantly lower
M605211 M2PC9Significantly lower than Gefitinib
EGFR Kinase Inhibitory Activity

Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to evaluate the biological activity of Gefitinib and its metabolites.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation reaction. A common method involves a luminescence-based assay that measures the amount of remaining ATP.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR kinase.

    • Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compounds (Gefitinib, this compound, etc.).

  • Assay Procedure:

    • Add the reaction buffer, EGFR kinase, and peptide substrate to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a kinase-glo® reagent, which simultaneously lyses the cells and measures the remaining ATP via a luciferase-luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Reagents into 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Measure ATP (Luminescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., H322, HCC827, PC9) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

cluster_1 MTT Cell Viability Assay Workflow G Seed Cells in 96-well Plate H Treat with Test Compounds G->H I Incubate for 72 hours H->I J Add MTT Reagent I->J K Solubilize Formazan Crystals J->K L Measure Absorbance (570 nm) K->L M Data Analysis (Calculate IC50) L->M

Caption: Workflow for the MTT cell viability assay.

Western Blotting for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells, providing a direct measure of the inhibitor's effect on the target in a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of EGFR.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Starve the cells in serum-free medium overnight.

    • Pre-treat the cells with the test compounds for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated EGFR to total EGFR for each treatment group to determine the extent of inhibition.

cluster_2 Western Blot for pEGFR Workflow N Cell Treatment & Lysis O Protein Quantification N->O P SDS-PAGE O->P Q Protein Transfer to Membrane P->Q R Immunoblotting (pEGFR Ab) Q->R S Stripping & Reprobing (Total EGFR, Loading Control) R->S T Signal Detection & Densitometry S->T

Caption: Workflow for Western blotting to detect EGFR phosphorylation.

Discussion and Field Insights

The presented data reveal a nuanced picture of the biological activity of Gefitinib metabolites. While the primary metabolites, including this compound, demonstrate a direct inhibitory effect on EGFR phosphorylation comparable to the parent drug, their anti-proliferative potency can vary significantly depending on the cellular context.[7] This discrepancy may be attributed to several factors, including differences in cell permeability, susceptibility to efflux pumps, or engagement with other cellular targets.

The high potency of the M605211 metabolite in EGFR-mutant cell lines is particularly noteworthy and warrants further investigation. It suggests that certain metabolic transformations can, in specific contexts, enhance the therapeutic activity of the parent compound. This underscores the importance of a comprehensive metabolic profiling and activity screening during the drug development process.

From a drug development perspective, these findings have several implications:

  • Metabolite activity can contribute to the overall therapeutic window of a drug. Active metabolites may prolong the therapeutic effect or, conversely, contribute to off-target toxicities.

  • Inter-individual variability in drug metabolism can lead to different metabolite profiles and, consequently, variable clinical responses. Genetic polymorphisms in CYP enzymes, for instance, can significantly alter the metabolic fate of Gefitinib.

  • The tumor microenvironment can influence drug metabolism. The expression of metabolizing enzymes within tumor cells can lead to local activation or inactivation of a drug, impacting its efficacy.

Conclusion

This comparative guide provides a detailed analysis of the biological activity of this compound and other key metabolites of Gefitinib. The available data indicate that while this compound and other primary metabolites retain direct inhibitory activity against EGFR, their anti-proliferative effects are generally lower than that of the parent drug in the tested cell lines. However, the discovery of highly potent metabolites like M605211 highlights the complex interplay between metabolism and pharmacological activity. A thorough understanding of the biological properties of drug metabolites is essential for optimizing drug design, predicting clinical outcomes, and developing more effective and personalized cancer therapies. The provided experimental protocols serve as a valuable resource for researchers seeking to conduct similar comparative studies.

References

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A Comparative Guide to the In Vivo Efficacy of 4-Defluoro-4-hydroxy Gefitinib Versus a Parent Drug: A Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1] Like many xenobiotics, gefitinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes.[2] One of its metabolites is 4-Defluoro-4-hydroxy Gefitinib, formed through oxidative defluorination.[3] While direct in vivo comparative efficacy studies between this metabolite and the parent drug, Gefitinib, are not publicly available, this guide provides a scientific rationale for such a comparison. We will delve into the known efficacy of Gefitinib, the biochemical implications of hydroxylation, and a proposed experimental framework to elucidate the potential therapeutic relevance of this major metabolite.

Introduction: Gefitinib and its Metabolic Transformation

Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase, competitively blocking the ATP binding site and thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[4] Its clinical efficacy is well-documented in patients with specific EGFR mutations.[1] However, the in vivo fate of Gefitinib is complex, with extensive biotransformation leading to numerous metabolites.[3] Among these, this compound represents a significant structural modification. Understanding the biological activity of such metabolites is crucial, as they can contribute to the overall efficacy and toxicity profile of the parent drug. Hydroxylation, a common phase I metabolic reaction, typically increases the water solubility of a compound, facilitating its excretion.[5] However, it can also lead to metabolites with retained, enhanced, or diminished pharmacological activity.[6]

The Parent Drug: In Vivo Efficacy of Gefitinib

Gefitinib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, particularly those derived from NSCLC cell lines with activating EGFR mutations.[4] In vivo studies have shown that Gefitinib can induce tumor growth delay and regression in sensitive models.[7]

Cell LineAnimal ModelGefitinib DoseKey FindingsReference
H358 (wild-type EGFR)Nude mice150 mg/kg/day (oral gavage)Moderate anti-tumor activity.[4]
H322 (low EGFR expression)Athymic nude mice60 mg/kg ip daily 5/7 days for 4 weeksSignificant tumor growth delay.[7]
NSCLC xenograftsImmunodeficient miceNot specifiedEnhanced antitumor activity when combined with cytotoxic drugs.[1]

The Metabolite: this compound - A Scientific Perspective

The introduction of a hydroxyl group in place of a fluorine atom on the phenyl ring of Gefitinib can have several predictable biochemical consequences:

  • Pharmacokinetics: The increased polarity due to the hydroxyl group is likely to alter the absorption, distribution, metabolism, and excretion (ADME) profile.[5] This could lead to a shorter half-life and more rapid clearance compared to the more lipophilic parent drug.

  • Target Binding and Potency: The hydroxyl group could form new hydrogen bonds within the ATP-binding pocket of EGFR, potentially altering the binding affinity and inhibitory potency. This change could either enhance or diminish the activity compared to Gefitinib.

  • Toxicity Profile: The altered chemical structure and pharmacokinetic properties may lead to a different off-target activity and overall toxicity profile.

Given these potential changes, a direct in vivo comparison is warranted to determine if this compound is an active metabolite that contributes to the therapeutic effect of Gefitinib, an inactive metabolite, or a metabolite with a distinct activity profile.

Proposed In Vivo Efficacy Study: A Head-to-Head Comparison

To definitively assess the in vivo efficacy of this compound relative to Gefitinib, a robust and well-controlled preclinical study is essential.

Experimental Workflow

G cluster_0 Preparation cluster_1 Animal Model cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Select EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) B Culture and expand cell line A->B D Implant tumor cells subcutaneously into immunocompromised mice B->D C Prepare Gefitinib and 4-Defluoro-4-hydroxy Gefitinib formulations G Administer Vehicle, Gefitinib, or 4-Defluoro-4-hydroxy Gefitinib daily C->G E Monitor tumor growth until they reach a specified volume (e.g., 100-150 mm³) D->E F Randomize mice into treatment groups E->F F->G H Measure tumor volume and body weight regularly G->H I Monitor for signs of toxicity H->I J Euthanize mice when tumors reach endpoint or at study conclusion I->J K Collect tumors and tissues for pharmacodynamic and pharmacokinetic analysis J->K L Analyze data: Tumor Growth Inhibition (TGI), statistical analysis K->L

Caption: Proposed workflow for in vivo comparison.

Detailed Experimental Protocol

1. Cell Lines and Animal Models:

  • Cell Line: An EGFR-mutant NSCLC cell line, such as PC-9 (exon 19 deletion) or HCC827 (exon 19 deletion), should be used as these are known to be sensitive to Gefitinib.
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

2. Tumor Implantation:

  • Inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel subcutaneously into the flank of each mouse.

3. Treatment Groups:

  • Group 1: Vehicle control (e.g., 0.5% Tween 80 in sterile water).
  • Group 2: Gefitinib (e.g., 50 mg/kg, oral gavage, daily).
  • Group 3: this compound (dose to be determined by initial tolerability studies, administered orally).
  • Note: The dose for the metabolite may need to be adjusted based on its potency and pharmacokinetic profile.

4. Efficacy Endpoints:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x length x width^2).
  • Secondary Endpoints:
  • Overall survival.
  • Body weight changes as a measure of toxicity.
  • Pharmacodynamic analysis of tumor tissue (e.g., Western blot for p-EGFR, p-ERK).
  • Pharmacokinetic analysis of plasma and tumor tissue to determine drug and metabolite concentrations.

5. Statistical Analysis:

  • Tumor growth data should be analyzed using appropriate statistical methods, such as a repeated-measures ANOVA.
  • Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

Visualizing the Mechanism of Action

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor like Gefitinib. The binding of this compound would occur at the same site, with its efficacy dependent on its binding affinity.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization TKD Tyrosine Kinase Domain ADP ADP TKD->ADP P P TKD->P Autophosphorylation ATP ATP ATP->TKD Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Gefitinib Gefitinib or 4-Defluoro-4-hydroxy Gefitinib Gefitinib->TKD Inhibition

Caption: EGFR signaling and TKI inhibition.

Conclusion and Future Directions

While Gefitinib remains a critical therapy for EGFR-mutant NSCLC, a comprehensive understanding of its in vivo activity necessitates the characterization of its major metabolites. The proposed in vivo study comparing this compound to its parent drug would provide invaluable data. The results would clarify whether this metabolite is a significant contributor to the overall therapeutic effect, an inactive byproduct, or a molecule with a unique pharmacological profile. This knowledge could have implications for future drug design, patient monitoring, and the optimization of targeted cancer therapies.

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A Comparative Guide to the Differential Effects of 4-Defluoro-4-hydroxy Gefitinib on Mutant EGFR

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of EGFR-Targeted Therapies

The epidermal growth factor receptor (EGFR) is a cornerstone of signaling pathways that govern cell proliferation, survival, and differentiation. In the context of non-small cell lung cancer (NSCLC), specific activating mutations within the EGFR gene render cancer cells dependent on this pathway for their growth and survival. This dependency has been successfully exploited by tyrosine kinase inhibitors (TKIs), with Gefitinib being a first-generation agent that has demonstrated significant clinical efficacy in patients with EGFR-mutant NSCLC.[1] However, the therapeutic landscape is complicated by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation TKIs.[1]

Gefitinib undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.[2][3] One such metabolite is 4-Defluoro-4-hydroxy Gefitinib, formed through oxidative defluorination.[4] Understanding the bioactivity of this metabolite is crucial, as it may contribute to the overall therapeutic and toxicological profile of the parent drug. This guide provides a comparative analysis of this compound and its parent compound, Gefitinib, focusing on their differential effects on various EGFR mutants. We will delve into the available preclinical data and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Chemical Structures and Mechanism of Action

Gefitinib is an anilinoquinazoline compound that competitively inhibits the ATP-binding site of the EGFR tyrosine kinase domain.[5] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[5] this compound is a Phase I metabolite of Gefitinib.

  • Gefitinib: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

  • This compound: N-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

The primary structural difference is the substitution of a fluorine atom with a hydroxyl group on the phenyl ring. This modification can potentially alter the binding affinity and inhibitory activity of the molecule against different EGFR mutants.

Comparative Efficacy Against Mutant EGFR: A Data-Driven Analysis

Direct, head-to-head comparative studies detailing the IC50 values of this compound across a comprehensive panel of EGFR mutant cell lines are limited in publicly available literature. However, existing research on Gefitinib and its metabolites provides valuable insights.

One study investigated the biological activity of Gefitinib and its metabolites, including the one resulting from oxidative defluorination (referred to as M3 in the study, which corresponds to this compound), in the EGFR wild-type NSCLC cell line H322. The study reported the following IC50 values for cell proliferation inhibition:

CompoundIC50 in H322 cells (μM)
Gefitinib0.13
This compound (M3) 1.4

Source: Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines.[6]

The study also demonstrated that Gefitinib and its metabolites inhibited EGFR autophosphorylation with similar potency.[6] While this data is in a wild-type cell line, it suggests that this compound retains biological activity, albeit with a potentially lower potency in inhibiting cell proliferation compared to the parent compound in this specific context.

To provide a comprehensive comparison, it is essential to evaluate the inhibitory activity against clinically relevant EGFR mutations. The following table presents known IC50 values for Gefitinib in various EGFR-mutant cell lines, which can serve as a benchmark for future comparative studies with this compound.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Source(s)
HCC827Exon 19 deletion (del E746-A750)13.06[7]
H3255L858R3[7]
PC-9Exon 19 deletion (del E746_A750)77.26[7]
H1975L858R/T790M>10,000[8]

The significant increase in the IC50 value for the H1975 cell line highlights the resistance conferred by the T790M mutation to first-generation EGFR inhibitors like Gefitinib. A crucial aspect of investigating this compound would be to determine its activity against this resistant mutant.

Experimental Methodologies for Comparative Analysis

To elucidate the differential effects of this compound, a series of well-established in vitro assays are required. The following protocols provide a framework for conducting these experiments with scientific rigor.

Experimental Workflow

G cluster_0 Preparation cluster_1 Biochemical Assay cluster_2 Cellular Assays cluster_3 Data Analysis & Comparison start Synthesize or Procure This compound & Gefitinib kinase_assay EGFR Kinase Inhibition Assay (Determine IC50) start->kinase_assay cells Culture EGFR Mutant Cell Lines (e.g., HCC827, H3255, H1975) viability_assay Cell Viability Assay (MTT/XTT) (Determine IC50) cells->viability_assay analysis Compare IC50 values Analyze protein phosphorylation levels kinase_assay->analysis western_blot Western Blot Analysis (p-EGFR, p-AKT) viability_assay->western_blot western_blot->analysis G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis treat Treat cells with compounds lyse Lyse cells & collect protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF membrane sds->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (p-EGFR, p-AKT, Total EGFR, Total AKT, Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect image Image acquisition detect->image quantify Densitometry analysis image->quantify

Caption: Western Blot workflow for analyzing EGFR signaling.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with IC50 concentrations of this compound and Gefitinib for a specified time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry to quantify the band intensities.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Interpreting the Data and Future Directions

By systematically applying these experimental protocols, researchers can generate a comprehensive dataset to compare the differential effects of this compound and Gefitinib on various EGFR mutants. This data will be instrumental in understanding the potential contribution of this metabolite to the overall clinical activity of Gefitinib.

Key questions to address include:

  • Does this compound exhibit a different selectivity profile compared to Gefitinib against sensitizing versus resistant EGFR mutations?

  • Is the potency of this compound significantly different from Gefitinib, and does this have implications for its therapeutic window?

  • How does the modification of the phenyl ring affect the binding kinetics of the inhibitor to the EGFR active site?

Answering these questions will not only enhance our understanding of Gefitinib's pharmacology but may also inform the design of next-generation EGFR inhibitors with improved efficacy and resistance profiles.

Conclusion

While direct comparative data on the differential effects of this compound on mutant EGFR is still emerging, the available information suggests it is a biologically active metabolite. The experimental framework provided in this guide offers a robust methodology for a thorough comparative analysis. Such studies are essential for a complete understanding of the pharmacology of Gefitinib and for the continued development of targeted therapies for EGFR-mutant NSCLC.

References

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A Comparative Pharmacokinetic Guide: Gefitinib and its Metabolite, 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Clinical Landscape of Gefitinib

Gefitinib, an orally administered selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations[1][2][3]. Its mechanism of action involves competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival[3]. The clinical efficacy of Gefitinib is, however, influenced by its pharmacokinetic profile, which is characterized by interindividual variability. A critical aspect of understanding this variability lies in the characterization of its metabolic fate. Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites[4][5]. This guide provides a detailed pharmacokinetic comparison between Gefitinib and one of its key, albeit less characterized, metabolites, 4-Defluoro-4-hydroxy Gefitinib. We will delve into the nuances of their metabolic generation, comparative biological activity, and the experimental methodologies employed to elucidate their in vivo behavior.

The Metabolic Journey of Gefitinib: A Tale of Two Pathways

The biotransformation of Gefitinib is a complex process resulting in multiple metabolic products. Two major pathways are of particular interest: O-demethylation and oxidative defluorination.

O-demethylation , mediated predominantly by the polymorphic enzyme CYP2D6, leads to the formation of O-desmethyl Gefitinib (M523595) , a major circulating metabolite found in human plasma at concentrations comparable to the parent drug[6][7]. In contrast, oxidative defluorination of the halogenated phenyl group, a reaction also catalyzed by cytochrome P450 enzymes, results in the formation of This compound [8][9][10]. While O-desmethyl Gefitinib has been the subject of numerous pharmacokinetic studies, this compound remains less extensively characterized in vivo.

Below is a diagram illustrating the primary metabolic pathways of Gefitinib.

Gefitinib Gefitinib O_desmethyl O-desmethyl Gefitinib (M523595) Gefitinib->O_desmethyl CYP2D6 (O-demethylation) Hydroxy_Gefitinib This compound Gefitinib->Hydroxy_Gefitinib CYP450 (Oxidative defluorination)

Caption: Metabolic pathways of Gefitinib.

Pharmacokinetic Profile: A Head-to-Head Comparison

A comprehensive understanding of the pharmacokinetic parameters of both Gefitinib and its metabolites is crucial for predicting clinical response and managing potential drug-drug interactions.

ParameterGefitinibThis compoundO-desmethyl Gefitinib (for reference)
Cmax (Maximum Concentration) ~181 ng/mL (in healthy subjects)[11]Data not explicitly available; expected to be lower than Gefitinib.~280 ng/mL (in mice, 1-hour post-IV dose)
Tmax (Time to Cmax) 3-7 hours (oral administration)[3]Data not explicitly available.~1 hour (in mice, post-IV dose of Gefitinib)
AUC (Area Under the Curve) Variable, dose-proportional up to 250 mg[12]Data not explicitly available.Comparable to Gefitinib in some patient populations[7].
Half-life (t½) ~48 hours[3]Data not explicitly available.Data not explicitly available.
Primary Route of Elimination Fecal (86%)[3]Assumed to be similar to other metabolites.Assumed to be similar to other metabolites.

Expert Insights: The lack of explicit pharmacokinetic data for this compound in publicly available literature highlights a significant knowledge gap. Based on the principles of drug metabolism, it is plausible to hypothesize that its plasma concentrations would be lower than that of the parent drug, Gefitinib. The rate of its formation via oxidative defluorination and its subsequent clearance would be the primary determinants of its in vivo exposure. Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic profile of this metabolite.

Biological Activity: More Than Just a Byproduct?

The pharmacological activity of metabolites can significantly contribute to the overall therapeutic effect and toxicity profile of a parent drug.

  • Gefitinib: A potent inhibitor of EGFR tyrosine kinase, particularly effective against activating mutations in the EGFR gene[1][2].

  • O-desmethyl Gefitinib (M523595): Studies have shown that this major metabolite inhibits EGFR autophosphorylation with a potency similar to that of Gefitinib[1]. Another study indicated that while it has similar activity in inhibiting EGFR tyrosine kinase, it is significantly less potent than gefitinib in vitro.

  • This compound: While direct comparative studies on the EGFR inhibitory activity of this compound are limited, its formation through oxidative defluorination suggests a structural modification that could potentially alter its binding affinity to the EGFR kinase domain. In vitro studies using human liver microsomes have identified it as a metabolite, but its contribution to the overall anti-tumor effect of Gefitinib in vivo remains to be fully elucidated[10]. One study noted that in dogs, oxidative defluorination occurred to a lesser degree than O-demethylation and morpholine ring oxidation[8].

Experimental Protocol: A Guide to a Preclinical Pharmacokinetic Study in Rats

To accurately assess the pharmacokinetic profiles of Gefitinib and its metabolites, a well-designed preclinical study is essential. The following protocol outlines a representative approach for an oral pharmacokinetic study in rats.

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of Gefitinib and its metabolites, including this compound, following a single oral administration in Sprague-Dawley rats.

Materials:

  • Gefitinib

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)[13]

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis acclimatization Acclimatization (1 week) fasting Fasting (overnight) acclimatization->fasting dosing Oral Gavage (e.g., 10 mg/kg Gefitinib) fasting->dosing sampling Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 h) dosing->sampling centrifugation Centrifugation (Plasma Separation) sampling->centrifugation storage Plasma Storage (-80°C) centrifugation->storage extraction Protein Precipitation/ Liquid-Liquid Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Non-compartmental Analysis (Cmax, Tmax, AUC, t½) lcms->pk_analysis

Caption: Experimental workflow for a rat pharmacokinetic study.

Methodology:

  • Animal Acclimatization and Preparation: House rats in a controlled environment for at least one week prior to the study. Fast the animals overnight with free access to water before dosing[14].

  • Dose Preparation and Administration: Prepare a homogenous suspension of Gefitinib in the chosen vehicle. Administer a single oral dose of Gefitinib (e.g., 10 mg/kg) via oral gavage[13][14].

  • Blood Sample Collection: Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant[15].

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation of the plasma samples using a suitable organic solvent (e.g., acetonitrile)[16].

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid[16][17].

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify Gefitinib and its metabolites.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) from the plasma concentration-time data[15].

Conclusion and Future Directions

The pharmacokinetic profile of Gefitinib is intricately linked to its extensive metabolism. While O-desmethyl Gefitinib is a well-documented and pharmacologically active metabolite, the in vivo disposition and activity of this compound remain an area ripe for further investigation. The provided experimental protocol serves as a robust framework for researchers to delve deeper into the pharmacokinetics of Gefitinib and its diverse metabolic products. A more complete understanding of the contributions of all major metabolites will undoubtedly lead to a more refined clinical application of Gefitinib, potentially enabling personalized dosing strategies and improved therapeutic outcomes for patients with NSCLC.

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A Researcher's Guide to Evaluating the Off-Target Profiles of Gefitinib and its Metabolite, 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precision of a drug's action is paramount. Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), revolutionized the treatment of non-small cell lung cancer (NSCLC) for patients with activating EGFR mutations.[1][2][3] However, the therapeutic window and side-effect profile of any small molecule inhibitor are not solely defined by its on-target potency. Off-target interactions, where a drug binds to and modulates the activity of unintended proteins, can lead to both adverse effects and unexpected therapeutic benefits.[4][5][6] Furthermore, the metabolic fate of a drug can introduce new bioactive entities with their own unique target profiles.[7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the off-target effects of Gefitinib and its metabolite, 4-Defluoro-4-hydroxy Gefitinib. We will delve into the known off-target landscape of Gefitinib, introduce its hydroxylated metabolite, and provide detailed, field-proven experimental protocols to empower you to conduct a rigorous comparative analysis in your own laboratory.

Understanding Gefitinib: On-Target Efficacy and Off-Target Realities

Gefitinib competitively binds to the ATP-binding site within the kinase domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival.[10][11] This targeted action is particularly effective in tumors harboring activating mutations in the EGFR gene.[10][12]

However, no kinase inhibitor is perfectly selective. The highly conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a common phenomenon.[4][13] For Gefitinib, while highly selective for EGFR, interactions with other kinases have been reported, especially at higher concentrations. These include, but are not limited to, members of the SRC family kinases (such as SRC and LCK) and MET.[10][14][15] Understanding these off-target activities is critical for a complete mechanistic understanding of Gefitinib's biological effects and for interpreting preclinical and clinical data.

The Metabolic Dimension: Introducing this compound

The in vivo journey of a drug is rarely a solo one. Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 playing a major role and CYP2D6 also contributing.[16][17][18] This metabolic process generates a number of derivatives, one of which is this compound.[19][20] The chemical structures of Gefitinib and this metabolite are shown below.

While the on-target activity of some Gefitinib metabolites has been investigated, a comprehensive public-domain analysis of the off-target profile of this compound, and a direct comparison to the parent drug, is lacking. This knowledge gap presents both a challenge and an opportunity. A more active or promiscuous metabolite could contribute to the overall efficacy or toxicity profile of the parent drug. Conversely, a metabolite with a cleaner off-target profile could inform the design of next-generation inhibitors with improved safety.

A Comparative Framework: Experimental Strategies for Off-Target Profiling

To address this knowledge gap, we present a logical workflow for the head-to-head comparison of the off-target profiles of Gefitinib and this compound. This workflow is designed to be a self-validating system, moving from broad, unbiased screening to focused validation in a cellular context.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Cellular Target Engagement Validation cluster_2 Phase 3: Phenotypic and Pathway Analysis KinomeScan In Vitro Kinome Screen (e.g., KinomeScan™, Reaction Biology) DataAnalysis1 Data Analysis: - Identify primary off-targets - Calculate selectivity scores KinomeScan->DataAnalysis1 Binding Affinities (Kd) or % Inhibition Data CETSA Cellular Thermal Shift Assay (CETSA) DataAnalysis1->CETSA Select high-confidence off-targets for validation DataAnalysis2 Data Analysis: - Determine thermal shift (ΔTm) - Confirm intracellular target binding CETSA->DataAnalysis2 Melt Curve Data CellBasedAssays Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) DataAnalysis2->CellBasedAssays Validated off-targets inform phenotypic assay selection PathwayAnalysis Downstream Signaling Analysis (e.g., Western Blot for p-SRC, p-STAT3) CellBasedAssays->PathwayAnalysis Correlate phenotype with pathway modulation end Comparative Profile Established PathwayAnalysis->end start Start: Synthesize or Procure Compounds start->KinomeScan

Caption: Experimental workflow for comparative off-target profiling.

Experimental Protocols

Protocol 1: In Vitro Kinome Profiling

Rationale: This initial screen provides a broad, unbiased view of the kinase interaction landscape for both compounds. By screening against a large panel of kinases (ideally over 400), we can identify potential off-targets and quantify the relative selectivity of Gefitinib versus its metabolite. Commercial services like those from Reaction Biology or Eurofins DiscoverX (using their KINOMEscan™ platform) offer standardized and high-throughput options.

Methodology (Conceptual):

  • Compound Preparation: Prepare stock solutions of Gefitinib and this compound in 100% DMSO at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is often high enough to reveal off-targets but still within a physiologically relevant range.

  • Kinase Panel Selection: Choose a comprehensive kinase panel that covers all major branches of the human kinome.

  • Binding or Activity Assay:

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a compound to displace a ligand from the ATP-binding site of each kinase. The output is typically a dissociation constant (Kd) or percent inhibition.

    • Enzymatic Assays: These assays measure the direct inhibition of the catalytic activity of each kinase. The output is typically percent inhibition at a given concentration.

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >90% inhibition at 1 µM).

    • Calculate a selectivity score (e.g., S-score) to quantify the promiscuity of each compound.

    • Directly compare the list of inhibited kinases and the potency of inhibition for Gefitinib and its metabolite.

Data Presentation:

The results of the kinome profiling should be summarized in a table for easy comparison.

Target KinaseGefitinib (% Inhibition @ 1 µM)This compound (% Inhibition @ 1 µM)
On-Target
EGFR (WT)>99%Hypothetical Data
EGFR (L858R)>99%Hypothetical Data
Potential Off-Targets
SRC85%Hypothetical Data
LCK78%Hypothetical Data
MET65%Hypothetical Data
ABL155%Hypothetical Data
...additional hits......
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: A positive result in an in vitro kinase assay does not guarantee that a compound will engage its target within the complex environment of a living cell. CETSA is a powerful biophysical method to confirm target engagement in cells.[21][22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24] This allows us to validate the off-targets identified in the kinome screen.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line known to express the off-target of interest) to ~80% confluency.

  • Compound Treatment: Treat the cells with either vehicle (e.g., 0.1% DMSO), Gefitinib, or this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes using a thermal cycler.

  • Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A positive shift in the melting curve (ΔTm) in the presence of the compound indicates target engagement.

Data Presentation:

Summarize the CETSA results in a table comparing the thermal shifts induced by each compound.

Off-Target KinaseGefitinib (ΔTm @ 10 µM)This compound (ΔTm @ 10 µM)
SRC+3.5°CHypothetical Data
LCK+2.8°CHypothetical Data
ABL1+1.2°CHypothetical Data

Visualizing Off-Target Effects on Signaling Pathways

Understanding which pathways are affected by off-target interactions is crucial. The diagram below illustrates the primary EGFR pathway and how a validated off-target like SRC could impinge on related signaling cascades.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Cytoplasm cluster_pi3k_akt Cytoplasm cluster_jak_stat Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription SRC SRC (Off-Target) SRC->PI3K Activation SRC->STAT3 Activation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib & Metabolite Gefitinib->EGFR On-Target Inhibition Gefitinib->SRC Off-Target Inhibition

Caption: EGFR signaling and potential off-target interactions.

Conclusion and Future Directions

The evaluation of off-target effects is a critical component of drug development and basic research.[25] This guide provides a robust, multi-step framework for the direct comparison of Gefitinib and its metabolite, this compound. By moving from broad kinome screening to cellular target validation, researchers can generate a comprehensive and reliable dataset to understand the full pharmacological profile of both molecules.

The insights gained from such a comparison are manifold. They can help to explain observed toxicities, uncover novel mechanisms of action, and guide the design of future EGFR inhibitors with improved selectivity and safety profiles. As the field of oncology moves towards increasingly personalized medicine, a deep understanding of not just the on-target, but also the off-target and metabolic, activities of our therapeutic agents will be indispensable.

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Comparative Assessment of the Metabolic Stability of Gefitinib and 4-Defluoro-4-hydroxy Gefitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), specifically for patients harboring activating mutations in the epidermal growth factor receptor (EGFR).[1][2][3] As a selective EGFR tyrosine kinase inhibitor, its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates drug exposure at the tumor site. A critical determinant of this profile is metabolic stability—the susceptibility of a drug to biotransformation by metabolic enzymes.[4][5]

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[6][7][8] This biotransformation leads to a variety of metabolites, one of which is formed through a process called oxidative defluorination, resulting in 4-Defluoro-4-hydroxy Gefitinib.[1][9][10] This guide provides a comparative assessment of the metabolic stability of the parent drug, Gefitinib, and this specific hydroxylated metabolite. Understanding the relative stability of a parent drug versus its metabolites is crucial for drug development professionals, as it informs predictions of drug clearance, potential for drug-drug interactions, and the overall therapeutic window.

This document will delve into the known metabolic pathways of Gefitinib, provide a theoretical framework for how defluorination and hydroxylation impact metabolic stability, and present detailed experimental protocols for in vitro assessment using liver microsome and hepatocyte assays. The objective is to equip researchers with the foundational knowledge and practical methodologies to conduct such comparative studies.

Metabolic Landscape of Gefitinib

The biotransformation of Gefitinib is complex, involving multiple sites on the molecule. The liver is the primary site of metabolism.[8] In vitro and in vivo studies have established that the major metabolic routes are:

  • Morpholine Ring Oxidation: This occurs on the N-propoxymorpholino group.[9]

  • O-demethylation: The methoxy substituent on the quinazoline core is demethylated, a reaction largely catalyzed by CYP2D6, to form the major plasma metabolite, O-desmethyl-gefitinib (M523595).[11][12][13]

  • Oxidative Defluorination: The halogenated phenyl group undergoes oxidation, which involves the removal of the fluorine atom and its replacement with a hydroxyl group, yielding this compound.[9][10][14]

The primary enzyme responsible for the overall metabolism of Gefitinib is CYP3A4, with smaller contributions from CYP3A5 and CYP2D6.[3][6][7][13] The involvement of multiple CYP isoforms highlights the potential for variability in drug clearance among patients and underscores the importance of characterizing the stability of both the parent compound and its key metabolites.

G Gefitinib Gefitinib Metabolite1 Morpholine Ring Oxidation Products (e.g., M537194) Gefitinib->Metabolite1 CYP3A4 Metabolite2 O-desmethyl Gefitinib (M523595) Gefitinib->Metabolite2 CYP2D6 Metabolite3 This compound Gefitinib->Metabolite3 CYP3A4

Caption: Major Phase I metabolic pathways of Gefitinib.

Structural Modifications and Their Metabolic Implications

The structural difference between Gefitinib and this compound—the substitution of a fluorine atom with a hydroxyl group—is mechanistically significant and predictive of their relative metabolic fates.

  • Impact of Defluorination: The carbon-fluorine bond is the strongest single bond in organic chemistry, and fluorination is often used in drug design to block sites of metabolism.[15] However, oxidative defluorination, catalyzed by CYP enzymes, can occur.[16][17] The removal of the electron-withdrawing fluorine atom can alter the electronic properties of the aromatic ring, potentially affecting its interaction with the active site of metabolizing enzymes.

  • Impact of Hydroxylation: The introduction of a hydroxyl (-OH) group is a canonical Phase I metabolic reaction.[18] This modification drastically increases the polarity of the molecule.[19][20] More importantly, the hydroxyl group serves as a prime "handle" for Phase II conjugation reactions, such as glucuronidation (by UGTs) and sulfation (by SULTs).[20] These conjugation reactions attach large, water-soluble moieties to the molecule, greatly accelerating its excretion from the body. Therefore, it is a well-established principle that hydroxylated metabolites are typically cleared much more rapidly than their parent compounds.

Based on these principles, the central hypothesis for this comparative guide is that This compound will exhibit significantly lower metabolic stability (i.e., a shorter half-life and higher intrinsic clearance) than Gefitinib , primarily due to its susceptibility to rapid Phase II conjugation.

Experimental Assessment of Metabolic Stability

To empirically test this hypothesis, two standard, complementary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[5][21][22]

Liver Microsomal Stability Assay

Causality and Rationale: This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability.[23][24] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[22][25] By incubating the test compounds with microsomes in the presence of the essential cofactor NADPH, we can specifically measure the rate of disappearance due to Phase I metabolism.[25][26] This system is ideal for isolating the impact of CYP-mediated oxidation but lacks Phase II enzymes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compounds (1 µM final concentration) D Pre-warm Microsomes & Compounds A->D B Prepare Human Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of Gefitinib, this compound, and a positive control (e.g., Verapamil, a high-clearance compound) in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in phosphate buffer.[26]

  • Incubation:

    • In a 96-well plate, add the test compounds to the diluted microsome suspension to achieve a final substrate concentration of 1 µM. Include a negative control without NADPH.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold "stop solution" (e.g., acetonitrile with an internal standard like dasatinib) to terminate the reaction and precipitate proteins.[24][27]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[2][27][28]

Hepatocyte Stability Assay

Causality and Rationale: This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors in a physiologically relevant cellular environment.[5][22] This system also accounts for cellular uptake and efflux. It provides a more comprehensive and predictive measure of overall hepatic clearance.[29][30]

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis A Thaw & Prepare Cryopreserved Human Hepatocytes B Determine Cell Viability & Density (e.g., 0.5 x 10^6 cells/mL) A->B D Incubate Hepatocyte Suspension with Test Compounds B->D C Prepare Test Compounds (1 µM final concentration) C->D E Sample at Time Points (0, 15, 30, 60, 90, 120 min) D->E F Quench Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by LC-MS/MS G->H

Sources

Safety Operating Guide

Guide to the Safe Disposal of 4-Defluoro-4-hydroxy Gefitinib and Related Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Defluoro-4-hydroxy Gefitinib. As this compound is a derivative of the potent tyrosine kinase inhibitor Gefitinib, it must be presumed to possess similar cytotoxic and potentially carcinogenic, mutagenic, or reprotoxic properties.[1][2][3] Adherence to these protocols is critical to ensure the safety of laboratory personnel, the community, and the environment.

The procedures outlined below are grounded in established principles from the National Institute for Occupational Safety and Health (NIOSH), the Environmental Protection Agency (EPA), and consensus recommendations for handling cytotoxic agents in research laboratories.[4][5][6]

Part 1: Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is mandatory. The parent compound, Gefitinib, is classified as a hazardous drug that is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer and damaging fertility.[1][7][8] It is also very toxic to aquatic life with long-lasting effects.[7][8] Therefore, this compound must be managed as a hazardous substance.

Core Hazards:

  • Cytotoxicity: Likely inhibits cellular growth and function.[3]

  • Carcinogenicity/Genotoxicity: Suspected to cause or promote cancer or genetic mutations.[1][6]

  • Reproductive Toxicity: Suspected to impair fertility or harm an unborn child.[1][7]

  • Environmental Hazard: Poses a significant risk to aquatic ecosystems.[7][8]

All activities involving this compound must be performed within a designated area, clearly marked with hazard symbols. All personnel must be trained on the specific risks and the procedures outlined in this guide.[9][10]

Part 2: Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the most critical step in the waste management process. Cross-contamination of waste streams can lead to regulatory violations and increased disposal costs. All waste containers must be clearly labeled, kept sealed when not in use, and must not be overfilled.

Waste TypeDescriptionContainer RequirementDisposal Pathway
Bulk Cytotoxic Waste Unused or expired pure compound; heavily contaminated items; spill cleanup debris.Black RCRA Hazardous Waste Container, clearly labeled "Hazardous Waste - Cytotoxic".[11]Segregated Hazardous Chemical Waste Pickup by EHS. Must be incinerated.[12]
Trace Cytotoxic Waste Empty vials, flasks, and packaging containing less than 3% of the original volume; contaminated PPE (gloves, gowns).[13]Yellow Chemotherapy Waste Container (or as designated by your institution), labeled "Trace Chemo".[3][11]Segregated Trace Chemotherapy Waste Pickup by EHS. Must be incinerated.
Cytotoxic Sharps Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with the compound.Purple (or designated color) puncture-proof Sharps Container, labeled "Cytotoxic Sharps".[3]Segregated Sharps Waste Pickup by EHS. Must be incinerated.
Aqueous Solutions Contaminated buffers, cell culture media, or HPLC mobile phase.DO NOT SEWER. [7][14][15] Collect in a sealed, leak-proof, and clearly labeled hazardous waste container for chemical inactivation or direct EHS pickup.See Part 3 for Chemical Inactivation Protocol.
Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste contaminated with this compound.

G Diagram 1: Cytotoxic Waste Segregation Workflow Start Waste Generated Is_Sharp Is it a sharp? Start->Is_Sharp Is_Bulk Is it bulk waste (>3% residue, pure compound, or spill debris)? Is_Sharp->Is_Bulk No Sharps_Container Place in PURPLE Cytotoxic Sharps Container Is_Sharp->Sharps_Container Yes Is_Liquid Is it a liquid? Is_Bulk->Is_Liquid No Bulk_Container Place in BLACK RCRA Hazardous Waste Container Is_Bulk->Bulk_Container Yes Trace_Container Place in YELLOW Trace Chemo Container Is_Liquid->Trace_Container No (Contaminated PPE, etc.) Liquid_Container Collect in sealed container for chemical inactivation Is_Liquid->Liquid_Container Yes

Caption: A decision tree for the correct segregation of cytotoxic waste.

Part 3: Chemical Inactivation Protocol for Aqueous Waste

Discharging untreated cytotoxic waste into sanitary sewers is strictly prohibited.[7][14][15] Chemical inactivation is a vital step to denature the hazardous compound before it is collected for final disposal. The quinone-imine metabolite of Gefitinib is known to be reactive, suggesting susceptibility to oxidative degradation.[16][17]

This procedure must be performed inside a certified chemical fume hood with appropriate PPE.

Materials:

  • 10% Sodium Hypochlorite solution (household bleach)

  • 1 M Sodium Thiosulfate solution

  • pH indicator strips

  • Stir bar and stir plate

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: Place the container of aqueous cytotoxic waste on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.

  • Initial pH Check: Measure the pH of the waste solution. If the solution is acidic, adjust to a pH ≥ 7 using Sodium Hydroxide to prevent the generation of chlorine gas in the next step.

  • Oxidation: Slowly add 10% Sodium Hypochlorite solution until you have added approximately 100 mL for every 1 liter of waste.

  • Reaction Time: Stir the mixture for a minimum of one hour to ensure complete degradation of the cytotoxic compound.

  • Neutralization: After one hour, quench the excess hypochlorite by slowly adding 1 M Sodium Thiosulfate solution until a test with potassium iodide-starch paper (if available) indicates no remaining oxidizer.

  • Final pH Check: Check the pH of the treated solution. Neutralize to a pH between 6.0 and 8.0 using appropriate acids or bases.

  • Collection: Transfer the treated, neutralized solution into a hazardous waste container designated for treated chemical waste. Label it clearly as "Treated Cytotoxic Waste (Hypochlorite/Thiosulfate)" and include the date.

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Part 4: Spill Management Protocol

Accidental spills must be managed immediately by trained personnel. A cytotoxic drug spill kit must be readily available in all areas where these compounds are handled.[4]

Immediate Actions (First 60 Seconds):

  • Alert: Alert personnel in the immediate area.

  • Isolate: Secure the area to prevent others from entering.

  • Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area and contact EHS.

Cleanup Procedure:

  • PPE: Don two pairs of chemotherapy-rated gloves, a disposable gown, respiratory protection, and eye protection/face shield.[12]

  • Containment: For liquid spills, cover with absorbent pads from the spill kit. For solid spills, gently cover with wetted absorbent pads to avoid raising dust.[2][12]

  • Collection: Working from the outside of the spill inward, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).

  • Packaging: Place all collected waste into the designated BLACK RCRA hazardous waste container.[2][11] Do not place it in standard biohazard or trace chemotherapy bags.

  • Decontamination: Clean the spill area three times using a detergent solution, followed by a clean water rinse.

  • Doffing PPE: Remove all PPE and place it in the same BLACK hazardous waste container.

  • Hygiene: Wash hands and face thoroughly with soap and water.[12]

  • Reporting: Report the incident to your supervisor and EHS office as per institutional policy.

Spill Response Flowchart

G Diagram 2: Cytotoxic Spill Response Flowchart Spill Spill Occurs Alert Alert Area & Isolate Spill->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Major Don_PPE Don Full PPE (2x Gloves, Gown, Goggles, Respirator) Assess->Don_PPE Minor Contain Contain Spill (Use Spill Kit) Don_PPE->Contain Collect Collect Debris into BLACK RCRA Container Contain->Collect Clean Clean Area 3x with Detergent Collect->Clean Dispose_PPE Dispose of all PPE in RCRA Container Clean->Dispose_PPE Wash Wash Hands & Face Dispose_PPE->Wash Report Report to Supervisor & EHS Wash->Report

Caption: Step-by-step procedure for responding to a cytotoxic spill.

Part 5: Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[13][14][18][19] Pharmaceutical waste is subject to specific and stringent rules under RCRA.[15] It is the responsibility of the waste generator (the laboratory) to ensure full compliance. Always consult with your institution's EHS department for specific guidance.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PubMed Central.
  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. (2019). Beveridge & Diamond PC.
  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Medical Waste Pros.
  • EPA's Final Hazardous Waste Pharmaceuticals Rule Has Significant Implications for Pharmaceuticals and Product Recalls. (2019). Covington & Burling LLP.
  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019). Venable LLP.
  • Cytotoxic Waste Disposal Guidelines. (2021). Daniels Health.
  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle.
  • Gefitinib Material Safety Data Sheet. (n.d.). LKT Laboratories.
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. (2019). Kingston Health Sciences Centre.
  • Gefitinib Safety Data Sheet. (2020). BOC Sciences.
  • Gefitinib Safety Data Sheet. (2025). Cayman Chemical.
  • Gefitinib Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • How Should Cytotoxic Waste be Disposed of? (2022). Sharpsmart.
  • Iressa Tablets Safety Data Sheet. (2016). AstraZeneca Australia.
  • Guide for handling cytotoxic drugs and related waste. (n.d.). WorkSafe QLD.
  • Li, X., et al. (2007). Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib. Chemical Research in Toxicology.
  • Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib: Implications for Pulmonary and Hepatic Toxicities. (2007). PubMed.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (n.d.). University of Washington Environmental Health & Safety.
  • Applying NIOSH Hazardous Drug Assessment of Risk Principles To Home Healthcare. (2023). Pharmacy Purchasing & Products.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Defluoro-4-hydroxy Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Defluoro-4-hydroxy Gefitinib. As a hydroxylated metabolite of Gefitinib, an EGFR tyrosine kinase inhibitor, this compound should be handled with the same precautions as its parent drug and other cytotoxic agents. The primary objective is to minimize occupational exposure through meticulous personal protective equipment (PPE) protocols, operational planning, and waste management.

Hazard Identification and Risk Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to Gefitinib necessitates treating it as a hazardous compound. The parent compound, Gefitinib, is classified with multiple hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin and serious eye irritation/damage.[1][2][3][4]

  • Suspected of causing cancer and damaging fertility or the unborn child.[2][4]

  • May cause damage to organs through prolonged or repeated exposure.[2][4]

Occupational exposure can occur through skin contact, inhalation of aerosols or fine particles, and accidental ingestion.[5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical control to ensure personnel safety.

Core PPE Requirements: A Multi-Layered Defense

The foundation of safe handling rests on creating an impermeable barrier between the researcher and the compound. All PPE must be rated for use with hazardous or cytotoxic drugs.[7][8]

  • Gloves: Double-gloving is mandatory.[9] The outer glove must be a powder-free nitrile glove tested for use with chemotherapy drugs according to the ASTM D6978 standard.[10] The inner glove should also be nitrile. This dual-layer system provides robust protection and allows for the safe removal of the contaminated outer glove immediately after a task is completed.

  • Gowns: A disposable, solid-front, back-closure gown made of a low-lint, non-permeable material (such as polyethylene-coated polypropylene) is required.[6][9] Gowns should have long sleeves with tight-fitting elastic or knit cuffs to be tucked under the outer gloves. This prevents skin exposure on the arms and body from splashes or spills.

  • Eye and Face Protection: The level of protection depends on the task.

    • For handling solutions or performing tasks with a low risk of splashing, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • For any procedure with a significant splash risk, such as reconstituting powders or cleaning spills, a full-face shield must be worn in conjunction with safety glasses or goggles.[6][9]

  • Respiratory Protection: When handling the solid (powder) form of the compound or performing any action that could generate aerosols (e.g., vortexing, sonicating), respiratory protection is essential. A NIOSH-approved N95 respirator is the minimum requirement.[6] For higher-risk procedures or in the event of a large spill, a powered air-purifying respirator (PAPR) may be necessary.

PPE Specifications and Standards

All PPE is not created equal. Selecting equipment that meets established safety standards is crucial for ensuring its efficacy as a protective barrier.

PPE ComponentStandard/SpecificationKey Characteristics
Primary Gloves ASTM D6978Tested for resistance to chemotherapy drug permeation. Powder-free nitrile.
Gown USP <800> CompliantDisposable, low-permeability fabric. Solid front with back closure. Long sleeves with tight cuffs.
Eye Protection ANSI Z87.1Provides protection from impacts and splashes. Side shields required.
Face Shield ANSI Z87.1Full-face coverage to protect from splashes. To be worn with safety glasses/goggles.
Respirator NIOSH-ApprovedN95 or higher filtration efficiency for particulates and aerosols.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. These procedures should be performed in a designated area away from the primary workspace.

Step-by-Step Donning Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on the disposable gown, ensuring it covers the torso from neck to knees and that the back is fully closed.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of ASTM-rated chemotherapy gloves, ensuring the cuffs are pulled over the cuffs of the gown.[9]

  • Respiratory Protection: If required, don the N95 respirator. Perform a seal check to ensure a tight fit.

  • Eye/Face Protection: Put on safety glasses/goggles, followed by a face shield if the procedure warrants it.

  • Final Check: Visually inspect all PPE for tears, holes, or imperfections before entering the handling area.

Step-by-Step Doffing Protocol (to be performed in a designated area)
  • Outer Gloves: Remove the outer (most contaminated) pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove.

  • Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it immediately in a designated cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and/or safety glasses by handling the earpieces or headband. Place in a designated area for decontamination or disposal.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Task-Based PPE Selection Workflow

The specific tasks being performed dictate the necessary level of PPE. This workflow ensures that protection is matched to the risk of exposure.

PPE_Workflow cluster_tasks Laboratory Task cluster_ppe Required PPE Level Task1 Weighing Solid Compound PPE_Resp Enhanced Respiratory Protection: - Base PPE - N95 Respirator Task1->PPE_Resp Risk of aerosol/dust inhalation Task2 Preparing Stock Solution PPE_Face Full Dermal & Splash Protection: - Base PPE - Face Shield Task2->PPE_Face Risk of splashes Task3 Cell Culture Dosing PPE_Base Base PPE: - Double Chemo Gloves - Disposable Gown - Safety Glasses Task3->PPE_Base Low volume, low splash risk Task4 Spill Cleanup / Waste Handling PPE_Full Maximum Protection: - Base PPE - N95 Respirator - Face Shield Task4->PPE_Full High risk of splash and aerosolization

Caption: Task-based workflow for selecting appropriate PPE levels.

Operational and Disposal Plans

Spill Management

All areas where this compound is handled must have a dedicated cytotoxic spill kit readily accessible.[1][5] In the event of a spill:

  • Secure the Area: Alert others and restrict access to the spill location.

  • Don PPE: Put on maximum protection PPE from the spill kit, including a respirator, double gloves, a gown, and a face shield.[6]

  • Containment: Use the absorbent materials from the kit to gently cover and contain the spill, working from the outside in to prevent spreading.

  • Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them into the designated cytotoxic waste bag.

  • Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., 2% sodium hypochlorite), followed by a neutralizing agent (e.g., 1% sodium thiosulfate), and finally rinse with water.

  • Disposal: Seal the cytotoxic waste bag, place it in a second bag (double-bagging), and dispose of it according to institutional and local regulations.[1][6]

Waste Disposal

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Segregation: Use clearly labeled, color-coded, leak-proof containers for all cytotoxic waste, including used PPE, pipette tips, tubes, and cleaning materials.[11]

  • Sharps: Needles and syringes must be placed directly into an approved, puncture-resistant sharps container labeled for cytotoxic waste.[1]

  • Final Disposal: Cytotoxic waste must be incinerated by a certified hazardous waste disposal company.[1][11] Do not dispose of this waste in general trash or down the drain.

By adhering to these stringent PPE protocols and operational plans, research professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Safe handling of cytotoxics: guideline recommendations - PMC. PubMed Central. Available at: [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]

  • NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. Available at: [Link]

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. University Hospitals Sussex NHS Foundation Trust. Available at: [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safe Handling of Hazardous Drugs. Duke University Safety. Available at: [Link]

  • Which Protective Gloves for Cytotoxic Drugs?. SHIELD Scientific. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing. Available at: [Link]

  • Best practice guidelines on handling hazardous drugs under USP General Chapter <800>. Vizient. Available at: [Link]

  • Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Indian Health Service. Available at: [Link]

  • Safe Medication Disposal. OncoLink. Available at: [Link]

  • Gefitinib - Safety Data Sheet. LKT Laboratories, Inc.. Available at: [Link]

  • Medical Waste Disposal for Oncology Industries. Medical Environmental Technologies. Available at: [Link]

  • IRESSA TABLETS - Safety Data Sheet. AstraZeneca Australia. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.